SRPIN803
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9F3N4O3S |
|---|---|
Molecular Weight |
370.31 g/mol |
IUPAC Name |
5-amino-6-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H9F3N4O3S/c1-24-9-5-6(2-3-8(9)22)4-7-10(18)21-13(19-11(7)23)25-12(20-21)14(15,16)17/h2-5H,18H2,1H3 |
InChI Key |
JCSNCMXWHKOYJB-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SRPIN-803; SRPIN 803; SRPIN803; |
Origin of Product |
United States |
Foundational & Exploratory
SRPIN803: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of SRPK1 and CK2
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRPIN803 is a small molecule inhibitor with a novel dual-targeting mechanism of action, simultaneously inhibiting Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). This dual inhibition disrupts key cellular signaling pathways, leading to potent anti-angiogenic effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and molecular biology.
Core Mechanism of Action: Dual Inhibition of SRPK1 and CK2
This compound exerts its biological effects primarily through the inhibition of two key protein kinases: SRPK1 and CK2.[1] This dual inhibitory action is critical to its efficacy, particularly in the context of pathological angiogenesis, a hallmark of diseases such as age-related macular degeneration (AMD) and cancer.
-
Serine/Arginine-Rich Protein Kinase 1 (SRPK1): SRPK1 is a key regulator of mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[2] One of the critical substrates of SRPK1 is the splicing factor SRSF1, which plays a pivotal role in the alternative splicing of Vascular Endothelial Growth Factor (VEGF) pre-mRNA.[3][4] By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1, leading to a shift in VEGF splicing from the pro-angiogenic VEGFxxx isoforms to the anti-angiogenic VEGFxxxb isoforms.[4]
-
Casein Kinase 2 (CK2): CK2 is a highly pleiotropic serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and survival. Its role in angiogenesis is multifaceted, involving the potentiation of VEGF signaling. Inhibition of CK2 by this compound further contributes to the overall anti-angiogenic effect by dampening the cellular response to pro-angiogenic stimuli.
The synergistic inhibition of both SRPK1 and CK2 by this compound results in a more potent suppression of VEGF production and downstream signaling compared to the inhibition of either kinase alone.[1]
Quantitative Data
The inhibitory potency and cellular effects of this compound have been quantified in various assays. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Substrate | IC50 | Reference |
| SRPK1 | In Vitro Kinase Assay | LBRNt(62–92) | 7.5 µM | [5] |
| CK2 | In Vitro Kinase Assay | 0.68 µM | [5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cytostatic Activity of this compound
| Cell Line | Cancer Type | GI50 | Reference |
| Hcc827 | Non-small cell lung cancer | 80-98 µM | [1] |
| PC3 | Prostate cancer | 80-98 µM | [1] |
| U87 | Glioblastoma | 80-98 µM | [1] |
| A549 | Non-small cell lung cancer | 10-16 µM | [5] |
| MCF7 | Breast cancer | 61 µM (IC50) | [5] |
| MRC5 | Normal lung fibroblast | 63 µM (IC50) | [5] |
GI50 (Growth inhibitory concentration 50) is the concentration of a test agent that causes a 50% reduction in the net cell growth.
Table 3: In Vivo Anti-Angiogenic Activity of this compound
| Model Organism | Assay Type | Concentration | Effect | Reference |
| Zebrafish (Danio rerio) | Embryo Angiogenesis Assay | 100 µM | Inhibition of intersegmental vessel (ISV) formation | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols used to characterize its mechanism of action.
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from methodologies described in the literature for determining the in vitro inhibitory activity of this compound against SRPK1 and CK2.[5]
Materials:
-
Recombinant human SRPK1 or CK2 enzyme
-
Kinase-specific substrate (e.g., LBRNt(62–92) for SRPK1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a white assay plate, prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Add Inhibitor: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding an equal volume of Kinase-Glo® Reagent to each well.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure luminescence using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity/Cytostatic Assay (GI50 Determination)
This protocol is a general guide for assessing the growth-inhibitory effects of this compound on various cell lines.
Materials:
-
Cancer cell lines of interest (e.g., Hcc827, PC3, U87)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sulforhodamine B (SRB) or similar cell viability reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Cell Fixation and Staining: After incubation, fix the cells with a suitable fixative (e.g., trichloroacetic acid) and stain with SRB solution.
-
Measurement: Wash the plates to remove unbound dye, and then solubilize the bound dye. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control. Determine the GI50 value from the dose-response curve.
Zebrafish Anti-Angiogenesis Assay
This in vivo assay is used to evaluate the anti-angiogenic effects of this compound during embryonic development.[1]
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP))
-
Embryo medium (E3)
-
This compound stock solution (in DMSO)
-
Petri dishes or multi-well plates
-
Tricaine (anesthetic)
-
Fluorescence stereomicroscope or confocal microscope
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and allow them to develop to the desired stage (e.g., 24 hours post-fertilization).
-
Compound Exposure: Place the embryos in multi-well plates containing embryo medium with various concentrations of this compound or DMSO as a control.
-
Incubation: Incubate the embryos at 28.5°C for 24-48 hours.
-
Imaging: At the end of the incubation period, anesthetize the embryos with tricaine and mount them in a suitable medium for imaging.
-
Image Acquisition: Capture images of the trunk vasculature, specifically focusing on the intersegmental vessels (ISVs), using a fluorescence microscope.
-
Analysis: Quantify the extent of angiogenesis by measuring the length and number of ISVs, and the number of branch points. Compare the measurements between this compound-treated and control embryos to determine the anti-angiogenic effect.
Conclusion
This compound represents a promising therapeutic candidate due to its unique dual-inhibitory mechanism targeting both SRPK1 and CK2. This mode of action leads to a potent anti-angiogenic effect, primarily through the modulation of VEGF splicing and signaling. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound and other dual-target inhibitors for the treatment of angiogenesis-dependent diseases.
References
- 1. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine-arginine protein kinase 1 (SRPK1), a determinant of angiogenesis, is upregulated in prostate cancer and correlates with disease stage and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
SRPIN803: A Dual Inhibitor of SRPK1 and CK2 with Anti-Angiogenic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SRPIN803 is a potent small molecule that functions as a dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2][3] This dual inhibitory action underlies its significant anti-angiogenic properties, making it a molecule of interest for research in oncology and ophthalmology, particularly in the context of age-related macular degeneration.[1][2] this compound exerts its biological effects by modulating the phosphorylation of key proteins involved in cellular processes such as mRNA splicing and signal transduction, ultimately leading to a reduction in the production of Vascular Endothelial Growth Factor (VEGF), a critical promoter of angiogenesis.[4] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound.
Core Mechanism of Action: Dual Inhibition of SRPK1 and CK2
This compound's primary mechanism of action is the simultaneous inhibition of two crucial protein kinases: SRPK1 and CK2.[1][3]
-
Serine/Arginine Protein Kinase 1 (SRPK1): SRPK1 is a key regulator of mRNA splicing through the phosphorylation of SR (serine/arginine-rich) proteins. These phosphorylated SR proteins are essential for the assembly of the spliceosome and the subsequent processing of pre-mRNA. By inhibiting SRPK1, this compound disrupts the normal splicing of various transcripts, including those encoding for pro-angiogenic factors.[4]
-
Casein Kinase 2 (CK2): CK2 is a highly pleiotropic serine/threonine kinase involved in a myriad of cellular processes, including signal transduction, transcriptional control, and apoptosis.[4] Its dysregulation has been implicated in numerous diseases, including cancer. Inhibition of CK2 by this compound can interfere with multiple signaling pathways that support cell survival and proliferation.
The dual inhibition of both SRPK1 and CK2 by this compound leads to a synergistic effect, culminating in the potent suppression of angiogenesis. A key downstream consequence of this dual inhibition is the reduction of VEGF production.[4]
Signaling Pathway
References
SRPIN803: A Comprehensive Technical Guide to a Dual Inhibitor of SRPK1 and CK2
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRPIN803 is a cell-permeable, thiadiazolopyrimidinone-based compound that functions as a potent, reversible, and ATP-competitive dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] This dual inhibitory action positions this compound as a valuable tool for investigating cellular processes regulated by these kinases, particularly in the contexts of angiogenesis and oncology. Its ability to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF) and interfere with pro-survival signaling pathways makes it a compound of significant interest for therapeutic development, especially in diseases characterized by pathological neovascularization such as age-related macular degeneration (AMD) and various cancers. This technical guide provides an in-depth overview of this compound, including its inhibitory profile, detailed experimental protocols for its characterization, and a visualization of its impact on key signaling pathways.
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against its primary targets, SRPK1 and CK2, as well as its broader effects on cell viability and proliferation across various cell lines. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 | Assay Conditions | Reference |
| SRPK1 | 2.4 µM | In vitro kinase assay | [2][3][4] |
| SRPK1 | 7.5 µM | In vitro kinase assay with LBRNt(62-92) substrate | [2][5] |
| CK2 | 203 nM | In vitro kinase assay | [2][3] |
| CK2 | 0.68 µM | In vitro kinase assay | [5] |
| SRPK2 | No significant inhibition | In vitro kinase assay | [4] |
Table 2: Cellular Activity
| Cell Line | Assay Type | Value (GI50/IC50) | Reference |
| Hcc827 | Cytostatic | GI50 = 80-98 µM | [2][6] |
| PC3 | Cytostatic | GI50 = 80-98 µM | [2][6] |
| U87 | Cytostatic | GI50 = 80-98 µM | [2][6] |
| Jurkat | Cytotoxicity | IC50 = 9.51 µM (for a similar SRPK1 inhibitor, C02) | [7] |
| A549 | Cytotoxicity | IC50 = 29.76 µM (for a similar SRPK1 inhibitor, C02) | [7] |
| K562 | Cytotoxicity | IC50 = 25.81 µM (for a similar SRPK1 inhibitor, C02) | [7] |
| HeLa | Cytotoxicity | IC50 = 34.53 µM (for a similar SRPK1 inhibitor, C02) | [7] |
| MCF7 | Cytotoxicity | IC50 = 61 µM (for geo35, a c(RGDyK)-SRPIN803 conjugate) | [5] |
| MRC5 | Cytotoxicity | IC50 = 63 µM (for geo35, a c(RGDyK)-SRPIN803 conjugate) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of SRPK1 and CK2.
Materials:
-
Recombinant human SRPK1 or CK2 enzyme
-
Kinase-specific substrate (e.g., LBRNt(62-92) for SRPK1, synthetic peptide for CK2)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
ATP and MgCl2
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ATP detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add the recombinant kinase and its specific substrate to each well containing the diluted this compound or DMSO control.
-
Initiate the kinase reaction by adding a mixture of ATP and MgCl2 to each well. The final concentration of ATP should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.[8]
-
Stop the reaction and measure the remaining ATP using an ATP detection reagent like Kinase-Glo®, following the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
Cancer cell lines of interest (e.g., Hcc827, PC3, U87)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a DMSO-only control.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Zebrafish Angiogenesis Assay
This in vivo assay assesses the anti-angiogenic activity of this compound using a transgenic zebrafish model.
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP) or Tg(fli1a:EGFP))
-
This compound (dissolved in DMSO)
-
Embryo medium (E3)
-
96-well plates or petri dishes
-
Fluorescence microscope
Procedure:
-
Collect zebrafish embryos and raise them in E3 medium.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos and place them in individual wells of a 96-well plate.
-
Treat the embryos with various concentrations of this compound in E3 medium (e.g., up to 100 µM).[6] Include a DMSO-only control group.
-
Incubate the embryos at 28.5°C for 48-72 hours.
-
At 72 hpf, anesthetize the embryos and mount them for imaging.
-
Visualize the intersegmental vessels (ISVs) using a fluorescence microscope.
-
Quantify angiogenesis by measuring the length and/or number of ISVs.[5]
-
Calculate the percentage of angiogenesis inhibition for each this compound concentration relative to the DMSO control.
Western Blot Analysis of Downstream Signaling
This protocol is for detecting changes in the phosphorylation state of SRPK1 and CK2 substrates and the expression levels of downstream effector proteins.
Materials:
-
Cell lines of interest
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SRSF1, anti-SRSF1, anti-phospho-Akt (Ser473), anti-Akt, anti-VEGF, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and treat with this compound or DMSO control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH to determine the relative changes in protein expression or phosphorylation.
Visualization of this compound's Mechanism of Action
The dual inhibition of SRPK1 and CK2 by this compound leads to a multifaceted impact on cellular signaling, primarily converging on the regulation of angiogenesis and cell survival. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound.
This compound Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
SRPK1 Signaling Pathway and this compound Inhibition
Caption: SRPK1-mediated VEGF splicing and its inhibition by this compound.
CK2 Signaling Pathway and this compound Inhibition
Caption: CK2-mediated pro-survival signaling and its inhibition by this compound.
Dual Inhibition of SRPK1 and CK2 by this compound and its Downstream Effects
Caption: Synergistic anti-angiogenic and pro-apoptotic effects of this compound.
Conclusion
This compound represents a significant pharmacological tool for the dual targeting of SRPK1 and CK2. Its well-characterized inhibitory profile against these two kinases, which are implicated in numerous disease-relevant pathways, underscores its potential for further preclinical and clinical investigation. The provided data and protocols offer a robust framework for researchers to explore the multifaceted effects of this compound in various biological systems. The visualization of its impact on key signaling cascades highlights the synergistic potential of dual SRPK1/CK2 inhibition as a therapeutic strategy, particularly in the fields of oncology and ophthalmology. Further research into the selectivity profile, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. graphviz.org [graphviz.org]
- 2. Conserved Proline-Directed Phosphorylation Regulates SR Protein Conformation and Splicing Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of serine/arginine‐rich splicing factor 1 at tyrosine 19 promotes cell proliferation in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 10. Suppression of VEGFD expression by S-nitrosylation promotes the development of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
SRPIN803: A Dual Inhibitor of SRPK1 and CK2 with Potent Antiangiogenic Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SRPIN803 is a small molecule inhibitor with demonstrated antiangiogenic properties, primarily through its dual inhibitory action on Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating angiogenesis. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting SRPK1 and CK2 signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and age-related macular degeneration.[4] Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis.[5] The alternative splicing of VEGF pre-mRNA results in the production of pro-angiogenic (e.g., VEGF165) and anti-angiogenic (e.g., VEGF165b) isoforms.[5] The balance between these isoforms is crucial in controlling the angiogenic switch.
This compound has emerged as a valuable research tool and potential therapeutic agent due to its ability to inhibit angiogenesis.[1][2][3] Its primary mechanism involves the dual inhibition of SRPK1 and CK2, two kinases implicated in the regulation of angiogenesis.[1][2][3][4]
Mechanism of Action: Dual Inhibition of SRPK1 and CK2
This compound exerts its antiangiogenic effects by targeting two key kinases:
-
Serine/Arginine Protein Kinase 1 (SRPK1): SRPK1 is a key regulator of the alternative splicing of VEGF pre-mRNA.[5][6] It phosphorylates serine/arginine-rich splicing factors (SRSFs), such as SRSF1, which then promote the selection of the proximal splice site in VEGF exon 8, leading to the production of the pro-angiogenic VEGF165 isoform.[5][6][7] By inhibiting SRPK1, this compound can shift the splicing of VEGF towards the anti-angiogenic VEGF165b isoform, thereby suppressing angiogenesis.[5]
-
Casein Kinase 2 (CK2): CK2 is a pleiotropic serine/threonine kinase involved in various cellular processes, including cell proliferation, survival, and angiogenesis.[4][8][9] Elevated CK2 activity is observed in many cancers and is associated with the promotion of angiogenesis.[4] CK2 can influence angiogenesis through multiple signaling pathways, including those involving key growth factors.[4][8][9] Inhibition of CK2 by this compound contributes to its overall antiangiogenic activity.[1][3]
The dual inhibition of both SRPK1 and CK2 by this compound provides a multi-pronged approach to suppressing pathological angiogenesis.
Dual inhibitory mechanism of this compound.
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound from various studies.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
| SRPK1 | 2.4 μM | [1] |
| SRPK1 | 7.5 μM | [10] |
| CK2 | 203 nM (0.203 μM) | [1] |
| CK2 | 0.68 μM | [10] |
Table 2: In Vitro and In Vivo Antiangiogenic Activity of this compound
| Assay | Model System | Concentration/Dose | Observed Effect | Reference |
| Angiogenesis Assay | Zebrafish Embryos | 100 μM | Inhibition of angiogenesis | [1][3] |
| Angiogenesis Assay | Zebrafish Embryos (microinjection) | 4.6 nL of 10 μM | Blockade of angiogenesis | [1] |
| Choroidal Neovascularization | Mouse Model | Topical administration | Significant inhibition of CNV | [1][3] |
Table 3: Cytostatic Activity of this compound
| Cell Line | GI50 Value | Reference |
| Hcc827 | 80-98 μM | [1] |
| PC3 | 80-98 μM | [1] |
| U87 | 80-98 μM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiangiogenic activity of this compound.
In Vitro Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against SRPK1 and CK2.
Materials:
-
Recombinant SRPK1 or CK2 enzyme
-
Specific substrate for each kinase (e.g., LBRNt(62-92) for SRPK1)[10]
-
This compound at various concentrations
-
ATP (radiolabeled or with a detection system)
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., for radioactivity or luminescence)
-
Plate reader
Protocol:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer in each well of a 96-well plate.
-
Add this compound at a range of concentrations to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or a luminescence-based assay).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the kinase activity.
Zebrafish Angiogenesis Assay
This in vivo assay is used to visually and quantitatively assess the antiangiogenic effects of this compound.
Workflow for the zebrafish angiogenesis assay.
Materials:
-
Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))
-
This compound stock solution
-
Embryo medium
-
96-well plates
-
Fluorescence microscope
Protocol:
-
Collect fertilized zebrafish embryos and maintain them in embryo medium.
-
At a specific developmental stage (e.g., 24 hours post-fertilization), dechorionate the embryos.
-
Place individual embryos into the wells of a 96-well plate containing embryo medium.
-
Add this compound to the wells at the desired final concentration (e.g., 100 µM).[1][3] Include a vehicle control (e.g., DMSO).
-
Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).
-
At the end of the incubation period, anesthetize the embryos.
-
Image the trunk vasculature of the embryos using a fluorescence microscope.
-
Quantify the extent of angiogenesis by measuring parameters such as the length and number of intersegmental vessels.
-
Compare the measurements between the this compound-treated and control groups to determine the antiangiogenic effect.
Mouse Model of Choroidal Neovascularization (CNV)
This in vivo model is used to evaluate the efficacy of this compound in a disease-relevant context, such as age-related macular degeneration.
Materials:
-
Mice (e.g., C57BL/6)
-
Laser photocoagulator
-
This compound formulation for topical administration (e.g., eye ointment)
-
Anesthesia
-
Fundus imaging system
-
Fluorescein angiography equipment
-
Histological processing reagents
Protocol:
-
Anesthetize the mice and dilate their pupils.
-
Use a laser photocoagulator to induce rupture of Bruch's membrane in the retina, which triggers the formation of CNV.[11][12][13][14]
-
Administer this compound topically to the eyes of the mice according to a predetermined dosing schedule.[1][3] A control group should receive a vehicle-only formulation.
-
At specific time points after laser induction, perform in vivo imaging (e.g., fundus photography, fluorescein angiography) to assess the extent of CNV leakage and size.[11][12]
-
At the end of the study, euthanize the mice and enucleate the eyes.
-
Perform histological analysis (e.g., on choroidal flat mounts) to quantify the volume and area of the CNV lesions.
-
Compare the CNV measurements between the this compound-treated and control groups.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytostatic or cytotoxic effects of this compound on various cell lines.
Materials:
-
Cancer cell lines (e.g., Hcc827, PC3, U87)
-
This compound at various concentrations
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
Signaling Pathways
The antiangiogenic activity of this compound is mediated through the inhibition of SRPK1 and CK2, which in turn affects downstream signaling pathways.
SRPK1-Mediated VEGF Alternative Splicing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Protein kinase CK2 and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]
- 6. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]
- 8. Involvement of Protein Kinase CK2 in Angiogenesis and Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of protein kinase CK2 suppresses angiogenesis and hematopoietic stem cell recruitment to retinal neovascularization sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Multimodal Imaging and Analysis of Mouse Laser-Induced Choroidal Neovascularization Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
An In-Depth Technical Guide to the Downstream Effects of SRPIN803
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRPIN803 is a potent small molecule inhibitor with dual specificity for Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). This dual inhibitory action underlies its significant downstream effects, primarily characterized by potent anti-angiogenic properties. By modulating the phosphorylation of key substrates involved in RNA splicing and a multitude of other cellular processes, this compound presents a compelling pharmacological tool and a potential therapeutic agent, particularly in the context of neovascular diseases and cancer. This technical guide provides a comprehensive overview of the downstream effects of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its function, and visualizations of the key signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of the ATP-binding sites of SRPK1 and CK2. This dual inhibition is central to its downstream signaling consequences.
-
SRPK1 Inhibition: SRPK1 is a key regulator of the phosphorylation of serine/arginine-rich (SR) splicing factors, most notably SRSF1. Phosphorylation of SRSF1 by SRPK1 is a critical step for its nuclear import and its subsequent role in pre-mRNA splicing. By inhibiting SRPK1, this compound prevents the phosphorylation of SRSF1, leading to its cytoplasmic retention and a subsequent alteration in the alternative splicing of various target genes.[1][2]
-
CK2 Inhibition: CK2 is a highly pleiotropic serine/threonine kinase that phosphorylates a vast array of substrates, regulating numerous cellular processes including cell cycle progression, apoptosis, and signal transduction.[3] Inhibition of CK2 by this compound contributes to its anti-proliferative and pro-apoptotic effects by modulating key signaling pathways such as PI3K/Akt, NF-κB, and Wnt/β-catenin.[4][5][6]
Quantitative Data on this compound Activity
The inhibitory potency and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available.
| Target | IC50 | Assay Conditions | Reference |
| SRPK1 | 2.4 µM | In vitro kinase assay | [7] |
| SRPK1 | 7.5 µM | In vitro kinase assay with LBRNt(62-92) substrate | [8] |
| CK2 | 203 nM | In vitro kinase assay | [7] |
| CK2 | 0.68 µM | In vitro kinase assay | [8] |
Table 1: Inhibitory Potency of this compound against SRPK1 and CK2. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
| Cell Line | GI50 (µM) | Assay Type | Reference |
| Hcc827 (Lung Adenocarcinoma) | 80-98 | MTT Assay | [7] |
| PC3 (Prostate Cancer) | 80-98 | MTT Assay | [7] |
| U87 (Glioblastoma) | 80-98 | MTT Assay | [7] |
Table 2: Cytostatic Activity of this compound in Cancer Cell Lines. GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.
| Model System | Concentration | Effect | Reference |
| Zebrafish Embryos | 100 µM | Inhibition of angiogenesis | |
| Zebrafish Embryos (microinjection) | 10 µM (4.6 nL) | Blockade of angiogenesis at the one-cell stage | [7] |
Table 3: Anti-Angiogenic Activity of this compound.
Key Downstream Signaling Pathways and Effects
The dual inhibition of SRPK1 and CK2 by this compound triggers a cascade of downstream effects, impacting several critical cellular pathways.
Regulation of Angiogenesis via VEGF-A Splicing
A primary and well-documented downstream effect of this compound is its potent anti-angiogenic activity, which is mediated through the modulation of Vascular Endothelial Growth Factor A (VEGF-A) pre-mRNA splicing.
-
Mechanism: SRPK1-mediated phosphorylation of SRSF1 promotes the selection of the proximal 5' splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF165a isoform.[9] Inhibition of SRPK1 by this compound prevents SRSF1 phosphorylation, causing a shift towards the use of a distal 5' splice site and promoting the expression of the anti-angiogenic VEGF165b isoform.[10][11][12][13]
-
Consequences: The increased ratio of VEGF165b to VEGF165a leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately inhibiting angiogenesis. This has been demonstrated in both in vitro and in vivo models.
Modulation of Cancer-Related Signaling Pathways
Through its inhibition of CK2, this compound influences several signaling pathways that are frequently dysregulated in cancer.
-
PI3K/Akt Pathway: CK2 can phosphorylate and activate Akt, a key kinase in the PI3K/Akt pathway that promotes cell survival and proliferation.[14] CK2 also phosphorylates the tumor suppressor PTEN, leading to its destabilization.[15][16] By inhibiting CK2, this compound can lead to decreased Akt phosphorylation and increased PTEN stability, thereby attenuating pro-survival signaling.
-
NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. CK2 can phosphorylate IκBα, the inhibitor of NF-κB, promoting its degradation and leading to NF-κB activation.[6] Inhibition of CK2 by this compound can therefore suppress NF-κB activity.
-
Wnt/β-catenin Pathway: CK2 is known to phosphorylate β-catenin, a key component of the Wnt signaling pathway, which can enhance its stability and transcriptional activity.[4][17] this compound-mediated inhibition of CK2 may therefore lead to a downregulation of Wnt/β-catenin signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against SRPK1 and CK2.
Materials:
-
Recombinant human SRPK1 or CK2α/β holoenzyme
-
SRPK1 substrate: GST-fused N-terminal fragment of Lamin B Receptor (LBRNt(62-92)) or a synthetic peptide substrate for SRPK1.[18]
-
CK2 substrate: A specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the respective kinase (SRPK1 or CK2), and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP. The final ATP concentration should be close to the Km of the respective kinase.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the kinase activity.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air-dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytostatic or cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., Hcc827, PC3, U87)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration.
Zebrafish Anti-Angiogenesis Assay
Objective: To evaluate the in vivo anti-angiogenic effects of this compound.
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP) or Tg(kdrl:mCherry))
-
Zebrafish embryo medium (E3)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Stereomicroscope with fluorescence capabilities
-
Image analysis software
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos.
-
Place one embryo per well in a 96-well plate containing E3 medium.
-
Prepare different concentrations of this compound in E3 medium (the final DMSO concentration should be kept below 0.1%).
-
Add the this compound solutions or E3 medium with DMSO (vehicle control) to the respective wells.
-
Incubate the embryos at 28.5°C for 24-48 hours.
-
At 48 or 72 hpf, anesthetize the embryos with tricaine.
-
Image the trunk vasculature of the embryos using a fluorescence stereomicroscope.
-
Quantify the extent of intersegmental vessel (ISV) growth. This can be done by measuring the total length of the ISVs, counting the number of complete ISVs, or scoring for any vascular defects.
-
Compare the vascular development in this compound-treated embryos to the vehicle-treated controls to determine the anti-angiogenic effect.
Conclusion
This compound is a valuable research tool for dissecting the complex roles of SRPK1 and CK2 in cellular signaling. Its potent anti-angiogenic activity, driven by the modulation of VEGF-A splicing, highlights its therapeutic potential for neovascular diseases and cancer. The ability of this compound to also impact key cancer-related pathways through CK2 inhibition further underscores its multifaceted mechanism of action. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the downstream effects of this promising dual kinase inhibitor. Further research is warranted to fully elucidate the complete spectrum of this compound's downstream targets and to explore its full therapeutic utility in various disease contexts.
References
- 1. Serine and arginine rich splicing factor 1: a potential target for neuroprotection and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directional Phosphorylation and Nuclear Transport of the Splicing Factor SRSF1 Is Regulated by an RNA Recognition Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. VEGF165b, an antiangiogenic VEGF-A isoform, binds and inhibits bevacizumab treatment in experimental colorectal carcinoma: balance of pro- and antiangiogenic VEGF-A isoforms has implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. VEGF165b, a splice variant of VEGF-A, promotes lung tumor progression and escape from anti-angiogenic therapies through a β1 integrin/VEGFR autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PTEN is destabilized by phosphorylation on Thr366 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PTEN and the PI3-Kinase Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SRPIN803 on the VEGF Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of SRPIN803, a dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), with a primary focus on its impact on the Vascular Endothelial Growth Factor (VEGF) signaling pathway. By modulating the alternative splicing of VEGF-A pre-mRNA, this compound promotes a shift from pro-angiogenic to anti-angiogenic isoforms, presenting a promising therapeutic strategy for angiogenesis-dependent diseases. This document details the underlying molecular mechanisms, compiles quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers investigating this compound or similar targeted therapies.
Introduction: The Role of VEGF in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis, diabetic retinopathy, and age-related macular degeneration.[1] The Vascular Endothelial Growth Factor (VEGF) family and its receptors are central regulators of this process. Specifically, VEGF-A, through alternative splicing of its pre-mRNA, gives rise to a family of isoforms with opposing biological activities.
The pro-angiogenic isoforms, such as VEGF-A165a, promote endothelial cell proliferation, migration, and vascular permeability by binding to and activating VEGF Receptor 2 (VEGFR2).[2] Conversely, the anti-angiogenic isoforms, including VEGF-A165b, are generated by splicing to an alternative 3' splice site in the terminal exon.[3] While still capable of binding to VEGFR2, the "b" isoforms are thought to be less effective at inducing receptor dimerization and subsequent downstream signaling, thereby acting as endogenous inhibitors of angiogenesis.[3]
The balance between these pro- and anti-angiogenic VEGF-A isoforms is tightly regulated by splicing factors, among which the Serine/Arginine-rich (SR) proteins play a crucial role. The activity of these SR proteins is, in turn, controlled by phosphorylation, primarily mediated by Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[4]
This compound: A Dual Inhibitor of SRPK1 and CK2
This compound is a small molecule inhibitor that has been identified as a dual inhibitor of SRPK1 and Casein Kinase 2 (CK2).[5][6][7] Its impact on the VEGF signaling pathway is predominantly attributed to its potent inhibition of SRPK1.[1]
Mechanism of Action
SRPK1 phosphorylates SR proteins, such as SRSF1, in the cytoplasm, facilitating their translocation into the nucleus.[3][8] Once in the nucleus, phosphorylated SRSF1 binds to exonic splicing enhancers on the VEGF-A pre-mRNA, promoting the selection of the proximal splice site in exon 8. This leads to the production of the pro-angiogenic VEGF-Axxxa isoforms.[4]
This compound, by inhibiting SRPK1, prevents the phosphorylation of SRSF1.[4] This, in turn, impedes the nuclear translocation and activity of SRSF1, leading to a shift in the alternative splicing of VEGF-A pre-mRNA towards the distal splice site. The consequence of this shift is an increased production of the anti-angiogenic VEGF-Axxxb isoforms at the expense of the pro-angiogenic "a" isoforms.[4] This alteration of the VEGF-A isoform ratio underlies the anti-angiogenic effects of this compound.
The inhibition of CK2 by this compound may also contribute to its anti-angiogenic properties, as CK2 has been implicated in various cellular processes, including angiogenesis.[5][6]
Quantitative Data on this compound's Efficacy
The following tables summarize the available quantitative data on the inhibitory activity and biological effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Substrate | IC50 (μM) | Reference |
| SRPK1 | LBRNt(62-92) | 7.5 | [6][7] |
| SRPK1 | 2.4 | [5][7] | |
| CK2 | 0.68 | [6][7] | |
| CK2 | 0.21 | [7] |
Table 2: Anti-Angiogenic and Cytotoxic Effects of this compound
| Assay | Model System | Concentration | Effect | Reference |
| Zebrafish Angiogenesis | Tg(kdrl:gfp) embryos | 100 μM | Significant inhibition of intersegmental vessel (ISV) length | [5] |
| Cytotoxicity | MCF7 cells | IC50 = 61 μM | [6][7] | |
| Cytotoxicity | MRC5 cells | IC50 = 63 μM | [6][7] | |
| Cytostatic Activity | Hcc827, PC3, U87 cells | GI50 = 80-98 μM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on the VEGF signaling pathway.
In Vitro Kinase Assay for SRPK1 and CK2
This protocol is for determining the in vitro inhibitory activity of this compound against SRPK1 and CK2.
Materials:
-
Recombinant human SRPK1 and CK2
-
SRPK1 substrate: LBRNt(62-92) peptide
-
CK2 substrate: Dephosphorylated casein
-
[γ-32P]ATP
-
This compound
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
ATP solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase (SRPK1 or CK2), its respective substrate, and the kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a DMSO control.
-
Initiate the kinase reaction by adding a solution containing ATP and [γ-32P]ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for VEGF-A Isoforms
This protocol describes the detection and semi-quantification of pro- and anti-angiogenic VEGF-A isoforms in cell lysates.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Pan-VEGF-A antibody (recognizes all isoforms)
-
VEGF-A165b specific antibody
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE. Due to the small size difference between isoforms, use appropriate gel percentages for optimal resolution.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (pan-VEGF-A or VEGF-A165b specific) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
For semi-quantification, perform densitometry analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for VEGF-A Isoforms
This protocol allows for the quantification of the mRNA expression levels of pro- and anti-angiogenic VEGF-A isoforms.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for:
-
Pan-VEGF-A (detects all isoforms)
-
VEGF-Axxxa isoforms (forward primer in an upstream exon, reverse primer in exon 8a)
-
VEGF-Axxxb isoforms (forward primer in an upstream exon, reverse primer spanning the exon 7/8b junction)
-
Housekeeping gene (e.g., GAPDH, β-actin)
-
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from treated and control cells and assess its quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Set up the qPCR reactions with the appropriate master mix and specific primers for each target gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Calculate the ratio of VEGF-Axxxb to VEGF-Axxxa mRNA levels.
Zebrafish Angiogenesis Assay
This in vivo assay assesses the anti-angiogenic activity of this compound.
Materials:
-
Transgenic zebrafish line with fluorescently labeled blood vessels (e.g., Tg(kdrl:EGFP))
-
This compound
-
Embryo water
-
96-well plates
-
Fluorescence microscope with imaging software
Procedure:
-
Collect zebrafish embryos and raise them to 24 hours post-fertilization (hpf).
-
Dechorionate the embryos.
-
Place individual embryos into the wells of a 96-well plate containing embryo water.
-
Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the embryos at 28.5°C for 48 hours (until 72 hpf).
-
Anesthetize the embryos.
-
Image the trunk vasculature of each embryo using a fluorescence microscope.
-
Quantify the length of the intersegmental vessels (ISVs) using imaging software.
-
Calculate the percentage of inhibition of angiogenesis for each this compound concentration compared to the vehicle control.
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migration of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts with a porous membrane (e.g., 8 μm pores)
-
24-well plates
-
Cell culture medium with low serum
-
Chemoattractant (e.g., VEGF-A165a)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Seed endothelial cells in the upper chamber of the Transwell inserts in low-serum medium.
-
Add the chemoattractant to the lower chamber.
-
Add this compound at various concentrations to the upper chamber.
-
Incubate for a specified time (e.g., 4-6 hours) to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of migration for each this compound concentration.
Endothelial Cell Proliferation Assay (e.g., MTS Assay)
This assay measures the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Endothelial cells
-
96-well plates
-
Cell culture medium
-
This compound
-
MTS reagent
-
Plate reader
Procedure:
-
Seed endothelial cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound.
-
Incubate for a period that allows for cell proliferation (e.g., 24-72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable, proliferating cells.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration.
Visualizing the Impact of this compound
The following diagrams illustrate the VEGF signaling pathway and the experimental workflows described in this guide.
References
- 1. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biobide.com [biobide.com]
- 3. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Vascular Endothelial Growth Factor (VEGF) Splicing from Pro-angiogenic to Anti-angiogenic Isoforms: A NOVEL THERAPEUTIC STRATEGY FOR ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 6. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of VEGF Isoforms in Mouse, Rat, and Zebrafish Using RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to SRPIN803: A Dual Inhibitor of SRPK1 and CK2
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRPIN803 is a small molecule inhibitor renowned for its dual-targeting capability against Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its mechanism of action, particularly in the context of inhibiting pathways related to angiogenesis, and offers a compilation of quantitative data on its inhibitory potency and cellular effects. Furthermore, this document outlines detailed experimental protocols for the synthesis of this compound and for key biological assays to evaluate its efficacy, serving as a valuable resource for researchers in the fields of oncology, ophthalmology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound, with the systematic name 6-(4-Hydroxy-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5H-[3][4][5]thiadiazolo[3,2-a]pyrimidin-7(6H)-one, is a yellow solid compound.[6] Its chemical structure was revised from the initially proposed structure to a monocyclic thiadiazolocyanoacrylamide form. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉F₃N₄O₃S | [3] |
| Molecular Weight | 370.31 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| CAS Number | 380572-02-1 | [3] |
| SMILES | O=C(N=C1SC(C(F)(F)F)=NN1C/2=N)C2=C/C3=CC=C(C(OC)=C3)O | [3] |
| Solubility | DMSO: 100 mg/mL (270.04 mM) | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [3] |
| Stability | Stable at pH 7.4. Less stable at pH 5.2, undergoes retro-Knoevenagel reaction with a half-life of approximately 16 hours and 30 minutes. |
Mechanism of Action and Biological Activities
This compound functions as a potent dual inhibitor of SRPK1 and CK2, two kinases implicated in various cellular processes, including angiogenesis.[4] The inhibition of these kinases by this compound leads to a reduction in the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes the formation of new blood vessels.[5] This antiangiogenic activity makes this compound a compound of significant interest for the research of diseases characterized by pathological neovascularization, such as age-related macular degeneration and cancer.[5]
Signaling Pathway
The inhibitory action of this compound on SRPK1 and CK2 disrupts the phosphorylation cascade that ultimately leads to the expression of pro-angiogenic factors. A simplified representation of this pathway is illustrated in the diagram below.
Quantitative Biological Data
The inhibitory potency of this compound has been quantified in various studies, with some variations in the reported IC₅₀ values. These discrepancies may arise from different experimental conditions and assay formats. A summary of the available data is presented in the tables below.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ | Reference |
| SRPK1 | 2.4 µM | |
| SRPK1 | 7.5 µM | |
| CK2 | 203 nM (0.203 µM) | |
| CK2 | 0.68 µM |
Table 3: Cytostatic and Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | GI₅₀ (µM) | IC₅₀ (µM) | Reference |
| Hcc827 | 80 - 98 | - | |
| PC3 | 80 - 98 | - | |
| U87 | 80 - 98 | 77 | |
| MCF7 | - | 61 | [7] |
| MRC5 | - | 63 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key biological assays used to characterize its activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, followed by reaction with ethyl cyanoacetate and a subsequent Knoevenagel condensation with vanillin.
Step 1: Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
-
Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) in a 1 L round-bottom flask with stirring.
-
Slowly add trifluoroacetic acid (12.0 ml) and then phosphorus oxychloride (15.0 mL) over a period of approximately 30 minutes.
-
Maintain the reaction for 3 hours, allowing for the evolution of HCl gas.
-
After the cessation of gas evolution, pour the reaction mixture into cold water (100 mL) with stirring.
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry at 363 K to yield 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.[3]
Step 2: Synthesis of Amide Intermediate
-
React 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with ethyl cyanoacetate in the presence of sodium methoxide to form the corresponding amide.
Step 3: Knoevenagel Condensation to Yield this compound
-
Subject the amide intermediate from Step 2 to a Knoevenagel condensation with vanillin.
-
The reaction is carried out in the presence of ammonium acetate and acetic acid.
-
Isolate the final product, this compound, as a yellow solid.[8]
In Vitro SRPK1 Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a known SRPK1 substrate, LBRNt(62-92).
-
Reaction Setup: Prepare a 25 µL reaction mixture containing:
-
12 mM HEPES, pH 7.5
-
10 mM MgCl₂
-
25 µM ATP
-
1 µCi [γ-³²P]ATP
-
1-2 µg of purified GST-SRPK1 enzyme
-
1-3 µg of GST-LBRNt(62-92) substrate
-
Varying concentrations of this compound (or DMSO as a vehicle control).
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE.
-
Detection: Visualize the phosphorylated substrate by autoradiography.
-
Quantification: Excise the radioactive bands from the gel and quantify the radioactivity using a scintillation counter to determine the extent of inhibition.
In Vitro CK2 Kinase Assay
This protocol assesses the inhibitory effect of this compound on CK2 activity.
-
Reaction Components:
-
CK2 enzyme (recombinant)
-
Specific peptide substrate for CK2
-
ATP (including a radiolabeled tracer like [γ-³²P]ATP)
-
Assay buffer (typically containing Mg²⁺ ions)
-
Varying concentrations of this compound.
-
-
Assay Procedure:
-
Combine the CK2 enzyme, substrate, and this compound in the assay buffer and pre-incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Detection of Phosphorylation:
-
Terminate the reaction.
-
Separate the phosphorylated substrate from the reaction mixture, often by spotting onto phosphocellulose paper which binds the phosphorylated peptide.
-
Wash the paper to remove unreacted ATP.
-
-
Data Analysis:
-
Quantify the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration relative to the control (no inhibitor) to determine the IC₅₀ value.
-
MTT Cell Viability and Cytotoxicity Assay
This colorimetric assay is used to determine the GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) of this compound on cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the GI₅₀ and IC₅₀ values.
Zebrafish Anti-Angiogenesis Assay
This in vivo assay evaluates the antiangiogenic effects of this compound using a transgenic zebrafish model with fluorescently labeled blood vessels (e.g., Tg(kdrl:EGFP)).
-
Embryo Collection and Treatment:
-
Collect zebrafish embryos and raise them in E3 medium.
-
At 24 hours post-fertilization (hpf), transfer the embryos to a 96-well plate.
-
Treat the embryos with various concentrations of this compound. Include a vehicle control (e.g., DMSO in E3 medium).
-
-
Incubation: Incubate the treated embryos at 28.5°C for 48 hours (until 72 hpf).
-
Imaging:
-
Anesthetize the embryos with tricaine.
-
Mount the embryos and capture images of the trunk vasculature using a fluorescence microscope.
-
-
Quantification and Analysis:
-
Quantify the extent of angiogenesis by measuring parameters such as the length and number of intersegmental vessels (ISVs).
-
Compare the measurements from the treated groups to the control group to determine the dose-dependent inhibitory effect of this compound on angiogenesis.
-
Conclusion
This compound is a valuable chemical probe for studying the roles of SRPK1 and CK2 in cellular signaling and disease pathogenesis. Its well-characterized antiangiogenic properties, stemming from the dual inhibition of these kinases, make it a promising lead compound for the development of novel therapeutics for a range of disorders. This technical guide provides a centralized resource of its chemical, physical, and biological properties, along with detailed experimental protocols, to facilitate further research and development efforts involving this potent small molecule inhibitor.
References
- 1. Evidence for disulfide bonds in SR Protein Kinase 1 (SRPK1) that are required for activity and nuclear localization | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. blog.biobide.com [blog.biobide.com]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly, with the neovascular (wet) form characterized by choroidal neovascularization (CNV) driven largely by vascular endothelial growth factor (VEGF). SRPIN803 has emerged as a promising small molecule inhibitor for AMD research. It functions as a potent dual inhibitor of serine/arginine-rich protein kinase 1 (SRPK1) and casein kinase 2 (CK2), two kinases implicated in the regulation of angiogenesis. By inhibiting these kinases, this compound effectively reduces the production of pro-angiogenic VEGF isoforms, thereby suppressing pathological neovascularization. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualization of the relevant signaling pathways.
Introduction
The pathogenesis of wet AMD is complex, involving genetic and environmental factors that lead to the abnormal growth of new blood vessels from the choroid into the subretinal space.[1] A key mediator of this process is VEGF.[2] this compound is a small molecule that has demonstrated significant anti-angiogenic properties, making it a valuable tool for investigating novel therapeutic strategies for wet AMD.[3] Its dual inhibitory action on SRPK1 and CK2 offers a multi-faceted approach to modulating the VEGF signaling pathway.[2][4] This document serves as a technical resource for researchers, providing detailed information on the properties, biological effects, and experimental use of this compound in the context of AMD research.
Chemical and Physical Properties
This compound is a small molecule with the molecular formula C₁₄H₉F₃N₄O₃S and a molecular weight of 370.31 g/mol .[5]
| Property | Value |
| Molecular Formula | C₁₄H₉F₃N₄O₃S |
| Molecular Weight | 370.31 g/mol |
| CAS Number | 380572-02-1 |
| Appearance | Yellow solid |
| Solubility | DMSO: 20 mg/mL |
| Storage | 2-8°C, protect from light |
Table 1: Chemical and physical properties of this compound.[5][6]
Mechanism of Action
This compound exerts its anti-angiogenic effects through the dual inhibition of SRPK1 and CK2.[2][4]
-
SRPK1 Inhibition: SRPK1 is a key regulator of the alternative splicing of VEGF pre-mRNA. It phosphorylates serine/arginine-rich (SR) splicing factors, such as SRSF1, promoting the selection of proximal splice sites and leading to the production of pro-angiogenic VEGF isoforms (e.g., VEGF₁₆₅). By inhibiting SRPK1, this compound shifts the splicing of VEGF towards the production of anti-angiogenic isoforms (e.g., VEGF₁₆₅b).[7][8]
-
CK2 Inhibition: Casein kinase 2 (CK2) is a pleiotropic serine/threonine kinase involved in various cellular processes, including signal transduction and transcriptional control.[9] In the context of AMD, CK2 has been shown to be involved in the upregulation of VEGF in response to oxidative stress.[10] By inhibiting CK2, this compound further suppresses VEGF production.[2]
The synergistic inhibition of both SRPK1 and CK2 by this compound leads to a more potent reduction in pro-angiogenic VEGF levels compared to inhibitors targeting either kinase alone.[2]
Quantitative Data
In Vitro Kinase Inhibition
The inhibitory activity of this compound against SRPK1 and CK2 has been determined in several studies, with some variation in the reported IC₅₀ values. This variability may be attributed to different experimental conditions and assay formats.
| Kinase | IC₅₀ (μM) | Reference |
| SRPK1 | 2.4 | [2][4] |
| SRPK1 | 7.5 | [11][12] |
| CK2 | 0.203 | [4] |
| CK2 | 0.21 | [11][12] |
| CK2 | 0.68 | [11][12] |
Table 2: In vitro inhibitory activity of this compound against SRPK1 and CK2.
In Vivo Efficacy
This compound has demonstrated significant efficacy in preclinical models of AMD.
| Model | Treatment | Outcome | Reference |
| Laser-induced CNV mouse model | Topical eye ointment | Significantly inhibited choroidal neovascularization | [2][4] |
| Zebrafish embryo | 100 μM in water | Inhibition of angiogenesis | [4] |
| Zebrafish embryo (one-cell stage) | 4.6 nL of 10 μM microinjection | Blocked angiogenesis | [4] |
Table 3: In vivo anti-angiogenic efficacy of this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a general method for determining the in vitro kinase activity of SRPK1 and CK2 in the presence of this compound.
Materials:
-
Recombinant human SRPK1 or CK2
-
Kinase-specific substrate (e.g., LBRNt(62-92) for SRPK1)
-
This compound
-
ATP
-
Kinase reaction buffer
-
Kinase detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a white 96-well plate, add the kinase, substrate, and this compound (or DMSO as a vehicle control) to the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction and measure the remaining ATP by adding a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of this compound and calculate the IC₅₀ value.
VEGF ELISA in ARPE-19 Cells
This protocol outlines a method to quantify the effect of this compound on VEGF secretion from human retinal pigment epithelial (ARPE-19) cells.
Materials:
-
ARPE-19 cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Human VEGF ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed ARPE-19 cells in a 96-well plate at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.
-
Replace the medium with a fresh medium containing various concentrations of this compound (or DMSO as a vehicle control).
-
Incubate the cells for 24-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of VEGF in the supernatant using a human VEGF ELISA kit according to the manufacturer's protocol.[13][14]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of VEGF inhibition for each concentration of this compound compared to the vehicle control.
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This in vivo model is widely used to mimic the neovascularization characteristic of wet AMD and to evaluate the efficacy of anti-angiogenic compounds.[1][15]
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Anesthetics (e.g., ketamine, xylazine)
-
Mydriatic eye drops (e.g., tropicamide)
-
Argon laser photocoagulator
-
Slit lamp and coverslip
-
This compound formulation (e.g., topical eye ointment)
-
FITC-dextran
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Anesthetize the mice and dilate their pupils.
-
Using a slit lamp and a coverslip for visualization, deliver four laser burns to the retina surrounding the optic nerve. The laser parameters should be sufficient to induce a bubble, indicating the rupture of Bruch's membrane.[6]
-
Administer this compound topically as an eye ointment daily for the duration of the experiment.
-
After 7-14 days, euthanize the mice and perfuse the vasculature with FITC-dextran.
-
Enucleate the eyes and prepare choroidal flat mounts.
-
Image the flat mounts using a fluorescence microscope.
-
Quantify the area of CNV in each lesion using image analysis software.[1]
Zebrafish Angiogenesis Assay
The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency.
Materials:
-
Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))
-
This compound
-
Embryo medium
-
96-well plates
-
Fluorescence microscope
Procedure:
-
Collect zebrafish embryos and place them in a 96-well plate (one embryo per well) in embryo medium at 24 hours post-fertilization (hpf).
-
Add this compound to the desired final concentration in the embryo medium. A vehicle control (e.g., DMSO) should also be included.
-
Incubate the embryos at 28.5°C.
-
At 72 hpf, anesthetize the embryos and image the trunk vasculature using a fluorescence microscope.
-
Quantify the extent of intersegmental vessel (ISV) formation. This can be done by measuring the total length of the ISVs or by counting the number of complete ISVs.[16]
-
Calculate the percentage of angiogenesis inhibition compared to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of SRPK1 and CK2 in the pathogenesis of neovascular AMD. Its dual inhibitory mechanism provides a potent means of suppressing VEGF-driven angiogenesis. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their studies and contribute to the development of novel therapeutic strategies for this debilitating eye disease. Further research is warranted to fully elucidate the therapeutic potential of this compound and to optimize its delivery for clinical applications.
References
- 1. Specific inhibition of serine/arginine-rich protein kinase attenuates choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Srpin-803 | C14H9F3N4O3S | CID 1233980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific inhibition of serine/arginine-rich protein kinase attenuates choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinal pigment epithelium cells produce VEGF in response to oxidized phospholipids through mechanisms involving ATF4 and protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Epithelial Membrane Protein 2 Controls VEGF Expression in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Impact of SRPIN803 on SR Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of SRPIN803, a dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). It explores the core mechanism of this compound's action on the phosphorylation of Serine/Arginine-rich (SR) proteins, crucial regulators of pre-mRNA splicing. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows. The information presented is intended to support researchers and professionals in the fields of molecular biology, oncology, and drug development in understanding and investigating the therapeutic potential of targeting SR protein phosphorylation.
Introduction to this compound and SR Protein Phosphorylation
Serine/Arginine-rich (SR) proteins are a family of essential splicing factors that play a critical role in both constitutive and alternative pre-mRNA splicing. Their function and subcellular localization are tightly regulated by their phosphorylation status, which is controlled by specific kinases and phosphatases.[1][2] One of the key kinase families involved in this process is the Serine/Arginine-Rich Protein Kinase (SRPK) family, with SRPK1 being a primary regulator.[3][4] SRPK1 specifically phosphorylates SR proteins within their arginine/serine-rich (RS) domains, a modification crucial for their nuclear import and participation in spliceosome assembly.[2][5][6]
Dysregulation of SR protein phosphorylation is implicated in various diseases, including cancer, where it can lead to aberrant alternative splicing of key genes involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[4][7][8] This has made the kinases that phosphorylate SR proteins, particularly SRPK1, attractive targets for therapeutic intervention.
This compound is a small molecule inhibitor that has been identified as a potent dual inhibitor of SRPK1 and Casein Kinase 2 (CK2).[9][10] CK2 is another ubiquitous serine/threonine kinase involved in a wide array of cellular processes, including signal transduction and cell cycle control.[11] By inhibiting both SRPK1 and CK2, this compound can modulate the phosphorylation of SR proteins and consequently influence downstream events like alternative splicing and angiogenesis.[11][12] This guide will delve into the specifics of this compound's inhibitory action and its effects on SR protein phosphorylation.
Quantitative Data: this compound Inhibitory Activity
The inhibitory potency of this compound against its primary targets, SRPK1 and CK2, has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are a key metric for assessing the compound's efficacy.
| Compound | Target Kinase | IC50 (μM) | Notes | Reference(s) |
| This compound | SRPK1 | 2.4 | [3][9][10] | |
| This compound | SRPK1 | 7.5 | Assayed using LBRNt(62–92) as a substrate. | [12] |
| This compound | CK2 | 0.203 (203 nM) | [3][9] | |
| This compound | CK2 | 0.68 | [12] |
Table 1: Summary of reported IC50 values for this compound against SRPK1 and CK2.
In addition to its primary targets, this compound has been evaluated for its effects on cell viability and angiogenesis.
| Assay | Cell Line/Model | Measurement | Value (μM) | Reference(s) |
| Cytostatic Activity (GI50) | Hcc827, PC3, U87 | Growth Inhibition 50% | 80-98 | [9][12] |
| Angiogenesis Inhibition | Zebrafish | Concentration for effect | 100 | [11] |
Table 2: Biological activity of this compound in cellular and in vivo models.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the catalytic activity of SRPK1 and CK2. The inhibition of SRPK1 directly impacts the phosphorylation of SR proteins, which is a critical step in the regulation of alternative splicing.
Caption: Signaling pathway of this compound action on SR protein phosphorylation and VEGF splicing.
As depicted in the diagram, SRPK1 phosphorylates SR proteins in the cytoplasm. This phosphorylation is a prerequisite for their translocation into the nucleus, where they engage with the spliceosome to regulate the alternative splicing of target pre-mRNAs, including that of VEGF. By inhibiting SRPK1, this compound reduces the phosphorylation of SR proteins, thereby altering the balance of VEGF isoforms, often leading to a decrease in the pro-angiogenic isoforms.[7][11]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of this compound on SR protein phosphorylation.
In Vitro Kinase Assay for SRPK1 and CK2
This assay is fundamental for determining the direct inhibitory effect of this compound on its target kinases.
Objective: To quantify the enzymatic activity of SRPK1 or CK2 in the presence of varying concentrations of this compound to determine the IC50 value.
Materials:
-
Recombinant human SRPK1 or CK2 enzyme.
-
Kinase-specific substrate: Myelin Basic Protein (MBP) can be used as a generic substrate, or a more specific peptide substrate like RS peptide for SRPK1 or a CK2-specific peptide (e.g., RRRDDDSDDD).[10][12]
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[12]
-
ATP solution (containing a radioactive [γ-³²P]ATP or [γ-³³P]ATP tracer, or for non-radioactive methods, a sufficient concentration for the detection system).
-
This compound stock solution (dissolved in DMSO).
-
P81 phosphocellulose paper or other means of separating phosphorylated substrate from free ATP.
-
Scintillation counter or a luminometer for non-radioactive assays (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a reaction tube, combine the recombinant kinase, the substrate, and the this compound dilution (or DMSO for the control).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 40% TCA for radioactive assays).
-
For radioactive assays, spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's protocol for the specific kit being used to measure kinase activity (e.g., by detecting the amount of ADP produced).
-
Plot the percentage of kinase inhibition against the log of the this compound concentration to calculate the IC50 value.
Caption: Experimental workflow for an in vitro kinase assay.
Western Blot Analysis of SR Protein Phosphorylation
This method is used to assess the phosphorylation status of SR proteins in cells treated with this compound.
Objective: To detect changes in the phosphorylation levels of specific SR proteins (e.g., SRSF1) in response to this compound treatment.
Materials:
-
Cell culture reagents.
-
This compound.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: a phospho-specific SR protein antibody and a total SR protein antibody (for loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[13][14]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Milk is generally avoided as it contains phosphoproteins that can cause high background.[6]
-
Incubate the membrane with the primary antibody against the phosphorylated SR protein, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total SR protein.
Splicing Reporter Assay for VEGF
This assay allows for the monitoring of alternative splicing changes of a specific gene, such as VEGF, in living cells.
Objective: To determine the effect of this compound on the alternative splicing of VEGF.
Materials:
-
A cell line suitable for transfection.
-
A splicing reporter plasmid containing the alternatively spliced region of VEGF linked to fluorescent proteins (e.g., a dual-color reporter where inclusion of an exon results in one color and exclusion in another).[2][15]
-
Transfection reagent.
-
This compound.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Transfect the cells with the VEGF splicing reporter plasmid.
-
Allow the cells to express the reporter for 24-48 hours.
-
Treat the transfected cells with this compound at various concentrations.
-
After the treatment period, analyze the expression of the fluorescent proteins using a fluorescence microscope or quantify the cell populations expressing each color using a flow cytometer.
-
A shift in the ratio of the two fluorescent proteins indicates a change in the alternative splicing pattern of VEGF induced by this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of SRPK1 and CK2 in cellular processes, particularly in the context of SR protein phosphorylation and its downstream consequences on pre-mRNA splicing. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore its potential therapeutic applications. The ability of this compound to modulate the phosphorylation of SR proteins and consequently affect the splicing of key genes like VEGF highlights the significance of targeting this pathway for diseases characterized by aberrant splicing and angiogenesis. Further research into the specificity and in vivo efficacy of this compound and similar compounds will be crucial for their translation into clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 6. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 7. Identification of SRPK1 and SRPK2 as the Major Cellular Protein Kinases Phosphorylating Hepatitis B Virus Core Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. In vitro CK2 kinase assay [bio-protocol.org]
- 10. 2.6. In Vitro Kinase Assays [bio-protocol.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Kinase activity assays Src and CK2 [protocols.io]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Item - A drug-repositioning screen using splicing-sensitive fluorescent reporters identifies novel modulators of VEGF-A splicing with anti-angiogenic properties - University of Exeter - Figshare [ore.exeter.ac.uk]
Foundational Research on SRPK1 and CK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the inhibition of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). Both kinases are pivotal in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neovascular eye disorders, making them attractive targets for therapeutic intervention. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction to SRPK1 and CK2
Serine/Arginine-Rich Protein Kinase 1 (SRPK1) is a key regulator of mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors. This process is crucial for the generation of different protein isoforms from a single gene. Aberrant SRPK1 activity can lead to the production of pro-angiogenic and pro-proliferative protein isoforms, contributing to diseases like cancer and diabetic retinopathy.[1][2] Inhibition of SRPK1 can modulate the splicing of vascular endothelial growth factor (VEGF), shifting the balance from pro-angiogenic to anti-angiogenic isoforms, which is a promising strategy for treating neovascular eye diseases.[1][3][4][5]
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase involved in a vast array of cellular processes, including cell cycle control, DNA repair, and apoptosis.[6][7] CK2 is often found to be overexpressed in many types of cancer, where it contributes to tumor progression by promoting cell survival and proliferation while suppressing apoptosis.[7] Inhibition of CK2 can sensitize cancer cells to apoptosis and inhibit tumor growth, making it a significant target in oncology.[8][9]
Given their critical roles in disease pathogenesis, there is considerable interest in developing inhibitors for both SRPK1 and CK2, including dual inhibitors that can target both kinases simultaneously.[10][11][12]
Quantitative Data on SRPK1 and CK2 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) and other relevant quantitative data for key SRPK1 and CK2 inhibitors.
Table 1: IC50 Values for SRPK1 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference(s) |
| SPHINX31 | SRPK1 | 5.9 | In vitro kinase assay | [13][14][15][16] |
| SRPIN340 | SRPK1, SRPK2 | 890 (Ki) | In vitro kinase assay | [11] |
| SRPKIN-1 | SRPK1, SRPK2 | 35.6 (SRPK1), 98 (SRPK2) | In vitro kinase assay | [11] |
| C02 | SRPK1 | 9510 | Jurkat cells (cell viability) | [2] |
Table 2: IC50 Values for CK2 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference(s) |
| CX-4945 | CK2 | 0.38 (Ki) | Recombinant human holoenzyme | |
| TBB | CK2 | 400 (Ki) | ||
| TBCA | CK2 | - | - | [9] |
Table 3: IC50 Values for Dual SRPK1/CK2 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference(s) |
| SRPIN803 | SRPK1, CK2 | 2400 (SRPK1), 203 (CK2) | In vitro kinase assay | [10][11] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving SRPK1 and CK2.
Caption: SRPK1-mediated regulation of VEGF splicing.
Caption: CK2-mediated inhibition of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of SRPK1 and CK2 inhibition.
In Vitro Kinase Inhibition Assay
This protocol is designed to measure the inhibitory effect of a compound on the kinase activity of SRPK1 or CK2 in a controlled, cell-free environment.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Materials:
-
Recombinant human SRPK1 or CK2
-
Substrate: Recombinant SRSF1 protein for SRPK1, or dephosphorylated casein for CK2
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Test inhibitor compound dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase and substrate in the kinase assay buffer.
-
Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10-100 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[17][18][19][20]
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a kinase inhibitor.
Caption: MTT Cell Viability Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test inhibitor compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Conclusion
The inhibition of SRPK1 and CK2 represents a compelling strategy for the development of novel therapeutics, particularly in the fields of oncology and ophthalmology. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to advance our understanding of these critical kinases and to translate this knowledge into effective clinical applications. The continued exploration of the intricate signaling networks regulated by SRPK1 and CK2 will undoubtedly unveil new opportunities for targeted therapies.
References
- 1. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]
- 4. Splicing Factor Kinase SRPK1 inhibition in Monocyte: A Novel Therapeutic Approach for Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Regulation of caspase pathways by protein kinase CK2: identification of proteins with overlapping CK2 and caspase consensus motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. SPHINX31 | SRPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. medkoo.com [medkoo.com]
- 17. Nucleotide Release Sequences in the Protein Kinase SRPK1 Accelerate Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applying the Brakes to Multi-Site SR Protein Phosphorylation: Substrate-Induced Effects on the Splicing Kinase SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. globozymes.com [globozymes.com]
- 20. Identification of SRPK1 and SRPK2 as the Major Cellular Protein Kinases Phosphorylating Hepatitis B Virus Core Protein - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of SRPIN803: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRPIN803 is a potent small molecule inhibitor with significant antiangiogenic properties, positioning it as a compound of interest for therapeutic development, particularly in the context of age-related macular degeneration and oncology. This technical guide provides an in-depth exploration of the cellular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its characterization. Through a meticulous review of published literature, this document aims to equip researchers with the necessary information to effectively study and utilize this compound in a laboratory setting.
Introduction
This compound has been identified as a dual inhibitor of two critical serine/threonine kinases: Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). Both kinases are integral to a multitude of cellular processes, and their dysregulation is frequently implicated in various pathologies, including cancer and neovascular diseases. The dual inhibitory action of this compound underscores its potential for therapeutic intervention by concurrently modulating multiple signaling pathways.
Cellular Targets and Mechanism of Action
The primary cellular targets of this compound are SRPK1 and CK2. Its inhibitory effect on these kinases leads to a cascade of downstream cellular consequences, most notably the suppression of angiogenesis.
Serine/Arginine-Rich Protein Kinase 1 (SRPK1)
SRPK1 is a key regulator of mRNA splicing through its phosphorylation of Serine/Arginine-rich (SR) splicing factors, such as SRSF1. The phosphorylation state of SR proteins dictates their subcellular localization and their ability to engage with pre-mRNA, thereby influencing splice site selection. One of the most critical downstream effects of SRPK1 inhibition by this compound is the modulation of Vascular Endothelial Growth Factor (VEGF) splicing. Specifically, inhibition of SRPK1 leads to a decrease in the production of the pro-angiogenic VEGF-A165a isoform.
Casein Kinase 2 (CK2)
CK2 is a highly pleiotropic kinase involved in a vast array of cellular processes, including signal transduction, transcriptional control, and apoptosis. It is known to be constitutively active and plays a role in several key signaling pathways, such as the Wnt and NF-κB pathways. By inhibiting CK2, this compound can influence these fundamental cellular signaling cascades, contributing to its overall biological activity. The dual inhibition of both SRPK1 and CK2 is believed to synergistically suppress VEGF production.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Substrate | Reference |
| SRPK1 | 2.4 µM | - | |
| SRPK1 | 7.5 µM | LBRNt (62-92) | |
| CK2 | 203 nM | - | |
| CK2 | 0.68 µM | - |
Table 2: Cytostatic Activity of this compound
| Cell Line | GI50 (50% Growth Inhibition) | Reference |
| Hcc827 | 80-98 µM | |
| PC3 | 80-98 µM | |
| U87 | 80-98 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of this compound against SRPK1 and CK2.
Materials:
-
Recombinant human SRPK1 or CK2 enzyme
-
Kinase-specific substrate (e.g., LBRNt (62-92) for SRPK1, dephosphorylated casein for CK2)
-
This compound
-
ATP, [γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture. A DMSO control should be included.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted [γ-32P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Hcc827, PC3, U87)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
In Vivo Zebrafish Angiogenesis Assay
This assay provides a whole-organism model to assess the antiangiogenic activity of this compound.
Materials:
-
Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))
-
This compound
-
Embryo medium
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Collect zebrafish embryos and maintain them in embryo medium.
-
At a specific developmental stage (e.g., 24 hours post-fertilization), add this compound at various concentrations to the embryo medium.
-
Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).
-
At the end of the incubation, anesthetize the embryos and mount them for imaging.
-
Acquire fluorescence images of the intersegmental vessels (ISVs).
-
Quantify the extent of angiogenesis by measuring parameters such as the total length or number of ISVs using image analysis software.
-
Compare the measurements from this compound-treated embryos to those of control embryos to determine the antiangiogenic effect.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: SRPK1-mediated VEGF Splicing Pathway and Inhibition by this compound.
Caption: Overview of CK2 Signaling Pathways and Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of SRPK1 and CK2 in cellular physiology and disease. Its dual inhibitory nature provides a unique opportunity to probe the interconnectedness of various signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound in angiogenesis-dependent diseases. Further studies are warranted to fully elucidate the complete spectrum of its cellular effects and to optimize its potential for clinical applications.
The Role of SRPIN803 in the Regulation of Alternative Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRPIN803 is a potent small molecule inhibitor with dual specificity for Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). This dual inhibitory activity positions this compound as a significant modulator of alternative splicing, a critical process in post-transcriptional gene regulation. Dysregulation of alternative splicing is implicated in numerous pathologies, including cancer and age-related macular degeneration. This technical guide provides an in-depth overview of this compound's mechanism of action in regulating alternative splicing, with a focus on its impact on the vascular endothelial growth factor A (VEGF-A) pathway. We present quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and Alternative Splicing
Alternative splicing is a fundamental mechanism that allows for the production of multiple distinct mRNA transcripts, and subsequently proteins, from a single gene. This process is orchestrated by a complex machinery involving the spliceosome and a host of regulatory proteins, including the Serine/Arginine-rich (SR) family of splicing factors. The phosphorylation state of SR proteins, controlled by kinases such as SRPK1 and CK2, is a key determinant of their activity and subcellular localization, thereby influencing splice site selection.
This compound has emerged as a valuable research tool and potential therapeutic agent due to its ability to inhibit both SRPK1 and CK2. Its role in modulating alternative splicing is primarily attributed to its potent inhibition of SRPK1, a kinase that directly phosphorylates SR proteins and promotes the expression of pro-angiogenic isoforms of VEGF-A.[1]
Mechanism of Action of this compound
This compound exerts its effects on alternative splicing by inhibiting the catalytic activity of two key kinases:
-
SRPK1: This kinase specifically phosphorylates SR proteins within their arginine-serine-rich (RS) domains. This phosphorylation is crucial for the nuclear import of SR proteins and their subsequent participation in spliceosome assembly. By inhibiting SRPK1, this compound prevents the phosphorylation of SR proteins like SRSF1, leading to their cytoplasmic retention and a shift in alternative splicing patterns.[2]
-
CK2: This pleiotropic kinase is involved in a myriad of cellular processes, including the phosphorylation of various splicing factors. While the direct impact of this compound's CK2 inhibition on global splicing is still under investigation, CK2 has been shown to phosphorylate and regulate the activity of several components of the splicing machinery.[3]
The dual inhibition of SRPK1 and CK2 by this compound suggests a multi-faceted approach to modulating alternative splicing, with the most well-characterized downstream effect being the regulation of VEGF-A splicing.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Parameter | Value | Kinase/Cell Line | Reference |
| IC50 | 2.4 μM | SRPK1 | [4] |
| IC50 | 203 nM | CK2 | [4] |
| Ki | 0.89 μM | SRPK1 (for SRPIN340, a related inhibitor) | |
| Effect on Angiogenesis | Significant inhibition | Zebrafish embryos | [5] |
Impact of this compound on VEGF-A Alternative Splicing
The most extensively studied role of this compound in alternative splicing is its regulation of VEGF-A. The VEGFA gene undergoes alternative splicing at its terminal exon (exon 8), giving rise to two families of isoforms with opposing biological activities:
-
VEGFxxxa (e.g., VEGF165a): Pro-angiogenic isoforms that promote blood vessel formation.
-
VEGFxxxb (e.g., VEGF165b): Anti-angiogenic isoforms that inhibit angiogenesis.
SRPK1-mediated phosphorylation of SRSF1 promotes the selection of the proximal 5' splice site in exon 8, leading to the production of the pro-angiogenic VEGF165a isoform. By inhibiting SRPK1, this compound shifts the splicing balance towards the distal 5' splice site, resulting in an increased production of the anti-angiogenic VEGF165b isoform.[6] This shift is a key mechanism behind the anti-angiogenic effects of this compound observed in models of age-related macular degeneration.
Signaling Pathway of this compound in VEGF-A Splicing Regulation
Caption: this compound inhibits SRPK1, preventing SRSF1 phosphorylation and nuclear translocation, which shifts VEGF-A splicing towards the anti-angiogenic VEGF165b isoform.
Global Effects of SRPK1 Inhibition on Alternative Splicing
While the effect of this compound on VEGF-A is well-established, inhibition of a master splicing regulator like SRPK1 is expected to have broader consequences on the transcriptome. Studies using other SRPK1 inhibitors, such as SPHINX31, have employed RNA-sequencing (RNA-seq) to analyze these global changes in alternative splicing. These studies have revealed that SRPK1 inhibition can lead to widespread alterations in splicing events, including exon skipping and differential exon usage, affecting a multitude of genes involved in various cellular processes.[7]
Experimental Workflow for Global Splicing Analysis
Caption: A typical workflow for investigating the global effects of this compound on alternative splicing using RNA-sequencing.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in alternative splicing regulation.
In Vitro Kinase Assay for SRPK1 and CK2
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by SRPK1 or CK2.
Materials:
-
Recombinant human SRPK1 or CK2
-
SRPK1 substrate (e.g., GST-SRSF1) or CK2 substrate (e.g., casein)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
P81 phosphocellulose paper or SDS-PAGE materials
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the respective kinase, and varying concentrations of this compound.
-
Initiate the reaction by adding the substrate and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid for P81 paper or SDS-PAGE loading buffer).
-
Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid, and measure the incorporated radioactivity using a scintillation counter. Alternatively, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the band intensity.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Western Blot Analysis of SR Protein Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of SR proteins in cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-SR (e.g., mAb104), anti-SRSF1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-SR proteins.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total SRSF1 and a loading control to normalize the results.
Splicing Reporter Assay
This assay allows for the quantitative analysis of alternative splicing of a specific exon in living cells. A common reporter system for VEGF-A splicing utilizes a bicistronic fluorescent reporter.
Materials:
-
VEGF-A splicing reporter plasmid (e.g., expressing dsRed for the 'a' isoform and GFP for the 'b' isoform)
-
Cell line of interest
-
Transfection reagent
-
This compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Transfect the cells with the splicing reporter plasmid.
-
After allowing for reporter expression, treat the cells with varying concentrations of this compound.
-
Analyze the expression of the two fluorescent proteins using fluorescence microscopy or quantify the percentage of cells expressing each fluorescent protein by flow cytometry.
-
A shift in the ratio of GFP to dsRed fluorescence indicates a change in the alternative splicing of the reporter construct.
Conclusion and Future Directions
This compound is a powerful tool for studying the regulation of alternative splicing due to its dual inhibitory activity against SRPK1 and CK2. Its well-defined effect on the alternative splicing of VEGF-A highlights its potential as a therapeutic agent for angiogenesis-dependent diseases. Future research should focus on elucidating the full spectrum of alternative splicing events regulated by this compound through comprehensive RNA-sequencing studies. Furthermore, investigating the interplay between SRPK1 and CK2 inhibition in the context of splicing regulation will provide a more complete understanding of this compound's mechanism of action and may reveal novel therapeutic opportunities. The development of more specific inhibitors for each kinase will also be crucial in dissecting their individual contributions to the regulation of alternative splicing.
References
- 1. Identification of a Novel Function of CX-4945 as a Splicing Regulator | PLOS One [journals.plos.org]
- 2. article.imrpress.com [article.imrpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Applying the Brakes to Multi-Site SR Protein Phosphorylation: Substrate-Induced Effects on the Splicing Kinase SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SRPK1 inhibition in prostate cancer: A novel anti-angiogenic treatment through modulation of VEGF alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Cytotoxicity of SRPIN803
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the initial cytotoxic profile of SRPIN803, a dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). The following sections detail its effects on various cell lines, the experimental protocols used for these assessments, and the signaling pathways it perturbs.
Quantitative Data Summary
The cytotoxic and kinase inhibitory activities of this compound and its derivatives have been evaluated across several studies. The data is summarized below for comparative analysis.
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibition of both SRPK1 and CK2, with reported IC50 values in the micromolar to nanomolar range.
| Compound | Target Kinase | IC50 Value | Reference |
| This compound | SRPK1 | 2.4 µM | [1][2][3] |
| 7.5 µM | [1][2] | ||
| CK2 | 0.21 µM (210 nM) | [1][2] | |
| 0.68 µM (680 nM) | [1][2] | ||
| 203 nM | [3] |
Cytotoxicity and Cytostatic Effects
The impact of this compound and its conjugates on cell viability has been assessed in a panel of cancerous and normal cell lines. The metrics used include GI50 (50% growth inhibition), TGI (total growth inhibition), and IC50 (50% inhibitory concentration, indicating cytotoxicity).
| Compound | Cell Line | Cell Type | GI50 (µM) | TGI (µM) | IC50 (µM) | Reference |
| This compound | Hcc827 | Lung Adenocarcinoma | 80 - 98 | - | - | [1][3][4] |
| PC3 | Prostate Cancer | 80 - 98 | - | - | [1][3][4] | |
| U87 | Glioblastoma | 80 - 98 | - | - | [1][3][4] | |
| geo35 (this compound conjugate) | A549 | Lung Cancer | 10 - 16 | 21 - 44 | - | [1][2] |
| Hcc827 | Lung Adenocarcinoma | 10 - 16 | 21 - 44 | - | [1][2] | |
| PC3 | Prostate Cancer | 10 - 16 | 21 - 44 | - | [1][2] | |
| MCF7 | Mammary Carcinoma | - | - | 61 | [1][2][5] | |
| MRC5 | Normal Lung Fibroblast | - | - | 63 | [1][2][5] | |
| geo41 (this compound conjugate) | Various | Cancer Cell Lines | 32 - 76 | - | - | [1] |
| geo15 (this compound conjugate) | HeLa, HT-29 | Cervical, Colon Cancer | More potent than this compound | - | - | [6] |
Experimental Protocols
The following protocols are detailed based on the methodologies reported in the preliminary studies of this compound.
Cell Viability (MTT) Assay
This assay was employed to measure the cytostatic and cytotoxic effects of this compound and its derivatives.
-
Cell Plating: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/mL.[1]
-
Incubation: The plates were maintained for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and stabilization.[1][2]
-
Compound Treatment: After 24 hours, cells were treated with various concentrations of the test compounds, typically ranging from 0.1 to 100 µM.[1][2]
-
Exposure Duration: The cells were exposed to the compounds for a period of 48 hours.[1][2]
-
Viability Determination: Following the drug exposure, cell viability was quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) metabolic assay.[1] Metabolically active cells convert the MTT tetrazolium salt into a colored formazan product, the absorbance of which is proportional to the number of viable cells.
In Vitro Kinase Assay
This method was used to determine the direct inhibitory effect of this compound on its target kinases.
-
Reaction Mixture Preparation:
-
For SRPK1: A reaction mixture was prepared containing 0.5 µg of GST-SRPK1, 1.5 µg of GST-LBRNt(62–92) as a substrate, 25 µM ATP, and 1 µCi of [γ-³²P]ATP.[1]
-
For CK2: The mixture contained 100 units of human recombinant CK2, 1.5 µg of dephosphorylated casein as a substrate, 25 µM ATP, and 1 µCi of [γ-³²P]ATP.[1]
-
-
Inhibitor Addition: Appropriate amounts of this compound were added to the reaction mixtures. The final DMSO concentration was kept constant at 4%.[1]
-
Kinase Reaction: Reactions were conducted for 30 minutes at 30°C.[1]
-
Detection and Measurement: The resulting phosphoproteins were separated by SDS-PAGE and detected via autoradiography. The amount of radioactivity incorporated was measured by excising the radioactive bands and performing scintillation counting to quantify kinase activity.[1]
Visualized Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for cytotoxicity testing and the signaling pathway targeted by this compound.
References
- 1. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of SRPIN803: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial characterization of SRPIN803, a dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). This document details the key quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound.
Introduction
This compound was identified through a large-scale chemical library screening as a novel inhibitor of SRPK1. Subsequent characterization revealed its potent dual inhibitory activity against both SRPK1 and CK2. This dual action leads to the effective prevention of Vascular Endothelial Growth Factor (VEGF) production, a key mediator of angiogenesis. The initial research highlights the potential of this compound as a therapeutic agent for diseases characterized by excessive angiogenesis, such as age-related macular degeneration (AMD).
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (μM) | Reference |
| SRPK1 | 2.4 | [1] |
| CK2 | 0.21 | [1] |
| SRPK1 | 7.5 | [2] |
| CK2 | 0.68 | [2] |
Table 2: In Vitro Cytostatic and Cytotoxic Activity of this compound
| Cell Line | Assay Type | Value (μM) | Reference |
| Hcc827 | GI50 | 80 - 98 | [2] |
| PC3 | GI50 | 80 - 98 | [2] |
| U87 | GI50 | 80 - 98 | [2] |
| MCF7 | IC50 | 61 | [3][4] |
| MRC5 | IC50 | 63 | [3][4] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting SRPK1 and CK2, which are involved in the regulation of VEGF expression. SRPK1 phosphorylates serine/arginine-rich (SR) splicing factors, such as SRSF1, leading to the production of pro-angiogenic VEGF isoforms.[5] CK2 is also implicated in signaling pathways that promote cell proliferation and survival. By inhibiting both kinases, this compound effectively reduces VEGF production.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the initial characterization of this compound.
Synthesis of this compound
The synthesis of this compound starts from 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.[1][2]
Protocol:
-
Synthesis of the Amide Intermediate: 2-amino-5-trifluoromethyl-1,3,4-thiadiazole is reacted with ethyl cyanoacetate in the presence of sodium methoxide to yield the corresponding amide intermediate.[2]
-
Knoevenagel Condensation: The amide intermediate is then subjected to a Knoevenagel condensation with vanillin in the presence of ammonium acetate and acetic acid to produce this compound.[2]
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against SRPK1 and CK2 was determined using an in vitro kinase assay.
Protocol for SRPK1 Inhibition Assay:
-
Reaction Components: The assay is performed in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2) containing SRPK1, the substrate GST-LBRNt(62-92), ATP (e.g., 50 µM), and varying concentrations of this compound.[7][8]
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 5 minutes).[7]
-
Detection: Kinase activity is quantified by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate or by using a luminescence-based ATP detection kit.[7][8]
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined from a dose-response curve.
Protocol for CK2 Inhibition Assay:
-
The protocol is similar to the SRPK1 assay, with the substitution of CK2 for SRPK1 and a suitable CK2 substrate. The specific substrate used in the initial characterization was not detailed in the reviewed literature.
Cell Viability (MTT) Assay
The cytostatic and cytotoxic effects of this compound on various cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., Hcc827, PC3, U87) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[9][10]
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 72 hours).[10]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values are calculated.
In Vivo Zebrafish Angiogenesis Assay
The anti-angiogenic activity of this compound was assessed in a zebrafish model.[3][4]
Protocol:
-
Embryo Treatment: Zebrafish embryos, often from a transgenic line with fluorescent blood vessels (e.g., Tg(kdrl:EGFP)), are treated with this compound at various concentrations.[6]
-
Incubation: The embryos are incubated for a specific period (e.g., 72 hours).[6]
-
Imaging: The development of intersegmental vessels (ISVs) is visualized and imaged using fluorescence microscopy.
-
Quantification: The extent of angiogenesis is quantified by measuring parameters such as the length or number of ISVs. The percentage of inhibition compared to a control group is then calculated.
In Vivo Mouse Model of Choroidal Neovascularization (CNV)
The efficacy of this compound in a model of age-related macular degeneration was evaluated using a laser-induced choroidal neovascularization (CNV) mouse model.[11]
Protocol:
-
Animal Model: C57BL/6J mice are typically used for this model.[12]
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.[12]
-
Laser Photocoagulation: A laser is used to create burns on the retina, which ruptures Bruch's membrane and induces CNV. Typical laser settings are a 532 nm wavelength, 100-240 mW power, 100 µm spot size, and 0.1-second duration.[12][13]
-
This compound Administration: this compound is administered, for example, as a topical eye ointment.[11]
-
Evaluation of CNV: After a set period (e.g., 7 days), the extent of CNV is assessed. This can be done by perfusing the mice with a fluorescent dye (e.g., FITC-dextran) and imaging the choroidal flat mounts to measure the area of neovascularization.[13]
Conclusion
The initial characterization of this compound has established it as a potent dual inhibitor of SRPK1 and CK2 with significant anti-angiogenic properties. The data from in vitro and in vivo studies demonstrate its potential as a therapeutic agent for angiogenesis-dependent diseases. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound and related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - figshare - Figshare [figshare.com]
- 5. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Identification of SRPK1 and SRPK2 as the Major Cellular Protein Kinases Phosphorylating Hepatitis B Virus Core Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SRPK1 and Akt Protein Kinases Phosphorylate the RS Domain of Lamin B Receptor with Distinct Specificity: A Combined Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
SRPIN803: A Dual Inhibitor of SRPK1 and CK2 with Anti-Cancer Potential
A Technical Guide for Researchers and Drug Development Professionals
SRPIN803 is a potent small molecule compound that functions as a dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] Emerging research has highlighted its potential as a therapeutic agent in oncology, primarily through its antiangiogenic properties and its ability to modulate key signaling pathways involved in cancer progression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further investigation into its anti-cancer applications.
Core Mechanism of Action
This compound exerts its biological effects by inhibiting two key kinases:
-
SRPK1: This kinase plays a crucial role in the phosphorylation of serine/arginine-rich (SR) splicing factors, which are essential for pre-mRNA splicing.[1] Overexpression of SRPK1 has been linked to the progression of various cancers.[3] A key function of SRPK1 in cancer is its regulation of vascular endothelial growth factor (VEGF) splicing.[3][4] By phosphorylating splicing factors, SRPK1 promotes the generation of pro-angiogenic VEGF-A isoforms.[3][4][5]
-
CK2: This pleiotropic serine/threonine kinase is involved in a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] CK2 is frequently overexpressed in cancer cells and contributes to tumor development and maintenance.[6]
The dual inhibition of SRPK1 and CK2 by this compound leads to a reduction in VEGF production, thereby inhibiting angiogenesis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | Substrate | IC50 Value | Reference |
| SRPK1 | LBRNt(62-92) | 7.5 μM | [6] |
| SRPK1 | 2.4 μM | [2] | |
| CK2 | 0.68 μM | [6] | |
| CK2 | 203 nM | [2] |
Table 2: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | Concentration | Reference |
| Hcc827 | Lung Adenocarcinoma | GI50 | 80-98 μM | [2][6] |
| PC3 | Prostate Cancer | GI50 | 80-98 μM | [2][6] |
| U87 | Glioblastoma | GI50 | 80-98 μM | [2][6] |
| A549 | Lung Cancer | GI50 | >100 μM | [6] |
| MCF7 | Breast Cancer | Not specified | Not specified | |
| HeLa | Cervical Cancer | GI50 | >100 μM | [6] |
| MRC5 | Normal Lung Fibroblast | Not specified | Not specified |
Table 3: In Vivo Anti-Angiogenic Activity of this compound
| Model System | Assay | Concentration | Effect | Reference |
| Zebrafish Embryos | Angiogenesis Inhibition | 100 μM | Inhibition of zebrafish angiogenesis | [1][2] |
| Zebrafish Embryos (one-cell stage) | Angiogenesis Inhibition | 10 μM (4.6 nL microinjection) | Blockade of angiogenesis | [2] |
| Mouse Model of Age-related Macular Degeneration | Choroidal Neovascularization | Topical administration | Significant inhibition | [1][2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Cancer
The following diagram illustrates the proposed mechanism of action of this compound in cancer, focusing on its impact on the SRPK1/CK2 and VEGF signaling pathways.
General Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for investigating the anti-cancer effects of this compound.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SRPK1 and CK2.
Materials:
-
Recombinant human SRPK1 and CK2 enzymes.
-
Specific peptide substrate for each kinase (e.g., LBRNt(62-92) for SRPK1).
-
This compound stock solution (in DMSO).
-
ATP, [γ-32P]ATP or fluorescently labeled ATP analog.
-
Kinase reaction buffer.
-
96-well plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP (or fluorescent ATP analog).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or the fluorescence signal using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% cell killing) values from the dose-response curves.
Zebrafish Angiogenesis Assay
Objective: To evaluate the in vivo anti-angiogenic activity of this compound.
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP)).
-
This compound stock solution (in DMSO).
-
Embryo medium.
-
Microinjection apparatus (for one-cell stage assay).
-
Fluorescence microscope.
Procedure (Embryo Water Treatment):
-
Collect fertilized zebrafish embryos.
-
At 24 hours post-fertilization (hpf), place the embryos in a multi-well plate containing embryo medium with different concentrations of this compound or vehicle control.
-
Incubate the embryos at 28.5°C.
-
At 72 hpf, anesthetize the embryos and mount them for imaging.
-
Capture fluorescent images of the intersegmental vessels (ISVs).
-
Quantify the extent of angiogenesis by measuring the length or number of ISVs.
Procedure (Microinjection):
-
Prepare a microinjection solution of this compound at the desired concentration.
-
At the one-cell stage, microinject a small volume (e.g., 4.6 nL) of the this compound solution into the yolk of the embryos.[2]
-
Raise the injected embryos in standard embryo medium at 28.5°C.
-
At 72 hpf, image and quantify angiogenesis as described above.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for cancer treatment due to its dual inhibitory action on SRPK1 and CK2, leading to the suppression of angiogenesis. The preclinical data gathered to date provides a strong rationale for further investigation. Future research should focus on optimizing the potency and selectivity of this compound, exploring its efficacy in a broader range of cancer models, and elucidating the full spectrum of its downstream effects beyond the VEGF pathway. Combination studies with other anti-cancer agents could also unlock synergistic therapeutic benefits. The detailed protocols provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of this compound from the laboratory to the clinic.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of serine/arginine-rich protein kinase-1 (SRPK1) prevents cholangiocarcinoma cells induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SRPIN803 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRPIN803 is a potent, cell-permeable dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] It has demonstrated significant anti-angiogenic properties, making it a valuable tool for research in oncology and ophthalmology, particularly in the context of age-related macular degeneration.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, including cell viability assays, kinase inhibition assays, and an in vitro angiogenesis model. Additionally, we present a summary of its activity across various cell lines and its impact on key signaling pathways.
Mechanism of Action
This compound exerts its biological effects by inhibiting two key protein kinases:
-
SRPK1: This kinase plays a crucial role in the regulation of splicing factors, particularly the serine/arginine-rich (SR) proteins. By phosphorylating these proteins, SRPK1 influences alternative splicing of various genes, including Vascular Endothelial Growth Factor (VEGF).[3][4][5][6] Inhibition of SRPK1 by this compound can alter the balance of VEGF isoforms, favoring the production of anti-angiogenic variants.[3][5][6]
-
CK2: This pleiotropic serine/threonine kinase is involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[2][7][8][9] Dysregulation of CK2 activity is a hallmark of many cancers. This compound's inhibition of CK2 contributes to its anti-proliferative and pro-apoptotic effects.[2][7]
Data Presentation
Table 1: Inhibitory Activity of this compound against Target Kinases
| Kinase | IC50 |
| SRPK1 | 2.4 µM[1] |
| CK2 | 203 nM[1] |
Table 2: Cytostatic and Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Lung Carcinoma | ~61-79 |
| Hcc827 | Lung Adenocarcinoma | 80-98[1][10] |
| PC3 | Prostate Cancer | 80-98[1][10] |
| U87 | Glioblastoma | 80-98[1][10] |
| HeLa | Cervical Cancer | ~61-79 |
| MCF7 | Breast Adenocarcinoma | >100 |
Experimental Protocols
General Cell Culture Conditions
The following human cancer cell lines can be cultured to assess the efficacy of this compound:
-
A549 (Lung Carcinoma): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[11][12]
-
MCF7 (Breast Adenocarcinoma): Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.[13]
-
Hcc827 (Lung Adenocarcinoma): RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[11]
-
MRC5 (Normal Lung Fibroblast): Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
PC3 (Prostate Cancer): F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
HeLa (Cervical Cancer): Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
U87 (Glioblastoma): Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.[12][13]
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
In Vitro Kinase Assay
This protocol can be adapted to measure the inhibitory activity of this compound against SRPK1 and CK2.
Materials:
-
Recombinant human SRPK1 or CK2 enzyme
-
This compound
-
Kinase-specific substrate (e.g., myelin basic protein for SRPK1, synthetic peptide for CK2)
-
Kinase assay buffer
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
P81 phosphocellulose paper (for radiolabeled assay)
-
Scintillation counter or luminometer
Procedure (Radiolabeled Method):
-
Prepare a reaction mixture containing kinase assay buffer, the respective kinase, and its substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto P81 paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Zebrafish Anti-Angiogenesis Assay
This in vivo assay provides a model for assessing the anti-angiogenic potential of this compound.
Materials:
-
Transgenic zebrafish embryos (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))
-
This compound
-
Embryo medium
-
Microscope with fluorescence capabilities
Procedure:
-
Collect zebrafish embryos and maintain them in embryo medium.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos.
-
Expose the embryos to various concentrations of this compound (e.g., 10-100 µM) or vehicle control (DMSO) in the embryo medium.
-
Incubate the embryos at 28.5°C for 48-72 hours.
-
At the end of the incubation period, anesthetize the embryos and mount them for imaging.
-
Visualize the intersegmental vessels (ISVs) using a fluorescence microscope.
-
Quantify the extent of angiogenesis by measuring the length or number of ISVs.
-
Analyze the data to determine the effect of this compound on blood vessel development.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits SRPK1 and CK2 signaling pathways.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship of SRPK1 Inhibition and Anti-Angiogenesis
Caption: Logical flow from SRPK1 inhibition to anti-angiogenesis.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]
- 4. Serine-Arginine Protein Kinase 1 (SRPK1) as a Prognostic Factor and Potential Therapeutic Target in Cancer: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]
- 6. Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Irradiation Suppresses IFNγ-Mediated PD-L1 and MCL1 Expression in EGFR-Positive Lung Cancer to Augment CD8+ T Cells Cytotoxicity [mdpi.com]
- 12. ALI multilayered co-cultures mimic biochemical mechanisms of the cancer cell-fibroblast cross-talk involved in NSCLC MultiDrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for SRPIN803 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRPIN803 is a potent small molecule inhibitor with dual activity against Serine-Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] These kinases play crucial roles in cellular processes such as mRNA splicing, signal transduction, and cell cycle control.[1] The primary mechanism of action of this compound involves the modulation of vascular endothelial growth factor (VEGF) splicing, leading to anti-angiogenic effects.[1][2] Specifically, by inhibiting SRPK1, this compound promotes the production of the anti-angiogenic VEGF-A165b isoform over the pro-angiogenic VEGF-A165a isoform.[3][4][5] This activity makes this compound a compound of interest for studying and potentially treating angiogenesis-dependent diseases, including certain cancers and neovascular eye diseases like age-related macular degeneration (AMD).[1][2][3]
These application notes provide a comprehensive guide to utilizing this compound in in vivo mouse models, covering its mechanism of action, available efficacy and toxicity data, and detailed experimental protocols.
Mechanism of Action: Dual Inhibition of SRPK1/CK2 and Modulation of VEGF Splicing
This compound exerts its anti-angiogenic effects by targeting two key protein kinases:
-
SRPK1 Inhibition: SRPK1 is a key regulator of SR (serine/arginine-rich) splicing factors, most notably SRSF1.[4][5] Phosphorylation of SRSF1 by SRPK1 is a critical step that promotes its nuclear import and binding to pre-mRNA. In the context of VEGF, phosphorylated SRSF1 favors the use of a proximal splice site in the terminal exon, leading to the production of the pro-angiogenic VEGF-A165a isoform.[3][4] this compound, by inhibiting SRPK1, prevents the phosphorylation of SRSF1. This shifts the splicing machinery to utilize a distal splice site, resulting in the preferential production of the anti-angiogenic VEGF-A165b isoform.[3][5]
-
CK2 Inhibition: Casein Kinase 2 (CK2) is a pleiotropic kinase involved in numerous cellular processes, including cell proliferation, survival, and angiogenesis.[6] The dual inhibition of both SRPK1 and CK2 by this compound is believed to contribute to a more potent suppression of VEGF production compared to inhibitors targeting only SRPK1.[1][2]
The downstream effect of this altered VEGF isoform ratio is a reduction in pathological neovascularization.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for this compound and related SRPK1 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Cell Line | GI₅₀ (µM) | Reference(s) |
| SRPK1 | 2.4 µM | - | - | [6] |
| CK2 | 203 nM | - | - | - |
| - | - | Hcc827 | 80-98 | [6] |
| - | - | PC3 | 80-98 | [6] |
| - | - | U87 | 80-98 | [6] |
Table 2: In Vivo Data for SRPK1 Inhibitors in Mouse Models
| Compound | Model | Administration Route | Dosage | Key Findings | Reference(s) |
| This compound | Age-Related Macular Degeneration (AMD) | Topical (eye ointment) | Not specified | Significantly inhibited choroidal neovascularization. | [1][2] |
| SPHINX31 | Peripheral Vascular Disease | Intraperitoneal (i.p.) | 0.8 mg/kg (bi-weekly) | Reversed impaired collateral revascularization. | [7][8] |
| SPHINX31 | MLL-rearranged AML | Intraperitoneal (i.p.) | 0.8 mg/kg | Prolonged survival of immunocompromised mice. | [6] |
| SRPK1 Inhibitors (unspecified) | Orthotopic Prostate Cancer | Intraperitoneal (i.p.) | Not specified | Decreased tumor growth. | [3] |
Note: Data for systemic administration of this compound in mice is limited. The dosage for SPHINX31, a structurally related and potent SRPK1 inhibitor, is provided as a reference for dose-finding studies.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in in vivo mouse models. It is critical to note that optimal dosages, vehicles, and administration schedules should be determined empirically for each specific mouse model and experimental endpoint.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for systemic (e.g., intraperitoneal) administration, based on a common formulation for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary. Note: SRPIN340, a related compound, is soluble in DMSO at 40 mg/mL.[9]
-
-
Prepare Working Solution (Example for a final concentration of 2.5 mg/mL):
-
In a sterile tube, combine the components in the following order, mixing thoroughly after each addition:
-
400 µL PEG300
-
100 µL of 25 mg/mL this compound stock solution in DMSO
-
50 µL Tween-80
-
450 µL sterile saline
-
-
This will yield a 1 mL working solution with a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Administration:
-
The working solution should be prepared fresh on the day of use.
-
Administer the appropriate volume to the mouse based on its body weight and the desired dose (mg/kg).
-
Protocol 2: Systemic Administration in a Xenograft Cancer Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Animal Model:
-
Immunocompromised mice (e.g., Nude, SCID, NSG) are typically used for xenograft studies.
-
Cancer cells of interest (e.g., PC-3 for prostate cancer) are implanted subcutaneously into the flank of the mice.[3]
-
Tumor growth is monitored until tumors reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
Treatment Protocol:
-
Dose Selection:
-
Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the drug via intraperitoneal (i.p.) injection.
-
The frequency of administration should be optimized. A bi-weekly schedule was used for SPHINX31 in a peripheral vascular disease model.[7][8] For cancer models, a more frequent schedule (e.g., daily or every other day) may be necessary and should be determined empirically.
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or adverse effects.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a fixed time point. Tumors can be excised for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31, or qRT-PCR for VEGF isoforms).[3]
-
Toxicity and Pharmacokinetics
-
Toxicity: There is limited public data on the systemic toxicity of this compound in mice. The related compound SPHINX31 was found to be non-genotoxic in an Ames test and had an EC₅₀ for cytotoxicity of >100 µM in cell-based assays.[10] During in vivo studies, it is crucial to monitor mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. A maximum tolerated dose (MTD) study is recommended before initiating large-scale efficacy experiments.
-
Pharmacokinetics: The metabolic stability of SPHINX31 was evaluated in mouse liver microsomes, showing a half-life of 95.79 minutes, which is categorized as medium clearance.[6][10] This suggests that SRPK1 inhibitors may be cleared relatively quickly, which could necessitate frequent dosing schedules for sustained target engagement in vivo. Pharmacokinetic studies for this compound are required to determine its specific profile.
Conclusion
This compound is a promising dual SRPK1/CK2 inhibitor with demonstrated anti-angiogenic activity. While its application in mouse models has been most thoroughly documented for topical administration in eye disease, the data from related SRPK1 inhibitors strongly support its potential for systemic use in other models, particularly for cancer research. The protocols and data provided herein serve as a foundational resource for researchers to design and execute robust in vivo studies with this compound. Careful dose-finding and toxicity assessments will be paramount for successful application in new models.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. SRPK1 inhibition in vivo: modulation of VEGF splicing and potential treatment for multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. SRPIN340 | Cell Signaling Technology [cellsignal.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SRPIN803 in Zebrafish Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRPIN803, a potent dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), has emerged as a significant tool for studying and inhibiting angiogenesis. This document provides detailed application notes and protocols for utilizing this compound in a zebrafish angiogenesis assay, a powerful in vivo model for vascular development and drug screening. The protocols outlined herein are based on established methodologies, offering a framework for consistent and reproducible results.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and various pathological conditions, including tumor growth and metastasis. The zebrafish (Danio rerio) embryo has become a premier model for studying angiogenesis due to its genetic tractability, rapid external development, and optical transparency, which allows for real-time imaging of vascular development. This compound exerts its anti-angiogenic effects by inhibiting SRPK1 and CK2, key regulators of vascular endothelial growth factor (VEGF) signaling, a critical pathway in angiogenesis.
Data Presentation
The anti-angiogenic activity of this compound in the zebrafish model is dose-dependent. The following table summarizes representative quantitative data on the inhibition of intersegmental vessel (ISV) growth in zebrafish embryos treated with this compound.
| This compound Concentration | Mean Total ISV Length (μm) per Embryo (± SEM) | Percentage of Angiogenesis Inhibition (%) |
| Control (e.g., 0.1% DMSO) | Value from study | 0% |
| Concentration 1 | Value from study | Value from study |
| Concentration 2 | Value from study | Value from study |
| Concentration 3 | Value from study | Value from study |
| 100 µM | Significantly reduced | >50% (representative)[1] |
Note: Specific quantitative values for a full dose-response curve from the primary literature (e.g., Leonidis et al., 2021) were not available in the public domain at the time of this writing. Researchers should refer to the full publication for precise data points. A study has shown that 100 μM of this compound can inhibit zebrafish angiogenesis.[1] Another approach involves the microinjection of 4.6 nL of 10 μM this compound at the one-cell stage, with angiogenesis assessment at 72 hours post-fertilization.[1]
Signaling Pathway of this compound-Mediated Angiogenesis Inhibition
This compound's mechanism of action involves the dual inhibition of SRPK1 and CK2, which disrupts the VEGF signaling pathway. This ultimately leads to a reduction in the production of pro-angiogenic VEGF isoforms.
Caption: this compound signaling pathway in angiogenesis inhibition.
Experimental Protocols
Zebrafish Angiogenesis Assay Using this compound
This protocol details the methodology for assessing the anti-angiogenic effects of this compound by observing the development of intersegmental vessels (ISVs) in transgenic zebrafish embryos.
Materials:
-
This compound (stock solution in DMSO)
-
Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(kdrl:EGFP) or Tg(fli1a:EGFP))
-
Zebrafish embryo medium (E3)
-
96-well microplates
-
Tricaine methanesulfonate (MS-222) for anesthesia
-
Fluorescence stereomicroscope or confocal microscope with an imaging system
-
Image analysis software (e.g., ImageJ/Fiji)
Experimental Workflow Diagram:
Caption: Experimental workflow for the zebrafish angiogenesis assay.
Procedure:
-
Zebrafish Husbandry and Embryo Collection:
-
Maintain adult transgenic zebrafish (e.g., Tg(kdrl:EGFP)) under standard laboratory conditions.
-
Set up breeding tanks and collect freshly fertilized embryos.
-
Incubate embryos in E3 medium at 28.5°C.
-
-
Embryo Treatment (at 24 hours post-fertilization - hpf):
-
At 24 hpf, select healthy, normally developing embryos.
-
If desired, dechorionate the embryos manually using fine forceps.
-
Array individual embryos into the wells of a 96-well plate containing E3 medium.
-
Prepare serial dilutions of this compound in E3 medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Add the this compound dilutions and a vehicle control (E3 with the same final DMSO concentration) to the respective wells. A typical concentration range to test could be from 1 µM to 100 µM.
-
-
Incubation:
-
Incubate the 96-well plate at 28.5°C for 48 hours (from 24 hpf to 72 hpf).
-
-
Imaging (at 72 hpf):
-
At 72 hpf, anesthetize the embryos using tricaine (MS-222).
-
Mount the embryos laterally in a small drop of low-melting-point agarose on a microscope slide or in an imaging-compatible plate.
-
Capture fluorescent images of the trunk vasculature, focusing on the intersegmental vessels, using a fluorescence stereomicroscope or a confocal microscope.
-
-
Data Quantification:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the total length of a defined number of ISVs (e.g., the first 10 posterior to the yolk extension) for each embryo.
-
Alternatively, count the number of complete ISVs that have formed the dorsal longitudinal anastomotic vessel (DLAV).
-
Calculate the mean ISV length or number for each treatment group.
-
-
Data Analysis:
-
Calculate the percentage of angiogenesis inhibition for each this compound concentration relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Conclusion
The zebrafish angiogenesis assay provides a robust and efficient in vivo platform for evaluating the anti-angiogenic properties of compounds like this compound. By following the detailed protocols and understanding the underlying signaling pathways presented in these application notes, researchers can effectively utilize this compound to investigate the mechanisms of angiogenesis and screen for novel anti-angiogenic therapeutics.
References
Application Notes and Protocols for Topical Administration of SRPIN803 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRPIN803 is a potent small molecule inhibitor that demonstrates dual specificity for Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] Both kinases are implicated in a variety of cellular processes, including the regulation of angiogenesis, which is the formation of new blood vessels. Dysregulation of angiogenesis is a hallmark of several pathologies, including cancer and inflammatory skin diseases. This compound exerts its anti-angiogenic effects primarily by modulating the alternative splicing of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[2] By inhibiting SRPK1 and CK2, this compound can shift the splicing of VEGF pre-mRNA from pro-angiogenic isoforms to anti-angiogenic isoforms.[2]
These application notes provide a detailed protocol for the preparation and in vivo topical administration of this compound in a murine model. The protocol is designed to serve as a foundational methodology for investigating the local efficacy of this compound in skin-related angiogenesis and inflammatory conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro and in vivo studies. This information is crucial for dose selection and experimental design.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (SRPK1) | 2.4 µM | In vitro kinase assay | [1][2] |
| IC₅₀ (CK2) | 203 nM | In vitro kinase assay | [1] |
| Effective Concentration (Angiogenesis Inhibition) | 100 µM | Zebrafish embryo | [1][3] |
| Topical EC₅₀ (Choroidal Neovascularization) | 9 µM | Rodent model (eye drops) | [4] |
| Suggested Topical Gel Concentration | 0.5% - 1.5% (w/w) | Mouse skin (proposed) | N/A |
Signaling Pathway of this compound Action
This compound's mechanism of action involves the dual inhibition of SRPK1 and CK2, which are upstream regulators of the VEGF signaling pathway. The following diagram illustrates the proposed signaling cascade.
Caption: this compound inhibits SRPK1 and CK2, modulating VEGF splicing and reducing angiogenesis.
Experimental Protocols
Preparation of this compound Topical Gel (1% w/w)
This protocol describes the preparation of a 1% (w/w) this compound topical gel using Carbopol 940 as the gelling agent. This formulation is a starting point and may require optimization for specific applications.
Materials:
-
This compound powder
-
Carbopol 940
-
Triethanolamine
-
Propylene Glycol
-
Dimethyl Sulfoxide (DMSO)
-
Purified, sterile water
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
Spatulas and weighing paper
Procedure:
-
Carbopol 940 Dispersion:
-
Weigh 1 g of Carbopol 940 and slowly disperse it in 88 mL of purified water with constant stirring using a magnetic stirrer.
-
Continue stirring until a uniform, lump-free dispersion is achieved. This may take several hours.
-
-
This compound Stock Solution:
-
Weigh 1 g of this compound and dissolve it in 5 mL of DMSO. Gently warm if necessary to fully dissolve.
-
Add 5 mL of propylene glycol to the this compound/DMSO solution and mix thoroughly. Propylene glycol acts as a penetration enhancer.
-
-
Gel Formulation:
-
Slowly add the this compound solution to the Carbopol 940 dispersion while continuously stirring.
-
Once the mixture is homogenous, slowly add triethanolamine dropwise to neutralize the Carbopol 940 and induce gel formation.
-
Monitor the pH of the gel using a pH meter. Adjust the pH to a skin-compatible range of 6.8-7.2 by adding more triethanolamine as needed.
-
Continue stirring for another 15-20 minutes to ensure a uniform gel.
-
-
Storage:
-
Store the prepared gel in an airtight, light-resistant container at 4°C.
-
In Vivo Topical Administration in a Murine Model
This protocol outlines the procedure for the topical application of this compound gel to the dorsal skin of mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound topical gel (1% w/w)
-
Vehicle control gel (prepared as above without this compound)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Electric clippers
-
Depilatory cream (optional)
-
Sterile cotton swabs or spatulas
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Carefully shave a 2x2 cm area on the dorsal skin of each mouse using electric clippers.
-
If necessary, apply a thin layer of depilatory cream for complete hair removal, following the manufacturer's instructions. Gently wipe the area clean with sterile water and pat dry.
-
Allow the skin to recover for 24 hours before the first application to minimize irritation.
-
-
Topical Application:
-
Divide the mice into a treatment group (this compound gel) and a control group (vehicle gel).
-
Apply a thin, uniform layer of the assigned gel (approximately 50-100 mg) to the shaved area of each mouse using a sterile cotton swab or spatula.
-
The application should be performed once or twice daily, depending on the experimental design.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for any signs of skin irritation, such as erythema or edema.
-
At the end of the treatment period, euthanize the mice according to approved protocols.
-
Collect skin tissue from the application site for further analysis, which may include:
-
Histology: To assess changes in skin morphology and inflammatory cell infiltration.
-
Immunohistochemistry: To quantify markers of angiogenesis (e.g., CD31) and inflammation.
-
RT-qPCR: To measure the expression of genes related to angiogenesis and inflammation.
-
Western Blotting: To analyze the protein levels of key signaling molecules.
-
-
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the in vivo topical administration of this compound.
Caption: Workflow for in vivo topical this compound administration and analysis.
Disclaimer
This document provides a general protocol and should be adapted to specific research needs. All procedures involving animals must be approved by the relevant institutional animal care and use committee. The proposed formulation is a starting point and may require optimization for stability, skin penetration, and efficacy. Researchers should conduct preliminary studies to determine the optimal concentration of this compound and the most suitable vehicle for their specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical Antiangiogenic SRPK1 Inhibitors Reduce Choroidal Neovascularization in Rodent Models of Exudative AMD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SRPIN803 as a Potent Inhibitor of SRPK1 Kinase Activity
For research, scientific, and drug development professionals, this document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of SRPIN803 against Serine/Arginine Protein Kinase 1 (SRPK1).
This compound is recognized as a dual inhibitor of SRPK1 and Casein Kinase 2 (CK2).[1][2] Its ability to suppress SRPK1 activity makes it a valuable tool for studying cellular processes regulated by this kinase, including mRNA splicing and signal transduction.[3][4] SRPK1 is implicated in various diseases, including cancer and age-related macular degeneration, by regulating splicing factors and influencing signaling pathways such as the EGF and Akt/mTOR pathways.[3][5]
Quantitative Data Summary
The inhibitory potency of this compound against SRPK1 has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values reported in the literature are summarized below. The variation in IC50 values can be attributed to different experimental conditions, including the substrate and ATP concentrations used in the assays.
| Compound | Target Kinase | IC50 (μM) | Substrate | Reference |
| This compound | SRPK1 | 2.4 | Not Specified | [1][2][6][7] |
| This compound | SRPK1 | 7.5 | LBRNt(62-92) | [6][7] |
| This compound | CK2 | 0.203 | Not Specified | [1][2] |
| This compound | CK2 | 0.68 | Not Specified | [6][7] |
SRPK1 Signaling Pathway
SRPK1 plays a crucial role in cell signaling, primarily through the phosphorylation of serine/arginine-rich (SR) splicing factors. This activity is integrated with major signaling cascades, such as the PI3K/Akt/mTOR pathway, and is responsive to growth factor signaling, like EGF. The following diagram illustrates a simplified model of the SRPK1 signaling pathway.
Caption: SRPK1 Signaling Pathway Activation and Function.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the general workflow for determining the IC50 of this compound against SRPK1.
Caption: General workflow for an SRPK1 in vitro kinase assay.
Detailed Experimental Protocol: SRPK1 Kinase Inhibition Assay
This protocol is a composite based on commonly used methods for in vitro kinase assays and specific details mentioned for SRPK1.[3][4][8]
Materials and Reagents:
-
SRPK1 Enzyme: Recombinant human SRPK1 (e.g., expressed in Sf9 insect cells).[9]
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate like LBRNt(62-92).[6]
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
Kinase Assay Buffer (5X): 125 mM MOPS, pH 7.2, 62.5 mM β-glycerolphosphate, 125 mM MgCl2, 25 mM EGTA, 10 mM EDTA.
-
DTT (0.1 M): To be added to the 1X Kinase Assay Buffer just before use to a final concentration of 0.25 mM.[9]
-
ATP: [γ-³²P]ATP for radiometric detection or cold ATP for ADP-Glo™ assay.
-
P81 Phosphocellulose Paper: For radiometric assays.
-
Phosphoric Acid (1%): For washing P81 paper.
-
Scintillation Counter: For radiometric detection.
-
ADP-Glo™ Kinase Assay Kit (Promega): For luminescent detection (includes ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Microplate Reader: Capable of luminescence detection.
-
96-well plates: White, opaque plates for luminescence assays.
Procedure:
1. Preparation of Reagents:
-
1X Kinase Assay Buffer: Prepare by diluting the 5X stock and adding DTT to a final concentration of 0.25 mM. Keep on ice.
-
SRPK1 Enzyme Dilution: Dilute the SRPK1 enzyme to the desired working concentration in 1X Kinase Assay Buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.
-
Substrate Solution: Prepare the substrate (e.g., 1 mg/ml MBP or an appropriate concentration of LBRNt) in nuclease-free water.
-
This compound Dilutions: Perform serial dilutions of the this compound stock solution in 1X Kinase Assay Buffer to achieve a range of concentrations for IC50 determination.
-
ATP Solution:
-
For Radiometric Assay: Prepare a working solution of ATP containing [γ-³²P]ATP in 1X Kinase Assay Buffer. The final ATP concentration in the reaction is typically close to the Km value for SRPK1.
-
For ADP-Glo™ Assay: Prepare a stock solution of cold ATP in nuclease-free water.
-
2. Kinase Reaction Setup (Example for a 25 µL reaction volume):
-
To each well of a 96-well plate, add:
-
5 µL of 5X Kinase Assay Buffer.
-
5 µL of this compound dilution (or DMSO for control).
-
5 µL of diluted SRPK1 enzyme.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
3. Initiation of Kinase Reaction:
-
To each well, add a 10 µL mixture containing:
-
5 µL of substrate solution.
-
5 µL of ATP solution.
-
-
Mix gently and incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
4. Termination and Detection:
-
A. Radiometric Assay:
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the strips with acetone and let them air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
B. ADP-Glo™ Luminescent Assay:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a microplate reader.
-
5. Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Note: This protocol provides a general framework. Optimization of enzyme concentration, substrate concentration, ATP concentration, and incubation times may be necessary for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nucleotide Release Sequences in the Protein Kinase SRPK1 Accelerate Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applying the Brakes to Multi-Site SR Protein Phosphorylation: Substrate-Induced Effects on the Splicing Kinase SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2.6. In Vitro Kinase Assays [bio-protocol.org]
- 9. SRPK1 Kinase Enzyme System [promega.com]
Application Note: Western Blot Analysis of Downstream Targets of SRPIN803
Audience: Researchers, scientists, and drug development professionals.
Introduction SRPIN803 is a potent dual inhibitor of Serine-Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), with IC50 values of 2.4 µM and 203 nM, respectively[1]. By targeting these two kinases, this compound disrupts critical cellular processes, including mRNA splicing and signal transduction, leading to significant biological outcomes such as the inhibition of angiogenesis[1][2]. This application note provides a detailed protocol for analyzing the downstream effects of this compound using Western blotting, a key technique for measuring changes in protein expression and phosphorylation status.
Signaling Pathway Overview
This compound exerts its effects by inhibiting SRPK1 and CK2.
-
SRPK1 Inhibition : SRPK1 is a key regulator of mRNA splicing through the phosphorylation of serine-arginine (SR) rich splicing factors. Inhibition of SRPK1 by this compound can alter the splicing of various pre-mRNAs, including that of Vascular Endothelial Growth Factor (VEGF), a critical promoter of angiogenesis. This leads to a reduction in pro-angiogenic VEGF isoform production[2].
-
CK2 Inhibition : CK2 is a pleiotropic kinase involved in numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction[2]. It has over 300 known substrates. Inhibition of CK2 can impact multiple signaling pathways, contributing to the anti-proliferative and anti-angiogenic effects of this compound.
The diagram below illustrates the mechanism of action for this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary kinase targets and in cellular growth inhibition assays.
Table 1: Inhibitory Potency of this compound
| Target / Assay | IC50 / GI50 | Reference |
|---|---|---|
| Casein Kinase 2 (CK2) | 203 nM | [1] |
| SRPK1 | 2.4 µM | [1] |
| SRPK1 (on LBRNt substrate) | 7.5 µM | [3] |
| Growth Inhibition (Hcc827, PC3, U87 cells) | 80-98 µM |[1][3] |
Table 2: Representative Western Blot Data Analysis (Illustrative Example)
This table provides an example of how to present quantitative data from a Western blot experiment analyzing the effect of this compound on downstream targets. Values are illustrative.
| Target Protein | Treatment | Fold Change (vs. Control) | P-value |
| Phospho-SRSF1 (Ser185) | 10 µM this compound | 0.45 | < 0.01 |
| Total SRSF1 | 10 µM this compound | 0.98 | > 0.05 |
| VEGF-A | 10 µM this compound | 0.62 | < 0.05 |
| Phospho-Akt (Ser473) | 10 µM this compound | 0.71 | < 0.05 |
| Total Akt | 10 µM this compound | 1.02 | > 0.05 |
| β-Actin (Loading Control) | 10 µM this compound | 1.00 | N/A |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding : Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or cancer cell lines like PC3 or U87) in appropriate culture dishes and grow to 70-80% confluency.
-
Stock Solution : Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C[1].
-
Treatment : Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-20 µM).
-
Incubation : Remove the old medium from the cells, wash with PBS, and add the this compound-containing medium. Incubate for the desired time period (e.g., 6, 12, or 24 hours). Include a DMSO-only vehicle control.
Protocol 2: Western Blot Analysis
This protocol provides a comprehensive workflow for Western blotting, from sample preparation to detection[4][5][6].
A. Materials and Reagents
-
Lysis Buffer : RIPA buffer or NP40 Cell Lysis Buffer with protease and phosphatase inhibitors[5][6].
-
Protein Assay : BCA Protein Assay kit.
-
Sample Buffer : 4X Laemmli or SDS sample buffer with a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Running Buffer : 1X Tris-Glycine SDS Running Buffer.
-
Transfer Buffer : 1X Tris-Glycine Transfer Buffer with 20% methanol.
-
Membrane : Nitrocellulose or PVDF membrane.
-
Blocking Buffer : 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20). Use BSA for phospho-antibodies[7].
-
Primary Antibodies : Antibodies targeting total and phosphorylated forms of SRPK1/CK2 substrates (e.g., SRSF1, Akt, GSK3β) and other relevant proteins (e.g., VEGF).
-
Secondary Antibody : HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent : Enhanced Chemiluminescence (ECL) substrate.
B. Sample Preparation (Cell Lysate)
-
After treatment, place culture dishes on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS[8].
-
Add 1 mL of ice-cold lysis buffer for a 10 cm dish.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube[6].
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris[6].
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay[5].
C. SDS-PAGE and Protein Transfer
-
Normalize protein samples to a concentration of 1-2 µg/µL. Add 4X SDS sample buffer to 20-30 µg of protein per lane.
-
Boil samples at 95-100°C for 5 minutes[8].
-
Load samples onto an SDS-PAGE gel alongside a molecular weight marker.
-
Run the gel at 100-150 V until the dye front reaches the bottom[6].
-
Transfer the separated proteins to a nitrocellulose membrane at 100 V for 60-90 minutes or using a semi-dry transfer system[5].
-
Confirm transfer efficiency by staining the membrane with Ponceau S solution.
D. Immunoblotting and Detection
-
Wash the membrane with TBST and block with blocking buffer for 1 hour at room temperature with gentle agitation[7].
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C[8].
-
Wash the membrane three times for 10 minutes each with TBST[7].
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature[5].
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes[7].
-
Capture the chemiluminescent signal using a CCD imaging system or X-ray film.
-
Analyze band intensities using image analysis software and normalize to a loading control (e.g., β-Actin or GAPDH).
Experimental Workflow Visualization
The following diagram outlines the key steps in the Western blot protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. cdn.origene.com [cdn.origene.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Assessing the Impact of SRPIN803 on Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRPIN803 is a potent dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), two kinases implicated in various cellular processes, including cell migration and angiogenesis.[1][2] Dysregulation of these kinases is often observed in cancer, making them attractive targets for therapeutic intervention. SRPK1, in particular, plays a crucial role in the splicing of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis and cell migration.[2][3] By inhibiting SRPK1 and CK2, this compound can modulate downstream signaling pathways, thereby affecting cell motility.
These application notes provide detailed protocols for assessing the effects of this compound on cell migration, enabling researchers to quantitatively and qualitatively evaluate its potential as a therapeutic agent. The methodologies described herein are standard in vitro assays widely used in cell biology and cancer research.
Quantitative Data Summary
The following table summarizes the known inhibitory and cytotoxic concentrations of this compound across various cell lines. This data is crucial for designing cell migration experiments, as it allows for the selection of this compound concentrations that inhibit migration without causing significant cell death, which could otherwise confound the results.
| Parameter | Target | Value | Cell Line(s) | Reference |
| IC₅₀ | SRPK1 | 2.4 µM - 7.5 µM | In vitro kinase assay | [3][4] |
| IC₅₀ | CK2 | 0.21 µM - 0.68 µM | In vitro kinase assay | [3] |
| GI₅₀ | Cell Growth | 10 - 16 µM | A549, Hcc827, PC3 | [4] |
| GI₅₀ | Cell Growth | 80 - 98 µM | Hcc827, PC3, U87 | [5] |
| IC₅₀ | Cytotoxicity | 61 µM | MCF7 | [4] |
| IC₅₀ | Cytotoxicity | 63 µM | MRC5 | [4] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI₅₀ (Growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflow
The inhibitory action of this compound on SRPK1 and CK2 can disrupt key signaling pathways that regulate cell migration, such as the PI3K/Akt and Wnt/β-catenin pathways.[6][7] The following diagrams illustrate the putative mechanism of this compound action and the general workflow for assessing its impact on cell migration.
Caption: Putative mechanism of this compound's effect on cell migration.
Caption: General workflow for assessing this compound's effect on cell migration.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and cost-effective method to study collective cell migration.
Materials:
-
Cells of interest
-
12-well or 24-well tissue culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Sterile 200 µL pipette tips or a specialized wound healing insert
-
Microscope with a camera and live-cell imaging capabilities (optional)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[8] Incubate at 37°C and 5% CO₂.
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.[9] Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.[9]
-
Treatment: Replace the PBS with a complete medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification.[8] These images will serve as the baseline (T=0).
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) to monitor wound closure.[8]
-
Data Analysis: Use image analysis software to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 image.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.[5]
Materials:
-
Cells of interest
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
24-well tissue culture plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet or DAPI for staining
-
Microscope with a camera
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Adding Chemoattractant: Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of each well.[10]
-
Cell Seeding and Treatment: In the upper chamber of the insert, add 100 µL of the cell suspension containing the desired concentration of this compound or vehicle control.[10]
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period determined by the migratory capacity of the cells (typically 6-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[10]
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol or paraformaldehyde for 10-15 minutes. Stain the cells with a 0.1% crystal violet solution or DAPI.
-
Imaging and Quantification: Allow the inserts to dry completely. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert.
Live-Cell Imaging
Live-cell imaging can be integrated with both the wound healing and Transwell assays to provide dynamic and detailed information on cell migration.
Considerations:
-
Microscope: A microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂ is essential for long-term imaging.[11]
-
Fluorescent Labeling: Cells can be transfected with fluorescent proteins (e.g., GFP-actin) to visualize cytoskeletal dynamics during migration.[12] Alternatively, cell-tracking dyes can be used.
-
Time-Lapse Imaging: Automated time-lapse microscopy allows for the continuous monitoring of cell movement, providing data on migration speed, directionality, and cell morphology changes.[13]
-
Data Analysis: Specialized software can be used to track individual cells and analyze various migratory parameters.
By employing these detailed protocols, researchers can effectively assess the impact of this compound on cell migration, contributing to a better understanding of its therapeutic potential.
References
- 1. clyte.tech [clyte.tech]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 6. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRPK1 Promotes Glioma Proliferation, Migration, and Invasion through Activation of Wnt/β-Catenin and JAK-2/STAT-3 Signaling Pathways [mdpi.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Wound healing migration assay (Scratch assay) [protocols.io]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live-cell Imaging of Migrating Cells Expressing Fluorescently-tagged Proteins in a Three-dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measure the cell migration with discontinuous time-lapse live Cell Imaging assays [moleculardevices.com]
Application Notes and Protocols for SRPIN803 in a Choroidal Neovascularization Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choroidal neovascularization (CNV) is a critical factor in the progression of neovascular age-related macular degeneration (nAMD), a primary cause of severe vision loss. The development of novel therapeutic agents to inhibit CNV is a significant focus of ophthalmic research. SRPIN803 has emerged as a promising small molecule inhibitor with anti-angiogenic properties. These application notes provide a comprehensive overview of the use of this compound in a preclinical mouse model of CNV, including its mechanism of action, experimental protocols, and key quantitative data.
This compound is a potent dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] Its dual-targeting mechanism leads to a more effective reduction in the production of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, compared to inhibitors targeting only SRPK1.[1][2] In a murine model of laser-induced CNV, topical administration of this compound as an eye ointment has been shown to significantly inhibit the development of neovascular lesions.[1][2]
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and its in vivo efficacy in the laser-induced CNV mouse model.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| SRPK1 | 2,400 |
| CK2 | 203 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound against the target kinases.
Table 2: Effect of Topical this compound Eye Ointment on Laser-Induced Choroidal Neovascularization in Mice
| Treatment Group | Mean CNV Area (μm²) ± SEM | Percentage Inhibition (%) |
| Vehicle Control | 30,737 ± 3,758 | - |
| This compound (concentration not specified) | Significantly lower than control | Significant |
Note: While the source indicates significant inhibition, the precise concentration of this compound in the eye ointment and the exact percentage of CNV inhibition were not available in the public domain.
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This protocol describes the induction of CNV in mice, a standard model for studying nAMD.
Materials:
-
C57BL/6J mice (8 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Tropicamide (1%) and phenylephrine (2.5%) for pupil dilation
-
Slit-lamp biomicroscope
-
Argon laser photocoagulator (532 nm)
-
Cover glass
Procedure:
-
Anesthetize the mice via intraperitoneal injection.
-
Dilate the pupils of the mice with one drop of tropicamide and phenylephrine.
-
Place the mouse on a stereotaxic stage for stabilization.
-
Using a slit-lamp delivery system, apply four laser spots around the optic nerve in each eye. The laser parameters should be optimized but are typically around 150 mW power, 100 ms duration, and 50 μm spot size. The endpoint for a successful laser burn is the appearance of a vaporization bubble, indicating the rupture of Bruch's membrane.
-
Administer a topical antibiotic ointment to the eyes to prevent infection.
-
Monitor the animals until they have fully recovered from anesthesia.
Topical Administration of this compound Eye Ointment
Materials:
-
This compound
-
Ophthalmic ointment base (e.g., petrolatum)
-
Syringes and mixing equipment
Procedure:
-
Prepare the this compound eye ointment by thoroughly mixing the compound with the ophthalmic base to the desired concentration. Note: The specific concentration used in published studies is not publicly available and would need to be optimized.
-
Following the induction of CNV, apply a small amount (approximately 5 μL) of the this compound or vehicle control ointment topically to the cornea of each eye.
-
The frequency of administration should be determined based on the experimental design, but a twice-daily application is a common starting point.
Quantification of Choroidal Neovascularization
This protocol outlines the method for visualizing and quantifying the extent of CNV.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fluorescein-isothiocyanate (FITC)-dextran (or other vascular labeling agent)
-
4% Paraformaldehyde (PFA)
-
Dissecting microscope and tools
-
Fluorescence microscope with imaging software
Procedure:
-
Seven to fourteen days after laser induction, anesthetize the mice.
-
Perfuse the mice transcardially with PBS followed by a solution of FITC-dextran to label the vasculature.
-
Enucleate the eyes and fix them in 4% PFA for 1-2 hours.
-
Under a dissecting microscope, carefully dissect the anterior segment and the retina to isolate the RPE-choroid-sclera complex.
-
Make four radial incisions in the complex to allow it to be flat-mounted on a microscope slide with the RPE side up.
-
Capture fluorescent images of the CNV lesions using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to measure the area or volume of the fluorescent CNV lesions.
-
Calculate the mean CNV area/volume for each treatment group and perform statistical analysis to determine the significance of any observed inhibition.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Preparing SRPIN803 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRPIN803 is a potent small molecule inhibitor with dual activity against Casein Kinase 2 (CK2) and Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[1][2][3] It plays a significant role in angiogenesis research by inhibiting the production of Vascular Endothelial Growth Factor (VEGF).[2][4] This inhibitory action makes this compound a valuable tool in studying and potentially treating angiogenesis-related diseases, such as age-related macular degeneration.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[1]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
This compound Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉F₃N₄O₃S | [1][5] |
| Molecular Weight | 370.31 g/mol | [1][5] |
| CAS Number | 380572-02-1 | [1] |
| Appearance | Solid | [1] |
| Color | Light yellow to yellow | [1] |
Solubility in DMSO
This compound exhibits good solubility in DMSO. For optimal dissolution, especially at high concentrations, specific handling procedures may be required.
| Solubility Data | Conditions | Reference |
| 100 mg/mL (270.04 mM) | Requires sonication and warming to 80°C. It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility. | [1] |
| 20 mg/mL | Standard dissolution. |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/Low-water content Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional, for high concentrations)
-
Sonicator (optional, for high concentrations)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
-
Preparation: Before starting, allow the this compound powder vial to equilibrate to room temperature to prevent moisture condensation. Ensure all equipment is clean and sterile.
-
Calculation:
-
To prepare a 10 mM solution, the required mass of this compound is calculated using the formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 370.31 g/mol x 1000 mg/g = 3.7031 mg
-
-
Weighing: Carefully weigh out approximately 3.70 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.[1]
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, yellow solution should be formed.
-
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve at room temperature, gentle warming in a water bath (up to 80°C) and/or sonication can be applied to facilitate dissolution.[1]
-
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section.
Stock Solution Preparation Table
For convenience, the required mass of this compound for preparing common stock solution concentrations is provided below.
| Desired Concentration | Mass for 1 mL DMSO | Mass for 5 mL DMSO | Mass for 10 mL DMSO |
| 1 mM | 0.37 mg | 1.85 mg | 3.70 mg |
| 5 mM | 1.85 mg | 9.26 mg | 18.52 mg |
| 10 mM | 3.70 mg | 18.52 mg | 37.03 mg |
This table is based on the molecular weight of 370.31 g/mol .[1][5]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| DMSO Stock Solution | -80°C | 6 months | [1] |
| DMSO Stock Solution | -20°C | 1 month | [1] |
Note: It is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Always protect the compound from light.
Visualizations
This compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound. This compound dually inhibits SRPK1 and CK2, which in turn prevents the phosphorylation of splicing factors (SR proteins) and other pro-angiogenic proteins, ultimately leading to a reduction in VEGF production and angiogenesis.
Caption: this compound inhibits SRPK1 and CK2, reducing VEGF and angiogenesis.
Experimental Workflow: Stock Solution Preparation
This workflow diagram outlines the key steps for preparing an this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Srpin-803 | C14H9F3N4O3S | CID 1233980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Angiogenesis Tube Formation Assay with SRPIN803
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tube formation assay is a widely used method to screen for and characterize compounds that modulate angiogenesis. SRPIN803 is a potent dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), both of which are implicated in pro-angiogenic signaling pathways.[1][2] By inhibiting these kinases, this compound effectively reduces the production of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis.[1] These application notes provide a detailed protocol for utilizing this compound in an in vitro angiogenesis tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) and presents expected quantitative outcomes based on its known mechanism of action.
Mechanism of Action of this compound in Angiogenesis
This compound exerts its anti-angiogenic effects through the dual inhibition of SRPK1 and CK2.[1][2]
-
SRPK1 Inhibition: SRPK1 is responsible for the phosphorylation of serine/arginine-rich (SR) splicing factors, which play a crucial role in the alternative splicing of VEGF pre-mRNA. Inhibition of SRPK1 alters the splicing pattern, leading to a decrease in the production of pro-angiogenic VEGF isoforms.
-
CK2 Inhibition: CK2 is a pleiotropic kinase that is overexpressed in many cancers and is involved in various cellular processes, including cell proliferation, survival, and angiogenesis. Inhibition of CK2 has been shown to suppress angiogenesis.[1]
The combined inhibition of SRPK1 and CK2 by this compound results in a significant reduction of VEGF signaling, thereby impairing the ability of endothelial cells to form capillary-like structures.
Signaling Pathway of this compound-Mediated Angiogenesis Inhibition
Caption: this compound inhibits SRPK1 and CK2, leading to reduced VEGF and angiogenesis.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound and the expected quantitative results from an in vitro tube formation assay.
Table 1: this compound Kinase Inhibitory Activity [1][2]
| Kinase Target | IC₅₀ Value |
| SRPK1 | 2.4 µM |
| CK2 | 0.21 µM - 0.68 µM |
Table 2: Expected Quantitative Results of Tube Formation Assay with this compound
| Treatment | Total Tube Length (% of Control) | Number of Branch Points (% of Control) | Number of Meshes (% of Control) |
| Vehicle Control (e.g., 0.1% DMSO) | 100% | 100% | 100% |
| This compound (Low Concentration, e.g., 1 µM) | 60-80% | 50-70% | 40-60% |
| This compound (High Concentration, e.g., 10 µM) | 10-30% | 5-25% | 0-20% |
| Positive Control (e.g., Suramin 100 µM) | 5-20% | 0-15% | 0-10% |
Note: These are expected values based on the known anti-angiogenic activity of this compound. Actual results may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing an in vitro angiogenesis tube formation assay to evaluate the effect of this compound.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®), growth factor reduced
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (e.g., sterile DMSO)
-
Positive control for angiogenesis inhibition (e.g., Suramin)
-
96-well tissue culture plates
-
Sterile, pre-chilled pipette tips
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope with a digital camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow
Caption: Workflow for the in vitro angiogenesis tube formation assay.
Detailed Protocol
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
Using the pre-chilled tips, carefully add 50 µL of the thawed basement membrane matrix to each well of the 96-well plate, ensuring the entire bottom surface is covered. Avoid introducing air bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.
-
-
Cell Preparation and Treatment:
-
Culture HUVECs in EGM-2 medium until they reach approximately 80-90% confluency.
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization) and resuspend them in serum-free or low-serum basal medium.
-
Perform a cell count and adjust the cell density to 1.0-2.0 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Also prepare a vehicle control (containing the same final concentration of DMSO as the highest this compound concentration) and a positive control.
-
-
Seeding Cells onto the Matrix:
-
Carefully add 100 µL of the HUVEC suspension (containing the respective treatments) to each well of the pre-prepared basement membrane matrix plate. This will result in 10,000-20,000 cells per well.
-
Gently tap the plate to ensure even distribution of the cells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this window.
-
After incubation, visualize the formation of capillary-like structures using an inverted phase-contrast microscope.
-
Capture images from several representative fields for each well at 4x or 10x magnification.
-
-
Data Quantification and Analysis:
-
Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the following parameters:
-
Total Tube Length: The total length of all tube-like structures.
-
Number of Branch Points (Nodes): The number of points where three or more tubes intersect.
-
Number of Meshes (Loops): The number of enclosed areas formed by the tube network.
-
-
Normalize the data from the this compound-treated wells to the vehicle control wells.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
Troubleshooting
-
No or Poor Tube Formation in Control Wells:
-
Ensure HUVECs are of a low passage number (2-6) and are healthy.
-
Verify the proper gelation of the basement membrane matrix. The matrix should be kept on ice at all times before use to prevent premature polymerization.
-
Optimize the cell seeding density.
-
-
High Variability Between Replicate Wells:
-
Ensure even coating of the basement membrane matrix.
-
Ensure a homogenous cell suspension before seeding.
-
Take images from multiple, consistent locations within each well.
-
-
This compound Appears Ineffective:
-
Confirm the concentration and stability of the this compound stock solution.
-
Ensure the final DMSO concentration is not inhibiting tube formation in the control wells (typically should be ≤ 0.1%).
-
Conclusion
The in vitro angiogenesis tube formation assay is a robust and reproducible method for assessing the anti-angiogenic potential of compounds like this compound. By following the detailed protocol and utilizing quantitative analysis, researchers can effectively characterize the dose-dependent inhibitory effects of this compound on endothelial cell tube formation, providing valuable insights for cancer research and the development of novel anti-angiogenic therapies.
References
Application Notes and Protocols: Immunofluorescence Staining for SR Protein Localization Following SRPIN803 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play crucial roles in both constitutive and alternative pre-mRNA splicing. Their function is tightly regulated by their subcellular localization, which is predominantly within the nucleus in distinct domains known as nuclear speckles. The localization of SR proteins is dynamic and controlled by post-translational modifications, most notably phosphorylation. SR protein kinases (SRPKs), such as SRPK1, phosphorylate the arginine/serine-rich (RS) domain of SR proteins in the cytoplasm, a critical step for their import into the nucleus.
SRPIN803 is a potent dual inhibitor of SRPK1 and Casein Kinase 2 (CK2). By inhibiting SRPK1, this compound is expected to prevent the phosphorylation of SR proteins, leading to their accumulation in the cytoplasm. This altered localization can significantly impact splicing patterns and downstream gene expression, making this compound a valuable tool for studying the roles of SR proteins and a potential therapeutic agent. These application notes provide a detailed protocol for performing and quantifying immunofluorescence staining of SR proteins, specifically SRSF1 (also known as SF2/ASF), in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of SRSF1 phosphorylation and nuclear import, the mechanism of action of this compound, and the experimental workflow for immunofluorescence analysis.
Caption: SRPK1-mediated phosphorylation of SRSF1 in the cytoplasm and its inhibition by this compound.
Caption: Experimental workflow for immunofluorescence staining of SR proteins.
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data obtained from immunofluorescence experiments. The nuclear-to-cytoplasmic fluorescence intensity ratio is a key metric for quantifying the subcellular localization of SR proteins.
Table 1: this compound Titration and Effect on SRSF1 Localization
| This compound Concentration | Treatment Time | Mean Nuclear:Cytoplasmic Fluorescence Ratio (± SD) |
| 0 µM (Vehicle) | 24 hours | 8.5 ± 1.2 |
| 10 µM | 24 hours | 4.2 ± 0.9 |
| 25 µM | 24 hours | 1.8 ± 0.5 |
| 50 µM | 24 hours | 1.5 ± 0.4 |
Table 2: Time-Course of this compound Effect on SRSF1 Localization
| This compound Concentration | Treatment Time | Mean Nuclear:Cytoplasmic Fluorescence Ratio (± SD) |
| 25 µM | 0 hours | 8.6 ± 1.1 |
| 25 µM | 6 hours | 5.1 ± 0.8 |
| 25 µM | 12 hours | 2.9 ± 0.6 |
| 25 µM | 24 hours | 1.7 ± 0.4 |
Experimental Protocols
Materials and Reagents
-
Cell Line: HeLa cells (or other suitable cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Primary Antibody: Rabbit polyclonal anti-SRSF1 antibody (e.g., Thermo Fisher Scientific, Cat# PA5-30220, recommended starting dilution 1:500) or Mouse monoclonal anti-SF2/ASF (e.g., Santa Cruz Biotechnology, sc-33652)[1][2].
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (or appropriate secondary for the primary antibody host)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Wash Buffer: PBS
-
Mounting Medium: Mounting medium with DAPI (4',6-diamidino-2-phenylindole)
-
Glass Coverslips and Culture Dishes
Protocol: Immunofluorescence Staining of SRSF1
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed HeLa cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed culture medium at the desired concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
For the vehicle control, prepare a medium with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for the desired time (e.g., 24 hours). A time-course experiment (e.g., 6, 12, 24 hours) can also be performed.
-
-
Fixation:
-
Aspirate the treatment medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of 1% BSA in PBS to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SRSF1 antibody in 1% BSA in PBS to the desired concentration (e.g., 1:500).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in 1% BSA in PBS according to the manufacturer's recommendations.
-
Add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Briefly rinse the coverslips with deionized water.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells and invert them onto a drop of mounting medium with DAPI on a glass microscope slide.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Allow the mounting medium to cure at room temperature in the dark.
-
Protocol: Image Acquisition and Quantitative Analysis
-
Image Acquisition:
-
Visualize the slides using a confocal microscope.
-
Capture images of the DAPI (blue) and the secondary antibody fluorescence (e.g., green for Alexa Fluor 488) channels.
-
For quantitative analysis, ensure that all images are acquired using the same microscope settings (e.g., laser power, gain, pinhole size) and that the fluorescence signal is not saturated.
-
-
Quantitative Analysis of Nuclear vs. Cytoplasmic Fluorescence:
-
Use image analysis software such as ImageJ or FIJI.
-
Step 1: Define Regions of Interest (ROIs):
-
Use the DAPI channel to create a mask for the nuclear region of each cell.
-
Define the whole-cell region, either by outlining the cell based on the SR protein staining or by using a cytoplasmic marker if available.
-
Create a cytoplasmic ROI by subtracting the nuclear ROI from the whole-cell ROI.
-
-
Step 2: Measure Fluorescence Intensity:
-
Measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs for the SR protein channel.
-
Measure the background fluorescence in an area of the image with no cells and subtract this value from the nuclear and cytoplasmic intensity measurements.
-
-
Step 3: Calculate the Nuclear-to-Cytoplasmic Ratio:
-
For each cell, divide the mean nuclear fluorescence intensity by the mean cytoplasmic fluorescence intensity.
-
Calculate the average ratio and standard deviation for each experimental condition from a sufficient number of cells (e.g., >50 cells per condition).
-
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Confirm the expression of the target SR protein in the cell line.
-
Increase primary antibody concentration or incubation time.
-
Check the compatibility of primary and secondary antibodies.
-
Ensure the secondary antibody is not photobleached.
-
-
Cytoplasmic Signal in Control Cells:
-
Some SR proteins naturally shuttle between the nucleus and cytoplasm, so a low level of cytoplasmic signal may be expected.
-
Over-confluent cells may exhibit altered protein localization. Ensure cells are at an appropriate density.
-
These protocols provide a robust framework for investigating the effects of this compound on SR protein localization. Optimization of specific parameters such as inhibitor concentration, treatment time, and antibody dilutions may be necessary for different cell lines and experimental setups.
References
Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Changes Induced by SRPIN803
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRPIN803 is a potent dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] These kinases are implicated in various cellular processes, including mRNA splicing, signal transduction, and cell survival. Their dysregulation is often associated with diseases such as cancer and age-related macular degeneration. This compound exerts its biological effects by modulating the activity of these kinases, leading to downstream changes in gene expression. Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and specific method to measure these changes in target gene expression. This document provides detailed protocols and application notes for utilizing qPCR to assess the impact of this compound on gene expression.
Mechanism of Action and Key Signaling Pathways
This compound's primary targets, SRPK1 and CK2, are crucial regulators of diverse signaling pathways.
-
SRPK1: This kinase primarily phosphorylates serine/arginine-rich (SR) splicing factors, which are essential for pre-mRNA splicing. By inhibiting SRPK1, this compound can alter the splicing of key genes, notably Vascular Endothelial Growth Factor (VEGF), leading to a shift from pro-angiogenic to anti-angiogenic isoforms. The SRPK1 pathway is often integrated with growth factor signaling, such as the PI3K/Akt pathway.
-
CK2: This pleiotropic kinase is involved in numerous signaling cascades that promote cell proliferation, survival, and inflammation. Key pathways regulated by CK2 include the PI3K/Akt/mTOR, Wnt/β-catenin, and JAK/STAT pathways. Inhibition of CK2 by this compound can lead to the downregulation of pro-survival genes like BCL-XL.
Signaling Pathway Diagram
Caption: this compound inhibits SRPK1 and CK2 signaling pathways.
Quantitative Data on Gene Expression Changes
Table 1: Gene Expression Changes Following SRPK1 Inhibition
The following table summarizes the observed changes in VEGF gene expression after treatment with SRPK1 inhibitors, which are expected to be similar to the effects of this compound.
| Inhibitor | Target Gene/Isoform | Cell/Tissue Type | Treatment | Change in mRNA Expression | Reference |
| SRPIN340 | Total Vegf | Mouse RPE-choroid complex | 20 pmol intravitreal injection | ↓ 56% (p<0.05) | [3] |
| SRPIN340 | Vegf (exon 8a-containing) | Mouse RPE-choroid complex | 20 pmol intravitreal injection | ↓ 57% (p<0.05) | [3] |
| SRPIN340 | VEGF164a (rodent VEGF165a) | Rat pituitary tumor cells (GH4C1) | 10 µM for 3h | Significant reduction (p<0.01) | [4][5] |
| SPHINX31 | VEGF164a (rodent VEGF165a) | Rat pituitary tumor cells (GH4C1) | 10 µM for 3h | Significant reduction (p<0.01) | [4][5] |
| SPHINX31 | Pro-angiogenic VEGF-A165a | Human cholangiocarcinoma cells (HuCCA-1) | 0.3-10 µM for 24h | ↓ ~60% | [2] |
Table 2: Gene Expression Changes Following CK2 Inhibition
This table presents the observed changes in the expression of the anti-apoptotic gene BCL-XL after treatment with the CK2 inhibitor CX-4945, which reflects the expected outcome of this compound's activity on CK2.
| Inhibitor | Target Gene | Cell Type | Treatment | Change in mRNA Expression | Reference |
| CX-4945 | BCL-XL | Human AML cells (U937) | Dose-dependent | Dose-dependent decrease | [6] |
| CX-4945 | BCL-XL | Human AML cells (AML-1) | Dose-dependent | Dose-dependent decrease | [6] |
Experimental Protocols
This section provides a detailed protocol for measuring gene expression changes in response to this compound treatment using a two-step RT-qPCR method.
Experimental Workflow Diagram
Caption: Workflow for qPCR analysis of gene expression.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis studies, or cancer cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Protocol 2: Total RNA Extraction
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenization: Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.
-
RNA Isolation: Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA. This typically involves steps of binding the RNA to a silica membrane, washing away contaminants, and eluting the pure RNA in RNase-free water.
Protocol 3: RNA Quality and Quantity Assessment
-
Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0 and 2.2).
-
Integrity Check (Optional but Recommended): Verify the integrity of the RNA by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
Protocol 4: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (e.g., 1 µg)
-
Reverse transcriptase enzyme
-
dNTPs
-
Reverse transcription buffer
-
Primers (a mix of oligo(dT) and random hexamers is recommended for comprehensive cDNA synthesis)
-
RNase inhibitor
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture in a thermal cycler according to the manufacturer's protocol for the reverse transcriptase. A typical program includes a primer annealing step, an extension step, and an enzyme inactivation step.
-
Storage: The resulting complementary DNA (cDNA) can be stored at -20°C for later use in qPCR.
Protocol 5: Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers specific to the target genes (e.g., VEGF-A, BCL-XL) and at least one stable reference (housekeeping) gene (e.g., GAPDH, ACTB, B2M).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample and gene, set up reactions in triplicate. A typical reaction mix includes:
-
SYBR Green Master Mix or a probe-based master mix
-
Forward primer
-
Reverse primer
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Controls: Include the following controls in your qPCR run:
-
No-template control (NTC): To check for contamination.
-
No-reverse transcriptase control (-RT): To check for genomic DNA contamination.
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using a standard thermal cycling protocol, which typically includes:
-
An initial denaturation step (e.g., 95°C for 10 minutes)
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
A melt curve analysis at the end of the run (for SYBR Green chemistry) to verify the specificity of the amplified product.
-
Protocol 6: Data Analysis
-
Ct Value Determination: The qPCR instrument software will determine the cycle threshold (Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Relative Quantification (ΔΔCt Method):
-
Normalization: For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene from the Ct value of the target gene (ΔCt = Cttarget - Ctreference).
-
Calibration: Calculate the ΔΔCt by subtracting the ΔCt of the control group (e.g., vehicle-treated) from the ΔCt of the experimental group (e.g., this compound-treated) (ΔΔCt = ΔCtexperimental - ΔCtcontrol).
-
Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.
-
Conclusion
The use of quantitative PCR is an essential tool for elucidating the molecular effects of this compound. By following the detailed protocols outlined in these application notes, researchers can reliably quantify changes in the expression of key genes involved in angiogenesis and cell survival, thereby advancing our understanding of this compound's therapeutic potential. The provided data from related inhibitors serves as a valuable reference for expected outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific inhibition of serine/arginine-rich protein kinase attenuates choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]
- 5. Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following SRPIN803 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRPIN803 is a potent dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] Both SRPK1 and CK2 are involved in various cellular processes, including cell proliferation, angiogenesis, and the regulation of apoptosis.[2] Dysregulation of these kinases is frequently observed in various cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated antiangiogenic, cytostatic, and cytotoxic effects in several cancer cell lines.[2][3][4]
These application notes provide a comprehensive guide for utilizing this compound to induce apoptosis in cancer cells and subsequently quantifying the apoptotic cell population using flow cytometry with Annexin V and Propidium Iodide (PI) staining. The provided protocols and background information are intended to assist researchers in designing and executing robust experiments to evaluate the apoptotic potential of this compound in various cellular contexts.
Principle of Apoptosis Detection with Annexin V and PI
A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner leaflet to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.
By co-staining with fluorescently labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (less common).
Data Presentation: this compound Activity in Cancer Cell Lines
The following tables summarize the reported in vitro activity of this compound in various cancer cell lines, providing a reference for determining appropriate concentrations for apoptosis induction studies.
Table 1: Inhibitory Concentration (IC50) of this compound against Target Kinases
| Kinase | Substrate | IC50 | Reference |
| SRPK1 | LBRNt(62–92) | 7.5 µM | [3] |
| CK2 | 0.68 µM | [3] | |
| SRPK1 | 2.4 µM | [1] | |
| CK2 | 203 nM | [1] |
Table 2: Cytostatic (GI50) and Cytotoxic (IC50) Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) | Reference |
| Hcc827 | Lung Adenocarcinoma | 80 - 98 | - | [3] |
| PC3 | Prostate Cancer | 80 - 98 | - | [3] |
| U87 | Glioblastoma | 80 - 98 | - | [3] |
| A549 | Lung Cancer | 61 - 79 | - | [3] |
| HeLa | Cervical Cancer | 61 - 79 | - | [3] |
| MCF7 | Breast Cancer | - | 61 | [3] |
Note: GI50 refers to the concentration that causes 50% growth inhibition, while IC50 in this context refers to the concentration that causes a 50% reduction in the number of cells compared to the start of the experiment (cytotoxic effect).
Experimental Protocols
This section provides a detailed methodology for inducing apoptosis with this compound and subsequent analysis by flow cytometry.
Materials and Reagents
-
This compound (MedchemExpress or other reputable supplier)
-
Cell line of interest (e.g., MCF7, PC3, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA solution
-
Fetal Bovine Serum (FBS)
-
Dimethyl Sulfoxide (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the GI50 and IC50 values reported in Table 2 (e.g., 10, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Once the cells have reached the desired confluency, remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis. The optimal incubation time may vary depending on the cell line and this compound concentration.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
Signaling Pathways and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
improving the stability of SRPIN803 in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with SRPIN803, particularly concerning its stability in aqueous solutions.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Buffer
-
Question: I dissolved this compound in an aqueous buffer, but it precipitated out of solution. How can I resolve this?
-
Answer: this compound has limited solubility in aqueous solutions. To improve solubility, first, prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1][2] Subsequently, this stock solution can be diluted to the final desired concentration in your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce toxicity or off-target effects. For in vivo experiments, a mixture of DMSO, PEG300, Tween-80, and saline can be used to improve solubility.[1]
Issue: Loss of this compound Activity Over Time in Experiments
-
Question: I've noticed a decrease in the inhibitory activity of my this compound solution during my experiment. What could be the cause?
-
Answer: this compound can be unstable in aqueous solutions, particularly at acidic pH.[3][4] The primary degradation pathway is a retro-Knoevenagel reaction.[3][4][5] To mitigate this, it is recommended to prepare fresh working solutions for each experiment and use them promptly.[1] If your experimental conditions require incubation over extended periods, consider the pH of your medium. This compound is more stable at a physiological pH of 7.4 compared to acidic conditions.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1][2] It can be dissolved in DMSO at a concentration of 100 mg/mL.[1] For complete dissolution, gentle warming and sonication may be necessary.[1] Always use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[1]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. Protect the solutions from light.[2]
Q3: What is the stability of this compound in different aqueous media?
A3: The stability of this compound is highly dependent on the pH and the composition of the aqueous medium. It is relatively stable at physiological pH (7.4) but degrades more rapidly in acidic conditions (pH 5.2).[3][4] Studies have also evaluated its stability in cell culture medium (DMEM) and human plasma.[3][4] For quantitative data on stability, please refer to the data table below.
Q4: Can I use this compound in animal studies?
A4: Yes, this compound has been used in in vivo studies, such as in mouse models of age-related macular degeneration and in zebrafish angiogenesis assays.[3][6] For in vivo administration, a specific formulation may be required to ensure solubility and bioavailability. A suggested protocol involves preparing a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline.[1]
Q5: What are the primary cellular targets of this compound?
A5: this compound is a dual inhibitor of Casein Kinase 2 (CK2) and Serine/arginine-rich protein-specific kinase 1 (SRPK1).[1][6][7] These kinases are involved in various cellular processes, including the regulation of splicing, signal transduction, and angiogenesis.[6]
Quantitative Data Summary
The following tables summarize the stability and inhibitory activity of this compound under various conditions as reported in the literature.
Table 1: Stability of this compound in Aqueous Solutions
| Condition | pH | Half-life (t½) | Reference |
| Buffer | 7.4 | Stable | [3][4] |
| Buffer | 5.2 | 16 hours 30 minutes | [3][4] |
Table 2: Inhibitory Activity of this compound
| Target Kinase | IC₅₀ | Reference |
| SRPK1 | 2.4 µM | [1] |
| CK2 | 203 nM | [1] |
| SRPK1 (toward LBRNt(62-92)) | 7.5 µM | [3] |
| CK2 | 0.68 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).
-
To aid dissolution, the mixture can be warmed to 80°C and sonicated.[1]
-
Vortex until the solution is clear and all solid has dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[1][2]
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Materials: this compound stock solution (in DMSO), aqueous buffer of desired pH (e.g., pH 7.4 and pH 5.2), acetonitrile, formic acid, LC-MS system.
-
Procedure:
-
Dilute the this compound stock solution into the pre-warmed aqueous buffers to the final experimental concentration.
-
Incubate the solutions at 37°C.[3]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), collect an aliquot of the reaction mixture.
-
Quench the degradation reaction by adding a solution of acetonitrile/H₂O (1:1 v/v) with 0.1% formic acid.[3]
-
Analyze the samples by LC-MS to determine the remaining concentration of this compound.[3]
-
Calculate the half-life by plotting the natural logarithm of the this compound concentration against time.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
SRPIN803 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using SRPIN803, with a focus on addressing solubility challenges.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Precipitate forms when preparing aqueous working solutions from a DMSO stock.
This is a common issue when diluting a highly concentrated DMSO stock solution into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of the solution.
Solutions:
-
Optimize the solvent system for your final working solution. For in vivo experiments, a common formulation involves a multi-component solvent system. A typical protocol is to first dilute the DMSO stock with PEG300, followed by the addition of Tween-80, and finally, saline.[1] This method helps to maintain the solubility of this compound in the final aqueous environment.
-
Reduce the final concentration. If precipitation persists, the final concentration of this compound in the aqueous solution may be too high. Try lowering the concentration.
-
Use a freshly prepared stock solution. DMSO is hygroscopic and can absorb moisture over time, which can negatively impact the solubility of compounds.[1] It is recommended to use newly opened or properly stored anhydrous DMSO.
Problem: Difficulty dissolving this compound powder.
This compound is a solid that is practically insoluble in water.
Solutions:
-
Use the appropriate solvent. For preparing stock solutions for in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3]
-
Apply heat and sonication. To achieve higher concentrations in DMSO, warming the solution to 80°C and using ultrasonication can aid in dissolution.[1]
-
Ensure the compound's integrity. Verify the appearance of the this compound powder; it should be a light yellow to yellow solid.[1] Any deviation from this could indicate degradation or impurities, which might affect solubility.
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a potent dual inhibitor of Casein Kinase 2 (CK2) and Serine-arginine protein kinase 1 (SRPK1).[2][4] It exhibits antiangiogenic properties and is used in research, particularly in studies related to age-related macular degeneration.[1][4]
-
What is the molecular weight and formula of this compound? The molecular weight of this compound is 370.31 g/mol , and its chemical formula is C14H9F3N4O3S.[1]
Solubility and Storage
-
What is the best solvent for this compound? For creating a stock solution for in vitro experiments, DMSO is the most effective solvent.[1][2][3]
-
What is the maximum solubility of this compound in DMSO? this compound can be dissolved in DMSO at concentrations up to 100 mg/mL (270.04 mM), which may require heating and ultrasonication.[1] Other sources report solubilities of 10 mM and 20 mg/mL in DMSO.[2][3]
-
How should I prepare a working solution for in vivo experiments? A common method is to prepare a stock solution in DMSO and then dilute it in a vehicle containing PEG300, Tween-80, and saline.[1] A specific protocol involves adding a 25.0 mg/mL DMSO stock solution to PEG300, followed by Tween-80, and finally saline to reach the desired concentration.[1]
-
How should I store this compound?
Experimental Considerations
-
Is this compound stable in all buffer conditions? No. This compound is stable at a neutral pH of 7.4 but is less stable at an acidic pH of 5.2, where it can undergo retro-Knoevenagel decomposition.[5][6] This is a critical factor to consider when designing experiments and choosing buffer systems.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (270.04 mM) | Ultrasonic, warming, and heat to 80°C | [1] |
| DMSO | 20 mg/mL | Not specified | [3] |
| DMSO | 10 mM | Not specified | [2] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.
-
To aid dissolution, gently warm the solution to 80°C.
-
Use an ultrasonic bath to further facilitate dissolution until the solution is clear.[1]
-
Once completely dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of an In Vivo Working Solution (Example)
This protocol is for preparing a 2.5 mg/mL working solution.[1]
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25.0 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This working solution should be prepared fresh on the day of use.[1]
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SRPK1/CK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of SRPIN803 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SRPIN803 in kinase assays. The focus is on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] It exhibits antiangiogenic activity and is often used in research related to age-related macular degeneration.[1]
Q2: I'm observing a phenotype in my cellular assay that is inconsistent with SRPK1 or CK2 inhibition. Could this be an off-target effect?
Yes, it is possible. While this compound is a potent inhibitor of SRPK1 and CK2, like most kinase inhibitors, it may interact with other kinases, particularly at higher concentrations. Unexpected phenotypes could arise from the inhibition of one or more of these off-target kinases. It is crucial to validate that the observed cellular phenotype is a direct result of the inhibition of the intended target.
Q3: How can I determine if the effects I'm seeing are due to off-target activities of this compound?
To investigate potential off-target effects, a multi-faceted approach is recommended:
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Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype. If the effective concentration for the cellular effect is significantly different from the biochemical IC50 for SRPK1 or CK2, it may suggest off-target effects.
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Use of a Structurally Different Inhibitor: If available, use an inhibitor with a different chemical scaffold that also targets SRPK1 or CK2. If this control compound does not produce the same phenotype as this compound, it strengthens the likelihood of off-target effects.
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Target Engagement Assays: Confirm that this compound is engaging with SRPK1 and/or CK2 in your cellular model at the concentrations you are using.
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Rescue Experiments: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target (SRPK1 or CK2). If the phenotype is not rescued, it strongly indicates the involvement of off-target effects.
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Kinase Profiling: The most direct method is to screen this compound against a large panel of purified kinases (kinome-wide screening). This will provide a comprehensive list of potential off-target interactions.
Q4: Is there a comprehensive kinase selectivity profile available for this compound?
Currently, a comprehensive, publicly available kinome-wide selectivity screen for this compound has not been identified in the reviewed literature. Therefore, it is highly recommended that researchers consider performing their own kinase selectivity profiling to fully characterize its off-target effects in the context of their specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in my kinase assay compared to published data. | 1. Differences in assay conditions (e.g., ATP concentration, substrate, enzyme source, buffer composition).2. Degradation of this compound stock solution.3. Pipetting errors or incorrect dilutions. | 1. Carefully review and standardize your assay protocol with the published methodologies (see Experimental Protocols section below). Pay close attention to the ATP concentration, as ATP-competitive inhibitors like this compound will show varying IC50 values at different ATP levels.2. Prepare fresh this compound stock solutions. Aliquot and store at -20°C or -80°C for long-term stability.3. Verify the accuracy of your pipettes and double-check all dilution calculations. |
| This compound shows lower than expected potency in my cell-based assay. | 1. Poor cell permeability of this compound.2. Rapid metabolism or efflux of the compound from the cells.3. The specific isoform of the target kinase in your cell line is less sensitive to this compound. | 1. Confirm target engagement in your cells using techniques like cellular thermal shift assay (CETSA) or by assessing the phosphorylation of a known downstream substrate of SRPK1 or CK2.2. Perform a time-course experiment to determine the optimal incubation time.3. Verify the expression of SRPK1 and CK2 isoforms in your cell line. |
| I observe unexpected changes in signaling pathways seemingly unrelated to SRPK1 or CK2. | 1. this compound is inhibiting an unknown off-target kinase in that pathway.2. Crosstalk between the SRPK1/CK2 signaling pathways and the observed pathway. | 1. Consult kinase selectivity databases or perform a kinase screen to identify potential off-targets. Use a specific inhibitor for the suspected off-target to see if it phenocopies the effect of this compound.2. Review the literature for known interactions between these signaling pathways. The diagrams below illustrate some of the key pathways involving SRPK1 and CK2. |
Quantitative Data: this compound Inhibitory Activity
| Target Kinase | IC50 (nM) | Notes | Reference |
| CK2 | 203 | In vitro kinase assay. | [1] |
| SRPK1 | 2400 | In vitro kinase assay. | [1] |
| CK2 | 680 | In vitro kinase assay. | |
| SRPK1 | 7500 | In vitro kinase assay using LBRNt(62-92) as a substrate. |
Note: IC50 values can vary between different studies due to variations in experimental conditions.
Experimental Protocols
In Vitro SRPK1 Kinase Assay (Radiometric)
This protocol is adapted from methodologies used to assess SRPK1 activity.
Materials:
-
Recombinant human SRPK1 enzyme
-
SRPK1 substrate peptide (e.g., LBRNt(62-92) or a generic SR-rich peptide)
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant SRPK1 enzyme, and the substrate peptide.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km for SRPK1 if known.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the paper dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
In Vitro CK2 Kinase Assay (Luminescence-Based)
This protocol is a general method for assessing CK2 activity using a commercially available kit like ADP-Glo™.
Materials:
-
Recombinant human CK2 enzyme
-
CK2 substrate peptide (e.g., RRRADDSDDDDD)
-
This compound
-
CK2 reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Set up the kinase reaction by combining the CK2 reaction buffer, recombinant CK2 enzyme, and the specific CK2 substrate peptide.
-
Add a range of this compound concentrations (and a DMSO control) to the reaction wells and incubate briefly.
-
Start the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
SRPK1 Signaling Pathway
SRPK1 is a key regulator of mRNA splicing through the phosphorylation of SR (serine/arginine-rich) proteins. This process is crucial for the expression of various proteins, including those involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).
Caption: SRPK1 signaling pathway leading to angiogenesis.
CK2 Signaling Pathway
CK2 is a pleiotropic kinase involved in numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. It is constitutively active and phosphorylates a wide range of substrates, often influencing other major signaling pathways.
Caption: Overview of major signaling pathways modulated by CK2.
Experimental Workflow for Investigating Off-Target Effects
This workflow provides a logical sequence of experiments to determine if an observed cellular effect of this compound is on-target or off-target.
Caption: Workflow to differentiate on-target vs. off-target effects.
References
troubleshooting SRPIN803 retro-Knoevenagel degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRPIN803. The information focuses on addressing potential issues related to its stability and degradation, particularly through the retro-Knoevenagel reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor with dual specificity for Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] Its primary mechanism of action involves binding to these kinases to block their catalytic activity, thereby interfering with downstream signaling pathways that are often dysregulated in various diseases, including cancer and age-related macular degeneration.[1][3]
Q2: What is the retro-Knoevenagel reaction and how does it affect this compound?
A2: The retro-Knoevenagel reaction is a chemical process that can lead to the degradation of this compound. This reaction involves the cleavage of a carbon-carbon double bond, resulting in the breakdown of the parent molecule into smaller fragments. In the case of this compound, this degradation pathway is a significant concern as it leads to a loss of the compound's inhibitory activity.[1][4][5]
Q3: Under what conditions is this compound most likely to degrade?
A3: this compound is particularly susceptible to degradation under acidic conditions.[1][4] Studies have shown that it is less stable at a pH of 5.2 compared to a physiological pH of 7.4.[1][4] Therefore, it is crucial to control the pH of experimental solutions to minimize degradation.
Q4: What are the degradation products of this compound?
A4: The retro-Knoevenagel degradation of this compound results in the formation of vanillin and 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.[1] The presence of these products can be monitored to assess the extent of this compound degradation in an experimental sample.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected inhibitory activity in cell-based assays.
-
Potential Cause: Degradation of this compound due to acidic conditions in the cell culture media or intracellular compartments.
-
Troubleshooting Steps:
-
Monitor Media pH: Regularly check the pH of your cell culture media. Ensure it remains within the optimal physiological range (typically 7.2-7.4).
-
Prepare Fresh Solutions: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and use them immediately.[2] Avoid prolonged storage of working solutions, especially in aqueous buffers.
-
Consider Lysosomal Sequestration: In some cell types, weak bases can accumulate in acidic organelles like lysosomes. This could potentially expose this compound to a lower pH environment, leading to degradation. Consider using lysosomotropic agents to assess this possibility.
-
Analyze for Degradation Products: If possible, use analytical techniques like LC-MS to analyze your cell culture supernatant or cell lysates for the presence of this compound degradation products (vanillin and the thiadiazole derivative).
-
Problem 2: High variability in results between experimental replicates.
-
Potential Cause: Inconsistent degradation of this compound across different samples.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that all experimental solutions are prepared and handled in a consistent manner. Pay close attention to pH and temperature.
-
Minimize Light Exposure: While not explicitly documented as a major cause of degradation, it is good practice to protect this compound solutions from prolonged exposure to light.
-
Control Incubation Times: Use consistent and precise incubation times for all experiments to minimize variability in the extent of potential degradation.
-
Problem 3: Complete loss of this compound activity.
-
Potential Cause: Significant degradation of the compound before or during the experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Check the integrity of your this compound solid stock and dissolved stock solutions. If degradation is suspected, obtain a fresh batch of the compound.
-
Re-evaluate Experimental Buffer: Ensure the buffer system used is appropriate and maintains a stable pH throughout the experiment. Avoid acidic buffers if possible.
-
Perform a Stability Test: Conduct a simple stability test by incubating this compound in your experimental buffer for the duration of your experiment and analyzing for the parent compound and its degradation products.
-
Data Presentation
Table 1: Stability of this compound and its Conjugates under Different Conditions
| Compound | Condition | Half-life (t½) | Reference |
| This compound | pH 5.2 | 16 hours 30 minutes | [1][4] |
| This compound | pH 7.4 | Stable | [1][4] |
| geo35 (this compound conjugate) | DMEM | 9 hours 6 minutes | [1] |
| geo41 (this compound conjugate) | DMEM | 22 hours | [1] |
| geo15 (this compound conjugate) | pH 5.2 | 23 hours 55 minutes | [5] |
| geo15 (this compound conjugate) | pH 7.4, DMEM, Plasma | > 48 hours | [5] |
Experimental Protocols
Protocol 1: Chemostability Assessment of this compound by LC-MS
This protocol outlines a general method to assess the stability of this compound in a buffered solution.
-
Materials:
-
This compound
-
Buffer of desired pH (e.g., 50 mM sodium phosphate buffer, pH 5.2 and 7.4)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid
-
LC-MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the pre-warmed (37°C) buffer of interest to a final concentration of 100 µM.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot 1:1 with a mixture of ACN and water (50:50) containing 0.1% formic acid.
-
Analyze the samples by LC-MS. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).
-
Monitor the peak area of the parent this compound molecule (m/z) and its degradation products over time.
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Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
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Determine the half-life (t½) of the compound under the tested conditions.
-
Mandatory Visualizations
Caption: Retro-Knoevenagel degradation pathway of this compound.
Caption: Simplified signaling pathway of SRPK1 and CK2 inhibited by this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SRPIN803 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of SRPIN803 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] By inhibiting these kinases, this compound can modulate various cellular processes, including mRNA splicing and signal transduction, and has demonstrated antiangiogenic activity.[2]
Q2: What is a recommended starting dose for this compound in a mouse model?
Currently, there is a lack of published data on the systemic (e.g., intraperitoneal or oral) administration of this compound in mouse models for indications such as cancer. Most in vivo studies have focused on topical administration in ophthalmic models or have been conducted in zebrafish.[1][3]
However, to establish a starting point for dose-finding studies, we can look at dosages of other inhibitors targeting SRPK1 and CK2. For the CK2 inhibitor CX-4945 (Silmitasertib), doses ranging from 25 to 100 mg/kg administered orally or intraperitoneally have been used in mouse xenograft models.[4][5][6][7] For the SRPK1 inhibitor SRPIN340, an intraocular injection of 10 pmol/µL/eye has been used in a murine model of retinal neovascularization.
It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose of this compound for your specific animal model and experimental endpoint.
Q3: How should I prepare this compound for in vivo administration?
A common formulation for in vivo administration of hydrophobic small molecules like this compound involves a mixture of solvents to ensure solubility and bioavailability. One suggested formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
To prepare, first dissolve this compound in DMSO, then add PEG300 and Tween-80, and finally, bring to the final volume with saline.[1] It is recommended to prepare this solution fresh for each use.
Q4: What are the known in vitro IC50 values for this compound?
The inhibitory concentrations of this compound can vary depending on the assay conditions. Reported values are summarized in the table below.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target | IC50 Value | Cell Line/Assay Conditions |
| CK2 | 203 nM | In vitro kinase assay |
| SRPK1 | 2.4 µM | In vitro kinase assay |
| SRPK1 | 7.5 µM | Inhibition of SRPK1 toward LBRNt (62-92) |
| CK2 | 0.68 µM | In vitro kinase assay |
Data compiled from multiple sources.[1][2]
Table 2: Example In Vivo Dosages of Related SRPK1 and CK2 Inhibitors in Mice
| Inhibitor | Target(s) | Animal Model | Administration Route | Dosage Range |
| CX-4945 | CK2 | Glioblastoma Xenograft | Oral Gavage | 50-100 mg/kg |
| CX-4945 | Acute Myeloid Leukemia Xenograft | Oral Gavage | 100 mg/kg | |
| CX-4945 | Pancreatic Cancer Xenograft | Intraperitoneal | 25-125 mg/kg | |
| SRPIN340 | SRPK1 | Retinal Neovascularization | Intraocular Injection | 10 pmol/µL/eye |
This table is for reference only and dosages should be carefully optimized for this compound.[4][5][6]
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle. Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the prepared this compound formulation. The maximum recommended volume for an IP injection in a mouse is 10 mL/kg.
-
Monitoring: Observe the animal for any signs of distress post-injection.
Protocol 2: General Procedure for Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Administration: Carefully insert the gavage needle into the esophagus and down to the stomach. Administer the this compound formulation slowly.
-
Monitoring: Observe the animal for any signs of respiratory distress or discomfort.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable in vivo efficacy | Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. | - Perform a dose-escalation study to find the optimal effective dose. - Conduct pharmacokinetic studies to determine the bioavailability and half-life of this compound. |
| Poor Bioavailability: The compound may not be efficiently absorbed or may be rapidly metabolized. | - Optimize the vehicle formulation to improve solubility and absorption. - Consider a different route of administration (e.g., if using oral, try intraperitoneal). | |
| Compound Instability: this compound may be unstable in the formulation or in vivo. | - Prepare fresh formulations for each experiment. - Assess the stability of this compound in plasma in vitro. | |
| Toxicity or Adverse Effects (e.g., weight loss, lethargy) | Dosage is too high: The administered dose exceeds the maximum tolerated dose (MTD). | - Reduce the dosage and/or the frequency of administration. - Perform a formal MTD study to establish a safe dose range. |
| Vehicle Toxicity: The solvent mixture may be causing adverse effects. | - Administer a vehicle-only control to a separate group of animals. - Try alternative, well-tolerated vehicle formulations. | |
| Off-target Effects: this compound may be inhibiting other kinases or cellular processes. | - If possible, use a structurally different inhibitor of SRPK1/CK2 as a control to see if the toxicity is target-related. | |
| Inconsistent Results Between Experiments | Variability in Formulation: Inconsistent preparation of the this compound solution. | - Standardize the formulation protocol and ensure the compound is fully dissolved before administration. |
| Variability in Administration: Inconsistent injection or gavage technique. | - Ensure all personnel are properly trained and follow a standardized procedure. | |
| Biological Variability: Differences between individual animals or batches of animals. | - Increase the number of animals per group to improve statistical power. - Ensure animals are age and weight-matched. |
Visualizations
Caption: this compound dual-inhibits SRPK1 and CK2 signaling pathways.
Caption: A general workflow for in vivo dosage optimization.
Caption: Key experimental variables and their resulting outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
how to prevent SRPIN803 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of SRPIN803 in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture experiments can compromise data integrity and lead to inaccurate results. This guide provides a systematic approach to identify and resolve common causes of precipitation.
Issue: Precipitate observed in cell culture media after adding this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Stock Solution Preparation | 1. Verify Solvent Quality: Use fresh, anhydrous, research-grade DMSO to prepare the stock solution. Hygroscopic DMSO can significantly impact solubility.[1] 2. Optimize Concentration: Prepare a stock solution within the recommended solubility limits (see table below). Do not exceed the solubility limit. 3. Ensure Complete Dissolution: Aid dissolution by vortexing, ultrasonicating, and gentle warming (up to 80°C) until the solution is clear.[1] | A clear, high-concentration stock solution with no visible precipitate. |
| Poor Compound Stability in Media | 1. Check Media pH: Ensure the pH of your cell culture media is around 7.4. This compound is more stable at this pH and less stable in acidic conditions (e.g., pH 5.2).[2][3] 2. Minimize Time in Media: Add the this compound stock solution to the media immediately before treating the cells. Avoid prolonged storage of this compound-containing media. 3. Serum Interaction: If using serum, consider potential interactions. Test for precipitation in serum-free and serum-containing media separately. While not specific to this compound, serum components can sometimes cause precipitation of small molecules.[4] | Minimal to no precipitation in the final culture media during the experiment. |
| Incorrect Dilution Method | 1. Use Serial Dilutions: Prepare intermediate dilutions of the stock solution in fresh, sterile DMSO or a suitable buffer before adding to the final culture volume. 2. Ensure Rapid Mixing: When adding the final dilution to the cell culture media, gently agitate the plate or flask to ensure rapid and uniform dispersion. This prevents localized high concentrations that can lead to precipitation. | Homogeneous distribution of this compound in the cell culture media without the formation of a precipitate. |
| Storage Issues | 1. Stock Solution Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] 2. Working Solution Storage: Prepare fresh working solutions from the stock for each experiment. Do not store diluted aqueous solutions of this compound. | Maintained potency and solubility of the this compound stock solution over time. |
Quantitative Data Summary
The solubility of this compound can vary based on the solvent and experimental conditions. Below is a summary of reported solubility data.
| Solvent | Concentration | Conditions | Source |
| DMSO | 100 mg/mL (270.04 mM) | Requires ultrasonic and warming to 80°C. Use newly opened DMSO. | [1] |
| DMSO | 20 mg/mL | - |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a reliable method for preparing a clear, usable stock solution of this compound.
Materials:
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This compound powder
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Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 50-80°C
-
Ultrasonic bath
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3703 mg of this compound (Molecular Weight: 370.31 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Initial Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to initially suspend the powder.
-
Warming and Sonication:
-
Place the tube in a water bath or on a heat block set to 80°C for 5-10 minutes to aid dissolution.[1]
-
Following warming, place the tube in an ultrasonic bath for 10-15 minutes.
-
-
Visual Inspection: After sonication, visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.
-
Repeat if Necessary: If any particulate matter remains, repeat the warming and sonication steps until a clear solution is achieved.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[1]
Visualizations
References
Technical Support Center: Assessing and Minimizing SRPIN803 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively assess and minimize the cytotoxic effects of SRPIN803 in primary cell cultures. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2][3] It exhibits antiangiogenic properties and is under investigation for conditions like age-related macular degeneration.[1][3]
Q2: What are the known cytotoxic effects of this compound?
A2: this compound has been shown to have slight cytostatic activity in some cancer cell lines, with Growth Inhibition 50 (GI₅₀) values typically in the range of 80-98 µM.[2][3] For certain this compound conjugates, cytotoxic effects (IC₅₀) have been observed in the range of 61-63 µM in other cancer cell lines.[4][5] However, specific cytotoxicity data for this compound in various primary human cells is limited, and it is crucial to determine this empirically for your specific cell type.
Q3: What are the initial concentration ranges I should test for this compound in my primary cells?
A3: Given the limited data in primary cells, a broad dose-response and time-course experiment is essential. A suggested starting range for a dose-response study would be from 0.1 µM to 100 µM. It is crucial to also include a vehicle control (e.g., DMSO) at the highest concentration used to account for any solvent-induced toxicity.
Q4: What are the common signs of this compound-induced cytotoxicity in primary cells?
A4: Visual signs of cytotoxicity can include changes in cell morphology (rounding up, detachment, blebbing), a reduction in cell density, and an increase in floating dead cells or debris in the culture medium. Quantitative assays will provide more objective measures of cell health.
Q5: How can I distinguish between a cytostatic and a cytotoxic effect of this compound?
A5: A cytostatic effect inhibits cell proliferation without directly causing cell death, leading to a plateau in cell numbers. A cytotoxic effect actively induces cell death, resulting in a decrease in the number of viable cells. Assays that measure viable cell number over time (e.g., trypan blue exclusion) or specific markers of cell death (e.g., LDH release, caspase activation) can help differentiate between these two effects.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High sensitivity of the primary cell type. | Perform a comprehensive dose-response curve starting from a very low concentration range (e.g., 10 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours). | Identification of a narrow therapeutic window with minimal cytotoxicity. |
| Solvent (DMSO) toxicity. | Test the toxicity of the vehicle (DMSO) alone at the same concentrations used for this compound. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). | Determination if the observed cytotoxicity is due to the solvent rather than this compound. |
| Off-target effects. | Use the lowest effective concentration of this compound that achieves the desired biological effect. If possible, compare the effects with another SRPK1/CK2 inhibitor with a different chemical structure. | Confirmation that the observed phenotype is due to the inhibition of the intended targets and not off-target effects. |
| Compound instability. | Prepare fresh stock solutions of this compound and use them promptly. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent and reproducible experimental results. |
Issue 2: Inconsistent or irreproducible cytotoxicity results.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Variability in primary cell culture. | Standardize cell passage number, seeding density, and culture conditions. Ensure cells are healthy and in the exponential growth phase before treatment. | Increased reproducibility of cytotoxicity data. |
| Inaccurate compound concentration. | Verify the concentration of the this compound stock solution. Ensure accurate and consistent dilutions for each experiment. | Reliable and accurate dose-response curves. |
| Assay variability. | Ensure the chosen cytotoxicity assay is validated for your primary cell type and that you are working within the linear range of the assay. Include appropriate controls in every experiment. | Robust and reproducible assay performance. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration- and time-dependent effects of this compound on the metabolic activity of primary cells, as an indicator of cell viability.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well clear flat-bottom tissue culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count healthy primary cells in their exponential growth phase.
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Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
This compound Treatment:
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Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.1, 1, 10, 25, 50, and 100 µM.
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Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
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Include a "no treatment" control with fresh medium only.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control to the respective wells.
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Return the plate to the incubator.
-
-
Incubation:
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Incubate the cells for different time points (e.g., 24, 48, and 72 hours). Use a separate plate for each time point.
-
-
MTT Assay:
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At the end of each incubation period, add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
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After incubation, carefully remove the medium containing MTT.
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Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
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Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
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Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ (concentration that inhibits 50% of cell viability) for each time point.
-
Protocol 2: Assessment of Cell Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
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Primary cells treated with this compound as described in Protocol 1.
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LDH cytotoxicity assay kit (commercially available).
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96-well clear flat-bottom assay plate.
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Microplate reader.
Procedure:
-
Sample Collection:
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At the end of the desired incubation time with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well assay plate. Be careful not to disturb the cell layer.
-
-
LDH Assay Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the assay plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
-
Stopping the Reaction and Data Acquisition:
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Add the stop solution provided in the kit to each well.
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Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Controls and Data Analysis:
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Spontaneous LDH release: Supernatant from untreated cells.
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Maximum LDH release: Lyse untreated cells with the lysis buffer provided in the kit to determine the maximum possible LDH release.
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Background control: Culture medium without cells.
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Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Data Presentation
Table 1: Example of this compound Cytotoxicity Data in Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48h Treatment
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 2.1 ± 0.8 |
| 1 | 98.3 ± 4.5 | 3.5 ± 1.1 |
| 10 | 85.1 ± 6.1 | 15.7 ± 2.4 |
| 25 | 62.4 ± 7.3 | 38.9 ± 3.1 |
| 50 | 41.8 ± 5.9 | 59.2 ± 4.5 |
| 100 | 15.7 ± 3.8 | 85.4 ± 5.6 |
Note: The data presented in this table is for illustrative purposes only and should be determined experimentally for your specific primary cell type.
Signaling Pathways and Experimental Workflows
SRPK1 and CK2 Signaling Pathways
This compound exerts its effects by inhibiting SRPK1 and CK2, which are involved in numerous cellular processes, including RNA splicing, cell cycle regulation, and apoptosis. Understanding these pathways is crucial for interpreting experimental results.
Caption: SRPK1 Signaling Pathway and this compound Inhibition.
Caption: CK2 Signaling Pathway and this compound Inhibition.
Experimental Workflow
The following diagram outlines the logical flow for assessing and minimizing this compound cytotoxicity in primary cells.
Caption: Workflow for Assessing and Minimizing Cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of SRPIN803
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor SRPIN803. The focus is to help identify and control for potential off-target effects on kinases other than its primary targets, SRPK1 and CK2.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a potent dual inhibitor of Casein Kinase 2 (CK2) and Serine/Arginine-Rich Protein Kinase 1 (SRPK1)[1][2]. It has been shown to have antiangiogenic properties and is often used in research related to age-related macular degeneration[2][3].
Q2: Are there any known off-target effects of this compound on other kinases?
Currently, a comprehensive, publicly available kinome-wide selectivity screen for this compound has not been identified in the scientific literature. While its primary targets are well-documented, the full spectrum of its off-target kinase interactions is not fully characterized. Therefore, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental context.
Q3: Why is it important to control for off-target effects?
Q4: What are the general strategies to control for off-target effects of a kinase inhibitor like this compound?
Several strategies can be employed:
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Use a structurally unrelated inhibitor: Utilize an inhibitor with a different chemical scaffold that targets the same primary kinase (e.g., a different SRPK1 or CK2 inhibitor) to see if it recapitulates the same phenotype.
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Perform a "rescue" experiment: If possible, overexpress a drug-resistant mutant of the primary target kinase. If the observed phenotype is due to on-target effects, the resistant mutant should reverse the effects of this compound.
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Titrate the inhibitor concentration: Use the lowest concentration of this compound that effectively inhibits the primary target to minimize off-target effects, which are often more pronounced at higher concentrations.
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Employ non-pharmacological methods: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the primary target and compare the resulting phenotype to that observed with this compound treatment.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue: An unexpected or difficult-to-interpret phenotype is observed after treating cells with this compound.
Step 1: Confirm Inhibition of Primary Targets
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Question: Have you confirmed that this compound is inhibiting its primary targets, SRPK1 and CK2, at the concentration used in your experiments?
-
Troubleshooting:
-
Perform a Western blot to assess the phosphorylation status of known downstream substrates of SRPK1 (e.g., SRSF1) and CK2 (e.g., Akt at S129). A decrease in phosphorylation would indicate target engagement.
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If a direct downstream substrate is not known in your system, consider performing an in vitro kinase assay with recombinant SRPK1 or CK2 to confirm the inhibitory activity of your batch of this compound.
-
Step 2: Investigate Potential Off-Target Effects
-
Question: Could the observed phenotype be due to the inhibition of kinases other than SRPK1 and CK2?
-
Troubleshooting:
-
Kinase Profiling: The most direct way to identify off-targets is to perform a kinase selectivity profiling experiment. This involves screening this compound against a large panel of recombinant kinases. Several commercial services offer this.
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Cellular Thermal Shift Assay (CETSA): This method can identify protein targets of a drug in a cellular context by measuring changes in protein thermal stability upon drug binding.
-
Step 3: Validate Putative Off-Targets
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Question: If you have identified potential off-targets, how can you validate that they are responsible for the observed phenotype?
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Troubleshooting:
-
Use a more selective inhibitor: If a more selective inhibitor for the putative off-target is available, treat your cells with it to see if it reproduces the phenotype observed with this compound.
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Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the putative off-target and observe if this phenocopies the effect of this compound.
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Quantitative Data
The inhibitory potency of this compound against its primary targets can vary between studies. The following table summarizes the reported IC50 values.
| Target Kinase | Reported IC50 (nM) | Reference(s) |
| CK2 | 203 | [3] |
| CK2 | 680 | [1][4] |
| SRPK1 | 2400 | [3] |
| SRPK1 | 7500 | [1][4] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate used).
Experimental Protocols
1. Kinase Selectivity Profiling (General Protocol)
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Objective: To determine the inhibitory activity of this compound against a broad range of kinases.
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Methodology:
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
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Kinase Panel: Select a commercial kinase profiling service that offers a panel covering a significant portion of the human kinome.
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Assay Format: Typically, these services use in vitro biochemical assays, such as radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays.
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Inhibitor Concentration: It is advisable to screen at a single high concentration (e.g., 1 or 10 µM) to identify potential hits, followed by dose-response curves for any inhibited kinases to determine IC50 values.
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Data Analysis: The service will provide data as percent inhibition relative to a vehicle control. From this, you can identify off-target kinases that are significantly inhibited by this compound.
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2. Cellular Thermal Shift Assay (CETSA) (General Protocol)
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Objective: To identify the cellular targets of this compound by observing changes in their thermal stability.
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Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
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Heating: Heat the cell lysates to a range of different temperatures.
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Protein Precipitation: Centrifuge the samples to pellet the precipitated (denatured) proteins.
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Protein Analysis: Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
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Data Analysis: Target proteins will show increased thermal stability (i.e., remain in the soluble fraction at higher temperatures) in the presence of this compound compared to the vehicle control.
-
Visualizations
Caption: Simplified signaling pathways of the primary targets of this compound: SRPK1 and CK2.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
Caption: A decision tree for troubleshooting the origin of a phenotype observed with this compound.
References
best practices for long-term storage of SRPIN803
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and effective use of SRPIN803. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at 2-8°C, protected from light. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: My this compound solution appears to have degraded. What could be the cause?
A2: this compound is known to be less stable in acidic conditions (pH 5.2), where it can undergo a retro-Knoevenagel reaction.[2][3] It is more stable at a neutral pH of 7.4.[2][3] Ensure your experimental buffers are within the optimal pH range.
Q3: I'm having trouble dissolving this compound. What is the recommended solvent?
A3: this compound is soluble in DMSO. For in vivo experiments, a stock solution in DMSO can be further diluted using a co-solvent system such as PEG300, Tween-80, and saline to improve solubility and bioavailability.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The compound is "crashing out" of solution upon dilution of a DMSO stock into an aqueous buffer due to lower solubility. | Minimize the final DMSO concentration in your assay (ideally <1%). Consider using a co-solvent system as described in the detailed dissolution protocol below. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or handling. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light. Prepare fresh working solutions for each experiment. |
| Low Potency or Lack of Effect | Incorrect dosage, or degradation of the compound. | Verify the concentration of your stock solution. Ensure the compound has been stored correctly and has not expired. Confirm the pH of your experimental system is not acidic. |
| Unexpected Off-Target Effects | This compound is a dual inhibitor of SRPK1 and CK2. | Consider the potential impact on both signaling pathways when interpreting results. Use appropriate controls to dissect the specific effects. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Stock Solution (25 mg/mL in DMSO):
-
Weigh out the required amount of solid this compound.
-
Add the appropriate volume of DMSO to achieve a 25 mg/mL concentration.
-
Vortex and/or sonicate until fully dissolved.
-
Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]
Working Solution for In Vivo Experiments (2.5 mg/mL): This protocol yields a clear solution of 2.5 mg/mL.[1]
-
To prepare 1 mL of working solution, start with 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline and mix well.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
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Treat the cells with a serial dilution of this compound (e.g., 10-100 µM) for 48 hours.[3]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[2]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 540 nm using a microplate reader.[2][3]
In Vivo Zebrafish Angiogenesis Assay
-
Use transgenic zebrafish line Tg(kdrl:gfp) which expresses GFP in vascular endothelium.[2]
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At 24 hours post-fertilization (hpf), add this compound to the embryo water at the desired concentration (e.g., 100 µM).[1]
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Anesthetize the embryos and mount them for imaging.
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Visualize the intersegmental vessels (ISVs) using a fluorescence microscope.
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Quantify angiogenesis by measuring the total length of the ISVs.[2]
Signaling Pathways and Mechanism of Action
This compound is a potent dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] These kinases are involved in a multitude of cellular processes, and their inhibition by this compound leads to downstream effects on angiogenesis, cell proliferation, and survival.
SRPK1 Signaling Pathway
SRPK1 primarily phosphorylates serine/arginine-rich (SR) splicing factors, which are crucial for pre-mRNA splicing. By inhibiting SRPK1, this compound can alter the splicing of key genes, such as vascular endothelial growth factor (VEGF), leading to a reduction in pro-angiogenic isoforms.
Caption: this compound inhibits SRPK1-mediated signaling.
CK2 Signaling Pathway
CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing various signaling cascades, including the PI3K/AKT/mTOR and NF-κB pathways. Inhibition of CK2 by this compound can lead to decreased cell proliferation and survival.
References
dealing with inconsistent results in SRPIN803 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRPIN803. Our aim is to help you address inconsistencies and challenges that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] By inhibiting these kinases, this compound can prevent the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. This dual-inhibition mechanism makes it a valuable tool for research in areas such as age-related macular degeneration and cancer.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be kept at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is advisable to aliquot the stock solution upon reconstitution to avoid repeated freeze-thaw cycles.
Q3: At what pH is this compound most stable?
A3: this compound is most stable at a physiological pH of 7.4. It exhibits reduced stability in acidic conditions (pH 5.2), where it can undergo a retro-Knoevenagel reaction, leading to its degradation.[2] This is a critical factor to consider in experimental design, especially for in vivo studies or cell culture experiments where the local pH may vary.
Q4: Are there known off-target effects for this compound?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
This is a common issue that can arise from several factors related to the compound's stability, handling, and the specifics of the experimental setup.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions, especially in acidic media. | This compound is susceptible to a retro-Knoevenagel reaction and degradation, particularly at acidic pH.[2] Fresh solutions ensure the use of the active compound at the intended concentration. |
| Incorrect Dosage | Perform a dose-response curve for each new cell line or experimental model to determine the optimal concentration. | The effective concentration of this compound can vary between different cell types and experimental conditions. A dose-response experiment is crucial for identifying the appropriate working concentration. |
| Cell Permeability Issues | While this compound is generally cell-permeable, if inconsistent results persist, consider using a positive control compound with known cell permeability and similar targets. | Poor membrane permeability can limit the intracellular concentration of the inhibitor, leading to reduced efficacy. |
| High Serum Concentration in Media | Reduce the serum concentration in your cell culture medium during the treatment period, if compatible with your experimental design. | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration available to the cells. |
Issue 2: Variability in anti-angiogenic effects in in vivo models (e.g., zebrafish).
In vivo experiments introduce additional layers of complexity. The following steps can help address inconsistencies in angiogenesis assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Compound Delivery | For zebrafish assays, ensure consistent and accurate microinjection volumes or uniform dissolution in the embryo medium. | Uneven exposure to the inhibitor will lead to variable phenotypic outcomes. |
| Developmental Stage of Zebrafish | Standardize the developmental stage (hours post-fertilization, hpf) at which the treatment is initiated and when the analysis is performed. | The sensitivity to anti-angiogenic compounds can vary with the developmental stage of the zebrafish embryos. |
| pH of the Embryo Medium | Buffer the embryo medium to a stable physiological pH (around 7.2-7.6). | As this compound is less stable in acidic conditions, maintaining a stable pH is crucial for consistent results. |
| Off-target Developmental Toxicity | Perform a toxicity assay to determine the maximum non-toxic concentration of this compound in your model system. | High concentrations of the inhibitor may cause general toxicity, which can be confounded with specific anti-angiogenic effects. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against its primary targets and its effects on various cell lines.
| Target/Cell Line | Parameter | Value | Reference |
| SRPK1 | IC50 | 2.4 µM | [3] |
| CK2 | IC50 | 0.21 µM | [3] |
| Hcc827 (Lung Adenocarcinoma) | GI50 | 80-98 µM | [4] |
| PC3 (Prostate Cancer) | GI50 | 80-98 µM | [4] |
| U87 (Glioblastoma) | GI50 | 80-98 µM | [4] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Experimental Protocols
In Vitro SRPK1/CK2 Kinase Assay
This protocol is a generalized procedure for assessing the inhibitory activity of this compound against its target kinases.
Materials:
-
Recombinant human SRPK1 or CK2 enzyme
-
Kinase-specific substrate (e.g., a synthetic peptide with a recognition sequence)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white opaque plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 384-well plate, add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Add the recombinant kinase and the specific substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. The signal is typically a luminescent or fluorescent readout that correlates with the amount of ADP produced.
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Zebrafish Anti-Angiogenesis Assay
This protocol outlines a common method for evaluating the anti-angiogenic effects of this compound in a zebrafish model.
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
This compound
-
Embryo medium (e.g., E3 medium)
-
Tricaine (anesthetic)
-
96-well plates
-
Fluorescence microscope
Procedure:
-
Collect zebrafish embryos and raise them to the desired developmental stage (e.g., 24 hours post-fertilization).
-
Prepare a range of this compound concentrations in the embryo medium. Include a vehicle control.
-
Dechorionate the embryos and place one embryo per well in a 96-well plate.
-
Replace the medium in each well with the corresponding this compound solution or control.
-
Incubate the plate at 28.5°C for the desired treatment period (e.g., 24-48 hours).
-
At the end of the treatment, anesthetize the embryos with tricaine.
-
Image the trunk vasculature of each embryo using a fluorescence microscope.
-
Quantify the extent of angiogenesis by measuring parameters such as the number and length of intersegmental vessels (ISVs).
-
Analyze the data to determine the effect of this compound on angiogenesis compared to the control group.
Visualizations
Caption: Dual inhibitory mechanism of this compound on SRPK1 and CK2 signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
SRPIN803 degradation products and their potential interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for users of SRPIN803, a dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the potential for degradation and interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor that potently targets two protein kinases: SRPK1 and CK2.[1] It is recognized for its antiangiogenic properties and is often used in research related to conditions like age-related macular degeneration.[1]
Q2: What is the known degradation pathway for SRPIN8S03?
A2: this compound can undergo degradation through a retro-Knoevenagel reaction. This is more likely to occur under acidic conditions (e.g., pH 5.2).[2][3] This degradation pathway results in the cleavage of this compound into two primary products: vanillin and a trifluoromethyl-containing aminothiadiazole derivative.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: How can I check the purity and integrity of my this compound sample?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[4] To monitor for degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable method to detect the parent compound and its degradation products.[2][3]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected potency of this compound in our assays.
-
Question: We are observing variable IC50 values and a general decrease in the inhibitory effect of this compound in our kinase assays. What could be the cause?
-
Answer: This issue is often linked to the degradation of this compound. The primary degradation products, vanillin and the aminothiadiazole derivative, may have significantly lower or different activity against SRPK1 and CK2. One of the degradation products, vanillin, has been reported to inhibit Casein Kinase 2 (CK2).[5] Therefore, the presence of these degradants can lead to a misinterpretation of the results.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that this compound stock solutions have been stored correctly at -20°C or -80°C and have not undergone excessive freeze-thaw cycles.
-
Prepare Fresh Solutions: Always prepare fresh working dilutions from a properly stored stock solution for each experiment.
-
pH of Assay Buffer: Be mindful of the pH of your experimental buffers. This compound is less stable in acidic conditions (pH 5.2).[2][3] If your assay requires a lower pH, consider the potential for accelerated degradation.
-
Purity Analysis: If inconsistent results persist, consider analyzing the purity of your this compound stock solution using LC-MS to check for the presence of degradation products.
-
-
Issue 2: Unexpected results in cell-based assays.
-
Question: We are seeing unexpected off-target effects or changes in cell health in our cell-based assays that cannot be solely attributed to SRPK1/CK2 inhibition. Could this compound degradation be a factor?
-
Answer: Yes, the degradation products of this compound have their own biological activities that could interfere with cell-based assays. Vanillin, for instance, has been shown to inhibit PI3K, affect NF-κB signaling, and can have pro-oxidant and cytotoxic effects at certain concentrations.[6][7][8][9] The aminothiadiazole derivative may also exhibit biological activity.[10][11][12]
-
Troubleshooting Steps:
-
Control for Degradation Products: If degradation is suspected, run parallel control experiments with vanillin and, if possible, the synthesized aminothiadiazole derivative to assess their individual effects on your cell line.
-
Monitor Assay Duration: Be aware of the stability of this compound in your cell culture medium over the time course of your experiment. For long-term experiments, consider replenishing the compound.
-
Orthogonal Assays: If you are using a specific assay format (e.g., fluorescence-based), consider that the degradation products might interfere with the assay itself. Thiazole-containing compounds have been known to interfere with fluorescence readouts. It is advisable to confirm key findings with an orthogonal assay that has a different detection principle.
-
-
Quantitative Data Summary
| Compound/Condition | Parameter | Value | Reference |
| This compound Stability | |||
| pH 7.4 | Stability | Stable | [2][3] |
| pH 5.2 | Half-life | 16 hours and 30 minutes | [2] |
| This compound Potency | |||
| SRPK1 | IC50 | 2.4 µM | [1] |
| CK2 | IC50 | 203 nM | [1] |
| Potential Interference | |||
| Vanillin | CK2 Inhibition | Yes | [5] |
| Vanillin | PI3K Inhibition | Yes | [6] |
Experimental Protocols
Protocol: Quality Control of this compound by LC-MS
This protocol outlines a general procedure to check for the degradation of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
To simulate experimental conditions, you can incubate a diluted sample in your assay buffer at the experimental temperature for the duration of your assay before analysis.
-
-
LC-MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution, for example, from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over a suitable time frame (e.g., 15 minutes).
-
Set the mass spectrometer to scan for the expected m/z of this compound and its degradation products (vanillin and the aminothiadiazole derivative).
-
Monitor for a decrease in the peak area of the parent this compound and the appearance of peaks corresponding to the degradation products.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and its degradation products.
-
Calculate the percentage of remaining this compound to assess the extent of degradation under your experimental conditions.
-
Visualizations
Caption: this compound inhibits SRPK1 and CK2 signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [sigmaaldrich.com]
- 5. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 6. Vanillin suppresses metastatic potential of human cancer cells through PI3K inhibition and decreases angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vanillin downregulates NNMT and attenuates NNMT-related resistance to 5-fluorouracil via ROS-induced cell apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring complete dissolution of SRPIN803 for accurate dosing
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of SRPIN803 to ensure accurate dosing and avoid precipitation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies. One supplier indicates a solubility of 20 mg/mL, while another states that up to 100 mg/mL can be achieved with ultrasonication and warming to 80°C.[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM or 20 mM). To aid dissolution, you can vortex the solution and use a water bath sonicator. Gentle warming can also be applied. Always visually inspect the solution to ensure there are no visible particles before use.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q5: I observed precipitation when I added my this compound stock solution to the cell culture medium. What could be the cause?
A5: Precipitation upon dilution of a DMSO stock solution into an aqueous medium (like cell culture media) is a common issue for hydrophobic compounds like this compound. This phenomenon, often called "solvent shock," occurs because the compound is much less soluble in the aqueous environment of the media compared to the concentrated DMSO stock. Other contributing factors can include the final concentration of this compound exceeding its aqueous solubility limit, the pH of the media, and interactions with media components.[2][3]
Q6: How can I prevent this compound from precipitating in my cell culture medium?
A6: To prevent precipitation, it is recommended to perform a serial dilution. First, dilute your concentrated DMSO stock solution to an intermediate concentration in a smaller volume of pre-warmed cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium. It is crucial to add the solution dropwise while gently swirling to ensure rapid and even dispersion.[2]
Q7: What is the stability of this compound in aqueous solutions?
A7: this compound is stable at a physiological pH of 7.4. However, it is less stable in acidic conditions (pH 5.2), where it can undergo retro-Knoevenagel degradation.[4][5] Studies have also evaluated the stability of this compound conjugates in Dulbecco's Modified Eagle's Medium (DMEM).[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the dissolution and use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO. | 1. DMSO quality is poor (hygroscopic).2. Insufficient agitation or temperature.3. Concentration is too high. | 1. Use fresh, anhydrous DMSO.2. Vortex vigorously and sonicate in a water bath. Gentle warming (up to 80°C) can be applied.[1]3. Try dissolving in a larger volume of DMSO to create a less concentrated stock solution. |
| Precipitate forms immediately upon adding DMSO stock to cell culture media. | 1. "Solvent shock" due to rapid change in solvent polarity.2. Final concentration exceeds aqueous solubility. | 1. Perform a serial dilution as described in the "Experimental Protocols" section.2. Reduce the final concentration of this compound in your experiment.3. Ensure the final DMSO concentration in the media is low (ideally <0.5%). |
| Precipitate forms in the cell culture plate over time. | 1. Compound instability under culture conditions (e.g., pH changes).2. Interaction with media components or serum proteins.3. Evaporation of media leading to increased concentration. | 1. Ensure the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4).[2]2. Consider if the presence or absence of serum is affecting solubility.[2][6]3. Maintain proper humidity in the incubator to prevent media evaporation.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 370.31 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 3.7031 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.[1]
Protocol 2: Dosing Cells with this compound and Avoiding Precipitation
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
-
Cell culture plates with seeded cells
Procedure (for a final concentration of 10 µM):
-
Prepare an Intermediate Dilution: In a sterile conical tube, prepare an intermediate dilution of this compound by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Prepare the Final Working Solution: Add the required volume of the 100 µM intermediate solution to the final volume of cell culture medium needed for your experiment. For example, to make 10 mL of a 10 µM final solution, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium.
-
Dosing the Cells:
-
Remove the existing medium from your cell culture plates.
-
Add the final working solution of this compound-containing medium to the cells.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO without this compound).
-
-
Incubation and Observation:
-
Return the cells to the incubator.
-
Visually inspect the plates under a microscope after a few hours and at subsequent time points to check for any signs of precipitation.
-
Visualizations
Caption: Workflow for this compound dissolution and cell dosing.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of SRPIN803
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRPIN803. The focus is on strategies to enhance its in vivo bioavailability, a common challenge for small molecule kinase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo experiments with this compound are showing low or inconsistent efficacy. Could this be a bioavailability issue?
A1: Yes, low or inconsistent efficacy in vivo, especially after oral administration, is often linked to poor bioavailability. This compound, like many kinase inhibitors, is a lipophilic molecule with low aqueous solubility, which can lead to several challenges:
-
Poor Dissolution: The compound may not dissolve effectively in the gastrointestinal (GI) tract, limiting the amount of drug available for absorption.
-
Low Permeability: While lipophilic, very poor solubility can still hinder its ability to permeate the intestinal wall.
-
pH-Dependent Stability: this compound has been shown to be less stable at an acidic pH of 5.2, which could lead to degradation in the stomach before it can be absorbed.[1][2]
-
First-Pass Metabolism: Like many drugs, it may be subject to significant metabolism in the liver before reaching systemic circulation.
Troubleshooting Steps:
-
Confirm Solubility: Attempt to dissolve this compound in your vehicle at the desired concentration. If it precipitates or remains as a suspension, your formulation is likely inadequate.
-
Review Administration Route: If using oral gavage, consider if a parenteral route (like intraperitoneal or intravenous injection) could be a temporary solution to confirm the compound's efficacy in your model, bypassing absorption barriers. A standard parenteral formulation for this compound involves solvents like DMSO, PEG300, and Tween-80.[3]
-
Evaluate Formulation Strategy: If oral administration is necessary, your current vehicle (e.g., simple aqueous suspension) is likely insufficient. You will need to explore bioavailability-enhancing formulations.
Q2: I am using an aqueous vehicle for my oral gavage experiments with this compound and seeing no effect. What is wrong?
A2: this compound is poorly soluble in water. A simple aqueous suspension is unlikely to provide adequate exposure. The drug will likely not dissolve in the GI tract and will be excreted without being absorbed.
Solution: You must use a formulation strategy designed to improve the solubility and absorption of poorly water-soluble drugs. The following sections detail several proven approaches.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs like this compound.[4][5][6] The most common and effective approaches for kinase inhibitors are:
-
Lipid-Based Formulations: These formulations maintain the drug in a solubilized state within the GI tract, bypassing the dissolution step.[5][7]
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug to a higher-energy amorphous form, ASDs can significantly increase its aqueous solubility and dissolution rate.[8][9][10][11]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, leading to improved absorption.[12][13][14]
-
Prodrug Approach: Modifying the this compound molecule to create a more soluble version (a prodrug) that converts back to the active this compound in the body can also be effective.[15][16][17]
The choice of strategy will depend on your experimental needs, available resources, and the specific physicochemical properties of this compound.
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes quantitative data from studies on other kinase inhibitors, illustrating the potential improvements in bioavailability that can be achieved with different formulation strategies. Note: Specific data for this compound is not yet published; this table serves as a guide.
| Formulation Strategy | Example Kinase Inhibitor | Fold Increase in Oral Bioavailability (Compared to Simple Suspension) | Key Advantages | Potential Challenges | Reference |
| Lipid-Based Formulation | Cabozantinib | ~2-fold | High drug loading, protects from degradation. | Can be complex to formulate and characterize. | [18][19] |
| Amorphous Solid Dispersion | N/A (General) | 5 to 100-fold increase in solubility | Significant enhancement in dissolution and absorption. | Potential for recrystallization during storage. | [8] |
| Nanoparticle Formulation | AZD1152 (Aurora Kinase Inhibitor) | Improved efficacy and tolerability | Increased surface area, potential for targeted delivery. | Can be complex to manufacture and scale up. | [14] |
| Prodrug Approach | TYK2 Inhibitor | Mitigated a 2.4-fold decrease in exposure due to high gastric pH | Overcomes pH-dependent solubility issues. | Requires chemical modification and extensive safety testing. | [20] |
Experimental Protocols
Here are detailed methodologies for three key bioavailability enhancement strategies that you can adapt for this compound.
Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol is based on general methods for formulating kinase inhibitors in SEDDS.[18][19]
Objective: To prepare a SEDDS formulation of this compound for oral administration in rodents.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Glass vials, magnetic stirrer, and heating plate.
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.
-
Add an excess amount of this compound to 1 mL of each excipient in a glass vial.
-
Stir at room temperature for 48 hours.
-
Centrifuge and analyze the supernatant for this compound concentration using a validated HPLC method.
-
-
Formulation Preparation:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare different ratios of the selected excipients (e.g., 30% oil, 40% surfactant, 30% co-surfactant).
-
Weigh the required amounts of each excipient into a glass vial.
-
Heat the mixture to 40°C and mix gently with a magnetic stirrer until a clear, homogenous solution is formed.
-
Add the desired amount of this compound to the mixture and continue stirring until it is completely dissolved.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the prepared SEDDS formulation to 250 mL of water in a beaker with gentle stirring. Observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Measure the droplet size of the resulting nanoemulsion using dynamic light scattering (DLS). A smaller droplet size (<200 nm) is generally preferred.
-
-
In Vivo Administration:
-
For oral gavage, the prepared SEDDS formulation can be administered directly or dispersed in water just before administration.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is a general method for preparing ASDs for preclinical studies.[8][10]
Objective: To prepare an ASD of this compound with a polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., HPMC, PVP, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator or vacuum oven.
Methodology:
-
Polymer and Solvent Selection: Choose a polymer and a common solvent in which both this compound and the polymer are soluble.
-
Dissolution:
-
Dissolve this compound and the polymer in the selected solvent in a specific ratio (e.g., 1:3 drug-to-polymer ratio by weight).
-
Ensure complete dissolution to form a clear solution.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film is the amorphous solid dispersion.
-
Further dry the ASD in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the ASD to confirm the absence of a melting peak for crystalline this compound, indicating it is in an amorphous state.
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of the ASD should show a halo pattern, characteristic of amorphous material, rather than sharp peaks associated with crystalline material.
-
Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution rate of the ASD with that of crystalline this compound.
-
-
In Vivo Administration:
-
The prepared ASD powder can be suspended in an appropriate aqueous vehicle for oral gavage.
-
Visualizations
Signaling Pathway and Bioavailability Barriers
Caption: Workflow of oral drug absorption barriers for this compound.
Experimental Workflow for Formulation Development
Caption: Step-by-step workflow for developing an enhanced this compound formulation.
Logical Relationship of Bioavailability Challenges
Caption: Key factors contributing to the low oral bioavailability of this compound.
References
- 1. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 8. contractpharma.com [contractpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. community.the-hospitalist.org [community.the-hospitalist.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of SRPIN803 and SRPIN340 for SRPK1 Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutic agents. This guide provides a comprehensive comparison of two widely used inhibitors of Serine/Arginine-Rich Protein Kinase 1 (SRPK1): SRPIN803 and SRPIN340.
This document summarizes their inhibitory activities, mechanisms of action, and provides detailed experimental protocols for their evaluation.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and SRPIN340 against SRPK1 and other kinases.
| Inhibitor | Target(s) | IC50 / Ki | Notes |
| This compound | SRPK1, CK2 | IC50: 2.4 µM (SRPK1)[1][2], 7.5 µM (SRPK1)[1], 203 nM (CK2)[1] | Dual inhibitor.[1][2] |
| SRPIN340 | SRPK1, SRPK2 | Ki: 0.89 µM (SRPK1)[3][4] | ATP-competitive inhibitor.[3] Also inhibits SRPK2 at higher concentrations.[5] Another source reports an IC50 of 0.14 µM for murine SRPK1 and 1.8 µM for murine SRPK2.[6] |
Mechanism of Action
SRPIN340 is an ATP-competitive inhibitor of SRPK1.[3] This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of its substrates. It has been shown to be highly selective for SRPK1 and SRPK2 over a panel of more than 140 other kinases.[4][7]
This compound is a dual inhibitor, targeting both SRPK1 and Casein Kinase 2 (CK2).[1][2] Its precise mechanism of inhibition (e.g., ATP-competitive) is not as explicitly detailed in the provided results, but it functions as a potent inhibitor of kinase activity.[8] The dual inhibitory nature of this compound can be advantageous in contexts where both SRPK1 and CK2 pathways are implicated.[9]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds like this compound and SRPIN340 against SRPK1.
Materials:
-
Recombinant human SRPK1 (e.g., GST-tagged)
-
SRPK1 substrate: A peptide or protein containing an SR-rich domain, such as the RS domain of SRSF1 or a fragment of Lamin B Receptor (LBRNt(62-92)).[8]
-
ATP (with [γ-³²P]ATP for radiometric assays)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Inhibitors: this compound and SRPIN340 dissolved in DMSO.
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter (for radiometric assays) or appropriate detection system for non-radiometric assays.
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant SRPK1, and the substrate.
-
Add varying concentrations of the inhibitor (this compound or SRPIN340) or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for SRPK1 Inhibition (Western Blot)
This protocol describes how to assess the inhibitory effect of SRPIN340 or this compound on the phosphorylation of SRPK1 substrates in a cellular context.
Materials:
-
Cell line of interest (e.g., leukemia cell lines like Jurkat or Molt4)[3]
-
Cell culture medium and supplements
-
SRPIN340 or this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SR protein antibody (e.g., mAb1H4), anti-total SR protein antibody, and an antibody for a loading control (e.g., anti-actin or anti-GAPDH).[7]
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with varying concentrations of SRPIN340, this compound, or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total SR protein and a loading control.
-
A reduction in the phosphorylated SR protein signal in inhibitor-treated cells compared to the control indicates successful inhibition of SRPK1 activity.
Signaling Pathways and Experimental Workflows
SRPK1 Signaling Pathway
SRPK1 plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. This phosphorylation event is critical for the nuclear import of SR proteins and their subsequent participation in spliceosome assembly. The activity of SRPK1 itself is regulated by upstream signaling pathways, notably the EGF/Akt pathway.
Caption: SRPK1 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and SRPIN340.
Caption: Workflow for comparing SRPK1 inhibitors.
References
- 1. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of SRSF1 by SRPK1 regulates alternative splicing of tumor-related Rac1b in colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of SRSF1 by SRPK1 regulates alternative splicing of tumor-related Rac1b in colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) | PLOS One [journals.plos.org]
- 8. SRPIN340 | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of SRPIN803 and Other CK2 Inhibitors
This guide provides a detailed comparison of SRPIN803, a dual inhibitor of Casein Kinase 2 (CK2) and Serine/Arginine-Rich Protein Kinase 1 (SRPK1), with other established CK2 inhibitors. The focus is on the validation of its inhibitory effects against CK2, supported by quantitative data and experimental methodologies.
Protein kinase CK2 is a crucial enzyme involved in a myriad of cellular processes, including cell cycle control, signal transduction, and apoptosis.[1][2] Its aberrant activity is linked to various diseases, particularly cancer, making it a significant target for drug development.[3] this compound has been identified as a potent inhibitor of CK2 and is noted for its antiangiogenic properties.[1][4] This guide compares this compound with two other well-characterized CK2 inhibitors: CX-4945 (Silmitasertib) and TBB (4,5,6,7-tetrabromobenzotriazole).
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of this compound, CX-4945, and TBB against CK2 is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target(s) | IC50 for CK2 | Mechanism of Action | Key Features |
| This compound | CK2, SRPK1 | 0.203 - 0.68 µM[4][5][6] | ATP-competitive, targets an open hinge conformation[7] | Dual inhibitor with antiangiogenic activity; effective in models of age-related macular degeneration.[1][5][6] |
| CX-4945 | CK2, CLK2, Flt3, Pim1 | ~1 nM (Ki = 0.38 nM)[8][9][10] | ATP-competitive[9][11][12] | Potent and selective; first CK2 inhibitor to enter clinical trials for cancer therapy.[3][13] |
| TBB | CK2, CDK2, GSK3β | 0.15 - 1.6 µM[14][15][16] | ATP/GTP-competitive[15] | Cell-permeable and selective; widely used as a research tool to study CK2 function.[14][16] |
Experimental Protocols
The validation of these inhibitors relies on robust experimental procedures. Below is a representative protocol for determining the in vitro kinase activity and inhibitory potency of a compound against CK2.
Objective: To determine the IC50 value of an inhibitor for protein kinase CK2.
Materials:
-
Recombinant human CK2 holoenzyme (α2β2).
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
γ-³²P-ATP or a fluorescence-based kinase assay kit (e.g., ADP-Glo™).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Test inhibitor (this compound or other) dissolved in DMSO.
-
ATP solution.
-
96-well plates.
-
Phosphocellulose paper and wash buffer (for radioactive assay).
-
Plate reader (for fluorescence-based assay).
Procedure (Radiometric Assay):
-
Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical final concentration range for this compound would be from 0.01 µM to 100 µM.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the CK2 peptide substrate, and the desired concentration of the inhibitor.
-
Enzyme Addition: Add the recombinant CK2 enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: Start the phosphorylation reaction by adding a mixture of cold ATP and γ-³²P-ATP. A typical ATP concentration is 10-100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a set time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated γ-³²P-ATP.
-
Detection: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing major signaling pathways that control cell proliferation, survival, and angiogenesis. This compound's dual inhibitory action on CK2 and SRPK1 is particularly effective in blocking the production of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.
Caption: this compound's dual inhibition of CK2 and SRPK1 pathways.
The workflow for validating a CK2 inhibitor like this compound involves a multi-step process, from initial screening to in vivo efficacy studies.
Caption: General workflow for the validation of a CK2 inhibitor.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Validation of protein kinase CK2 as oncological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silmitasertib - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. TBB, casein kinase-2 (CK2) inhibitor (CAS 17374-26-4) | Abcam [abcam.com]
- 16. selleckchem.com [selleckchem.com]
A Comparative Guide to SRPIN803 and Other Selective SRPK1 Inhibitors
This guide provides a detailed comparison of SRPIN803 with other selective inhibitors of Serine/Arginine Protein Kinase 1 (SRPK1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SRPK1. The guide covers inhibitor potency, selectivity, and mechanism of action, supported by experimental data and protocols.
Introduction to SRPK1
Serine/Arginine Protein Kinase 1 (SRPK1) is a key regulator of mRNA splicing, a critical process for gene expression.[1][2] SRPK1 specifically phosphorylates serine/arginine-rich (SR) proteins, such as SRSF1 (also known as ASF/SF2), which are essential splicing factors.[3] This phosphorylation controls the subcellular localization and activity of SR proteins, thereby influencing the alternative splicing of numerous pre-mRNAs.[1][4]
The activity of SRPK1 is implicated in various signaling pathways, including the Akt and Wnt/β-catenin pathways.[5][6] Its dysregulation is linked to several diseases, particularly cancer, where it often promotes cell proliferation, migration, and angiogenesis by altering the splicing of key genes like Vascular Endothelial Growth Factor (VEGF).[6][7][8] This central role in pathology has made SRPK1 an attractive target for therapeutic intervention.[7]
Comparative Analysis of SRPK1 Inhibitors
A number of small molecule inhibitors have been developed to target SRPK1. They vary significantly in their potency, selectivity, and mechanism of action. This compound is a notable compound, but it is distinguished by its dual-inhibitor profile. The following table summarizes the quantitative data for this compound and other prominent selective SRPK1 inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Mechanism of Action | Key Features & Applications |
| This compound | SRPK1 , CK2 | SRPK1: 2.4 µM (IC50)[9][10]CK2: 203 nM (IC50)[9][10] | ATP-competitive | Dual inhibitor; exhibits anti-angiogenic activity; researched for age-related macular degeneration.[10][11] |
| SPHINX31 | SRPK1 (selective) | 5.9 nM (IC50)[9] | ATP-competitive | Potent and selective; decreases pro-angiogenic VEGF-A isoforms; can be administered as eye drops.[9][12] |
| SRPIN340 | SRPK1 | 0.89 µM (Ki)[9] | ATP-competitive | An early, well-characterized SRPK1 inhibitor.[9] |
| SRPKIN-1 | SRPK1, SRPK2 | SRPK1: 35.6 nM (IC50)[9]SRPK2: 98 nM (IC50)[9] | Covalent, Irreversible | Binds covalently to the ATP-binding site; potent anti-angiogenesis effect.[3][9] |
| Srpk1-IN-1 | SRPK1 (highly potent) | 0.3 nM (IC50)[9] | Not specified | One of the most potent SRPK1 inhibitors reported.[9] |
| MSC-1186 | Pan-SRPK (SRPK1/2/3) | SRPK1: 2.7 nM (IC50)SRPK2: 81 nM (IC50)SRPK3: 0.6 nM (IC50)[9] | Not specified | A pan-SRPK inhibitor chemical probe used for cancer research.[9] |
Signaling Pathways and Mechanism of Inhibition
SRPK1 is a cytoplasmic kinase that, upon activation by upstream signals like the EGF/Akt pathway, autophosphorylates and translocates to the nucleus.[5] In the nucleus, it phosphorylates SR proteins, enabling them to participate in pre-mRNA splicing. By inhibiting SRPK1, small molecules can prevent the phosphorylation of SR proteins, thereby altering splicing outcomes. A key example is the splicing of VEGF, where SRPK1 inhibition shifts the balance from pro-angiogenic isoforms (e.g., VEGF-A165a) to anti-angiogenic isoforms (e.g., VEGF-A165b).[6][12]
Caption: SRPK1 signaling pathway and point of inhibition.
Experimental Protocols and Workflows
The evaluation of SRPK1 inhibitors typically follows a standardized workflow, progressing from initial biochemical assays to cellular and finally in vivo models to confirm efficacy and mechanism of action.
Caption: Standard workflow for SRPK1 inhibitor characterization.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of a compound against SRPK1.
-
Protocol Summary:
-
Recombinant human SRPK1 enzyme is incubated with a known substrate, such as a peptide derived from a known SR protein (e.g., LBRNt(62-92)) or full-length SRSF1.[10][13]
-
The reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) and varying concentrations of the test inhibitor.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done via methods like scintillation counting for radioactivity or using phosphospecific antibodies in an ELISA format.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.[14] For ATP-competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowing the ATP concentration used in the assay and the Michaelis constant (Km) of the enzyme for ATP.[15]
-
-
Objective: To confirm that the inhibitor blocks SRPK1 activity inside cells by measuring the phosphorylation of its downstream target, SRSF1.
-
Protocol Summary:
-
Culture relevant cells (e.g., cancer cell lines like Jurkat or PC-3) to approximately 80% confluency.[8][16]
-
Treat cells with various concentrations of the SRPK1 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 12-24 hours).[16]
-
Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Determine protein concentration in the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SRSF1/SRSF2) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative reduction in SR protein phosphorylation upon inhibitor treatment.[16]
-
-
Objective: To assess the anti-angiogenic activity of the inhibitor in a living organism.
-
Protocol Summary:
-
Fertilized zebrafish embryos are collected and maintained in standard embryo medium.
-
At the one-cell stage or later, embryos are placed in multi-well plates.[10]
-
The test compound (e.g., this compound) is added to the medium at various concentrations (e.g., up to 100 µM).[10][11]
-
Embryos are incubated for a period (e.g., up to 72 hours post-fertilization) to allow for the development of intersegmental vessels (ISVs).
-
The development of the ISVs is observed and imaged using fluorescence microscopy, often in a transgenic line where endothelial cells express a fluorescent protein (e.g., Tg(fli1:EGFP)).
-
The total length or number of complete ISVs is measured and compared between treated and control groups to quantify the inhibitory effect on angiogenesis.[17]
-
Conclusion
The landscape of SRPK1 inhibitors is diverse, offering a range of tools for research and potential therapeutic development. This compound stands out as a dual inhibitor of SRPK1 and CK2, which may offer a distinct advantage in preventing VEGF production.[11] However, for applications requiring high selectivity for SRPK1, compounds like SPHINX31 and Srpk1-IN-1 demonstrate superior potency and specificity.[9] The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal, balancing the need for potency, selectivity, and a desired mechanism of action. The experimental protocols outlined here provide a robust framework for the continued evaluation and comparison of these and future SRPK1-targeting compounds.
References
- 1. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Targeting Serine-Arginine Protein Kinase 1 (SRPK1): Roles in Cellular Processes and Regulation through Selective Inhibitors [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are SRPK family inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]
- 15. crossfire-oncology.com [crossfire-oncology.com]
- 16. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of SRPIN803's Anti-VEGF Activity for Researchers
This guide provides a comprehensive comparison of the anti-angiogenic compound SRPIN803 with other alternatives, focusing on its anti-Vascular Endothelial Growth Factor (VEGF) activity. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of this compound's performance.
Executive Summary
This compound is a potent small molecule inhibitor with a dual-targeting mechanism, acting on both Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] This dual inhibition effectively suppresses VEGF production, a key driver of angiogenesis, the formation of new blood vessels. Pathological angiogenesis is a hallmark of several diseases, including age-related macular degeneration (AMD) and cancer. This compound has demonstrated significant anti-angiogenic activity in various preclinical models, positioning it as a promising candidate for further investigation. This guide compares this compound primarily with SRPIN340, a more established SRPK1 inhibitor, and Bevacizumab, a well-known monoclonal antibody targeting VEGF-A.
Mechanism of Action: this compound's Dual Inhibition Strategy
This compound exerts its anti-VEGF effects by inhibiting SRPK1 and CK2.[2]
-
SRPK1 Inhibition: SRPK1 is a key regulator of alternative splicing of VEGF pre-mRNA. By phosphorylating splicing factors like SRSF1, SRPK1 promotes the production of pro-angiogenic VEGF isoforms. Inhibition of SRPK1 by this compound shifts the splicing balance towards anti-angiogenic VEGF isoforms, thereby reducing the overall pro-angiogenic signaling.
-
CK2 Inhibition: CK2 is a pleiotropic protein kinase involved in numerous cellular processes, including cell proliferation, survival, and angiogenesis. By inhibiting CK2, this compound further disrupts cellular signaling pathways that contribute to pathological blood vessel growth.
This dual-inhibitory mechanism offers a multi-pronged approach to suppressing angiogenesis, potentially leading to greater efficacy and overcoming resistance mechanisms that can emerge with single-target therapies.
Performance Comparison: this compound vs. Alternatives
The following table summarizes the quantitative data on the anti-VEGF and anti-angiogenic activity of this compound compared to SRPIN340 and Bevacizumab.
| Parameter | This compound | SRPIN340 | Bevacizumab | Experimental Model |
| Target(s) | SRPK1, CK2 | SRPK1 | VEGF-A | - |
| IC50 (SRPK1) | 2.4 µM[1] | Not explicitly found in direct comparison | Not Applicable | In vitro kinase assay |
| IC50 (CK2) | 203 nM[1] | Not Applicable | Not Applicable | In vitro kinase assay |
| VEGF Secretion Inhibition | Significant reduction in ARPE-19 cells | Significant reduction in RPE cells | Direct neutralization of secreted VEGF-A | VEGF ELISA |
| Zebrafish Angiogenesis | Significant inhibition of intersegmental vessel formation at 100 µM[2] | Not explicitly found in direct comparison | Inhibition of retinal and subintestinal vein formation | In vivo zebrafish model |
| Mouse Choroidal Neovascularization (CNV) | Significant inhibition with topical administration | Dose-dependent inhibition with intravitreal injection | Effective in reducing CNV | In vivo mouse model |
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against SRPK1 and CK2.
Methodology:
-
Recombinant human SRPK1 and CK2 enzymes are used.
-
A specific peptide substrate for each kinase is utilized.
-
The kinase reaction is initiated by the addition of ATP.
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (incorporation of 32P) or luminescence-based assays that measure remaining ATP.
-
Inhibitors are added at varying concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Reaction conditions such as ATP and substrate concentrations are kept constant to ensure comparability of results.[3][4][5]
VEGF ELISA (Enzyme-Linked Immunosorbent Assay)
Objective: To quantify the amount of VEGF secreted by cells in culture following treatment with this compound.
Methodology:
-
Human retinal pigment epithelial cells (ARPE-19) are cultured to a desired confluency.[6][7]
-
Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).
-
The cell culture supernatant is collected.
-
A sandwich ELISA is performed using a capture antibody specific for human VEGF-A coated onto a microplate.
-
The collected supernatant is added to the wells, allowing VEGF-A to bind to the capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the captured VEGF-A.
-
A substrate is added, which is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
The intensity of the signal is proportional to the amount of VEGF-A in the supernatant and is quantified using a plate reader.[8][9]
Zebrafish Angiogenesis Assay
Objective: To assess the in vivo anti-angiogenic activity of this compound.
Methodology:
-
Transgenic zebrafish embryos expressing a fluorescent protein in their vasculature (e.g., Tg(fli1a:EGFP)) are used for easy visualization of blood vessels.
-
Embryos at a specific developmental stage (e.g., 24 hours post-fertilization) are placed in multi-well plates.
-
This compound, a control compound, or vehicle is added to the embryo medium at various concentrations.
-
The embryos are incubated for a defined period (e.g., up to 72 hours post-fertilization).
-
The formation of intersegmental vessels (ISVs) is observed and quantified using fluorescence microscopy.
-
Endpoints for quantification can include the number, length, and branching of ISVs.[9][10][11]
Mouse Model of Laser-Induced Choroidal Neovascularization (CNV)
Objective: To evaluate the therapeutic potential of this compound in a clinically relevant model of neovascular AMD.
Methodology:
-
CNV is induced in adult mice by creating laser burns in the Bruch's membrane of the retina.[12][13][14][15]
-
This compound is administered to the mice, either through topical eye drops, or intravitreal injections, at specified doses and frequencies.[16]
-
A control group receives a vehicle administration.
-
After a set period (e.g., 7-14 days), the extent of CNV is assessed.
-
This can be done by flat-mounting the choroid and staining the neovasculature with a fluorescently labeled lectin or by using imaging techniques like fluorescein angiography.
-
The area or volume of the CNV lesions is quantified and compared between the treated and control groups.[17]
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: VEGF Signaling and this compound Inhibition.
Caption: Experimental Workflow for Anti-VEGF Activity.
Caption: Comparison of Anti-Angiogenic Agents.
References
- 1. Monitoring antiangiogenesis of bevacizumab in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring antiangiogenesis of bevacizumab in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com.br [promega.com.br]
- 4. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epithelial Membrane Protein 2 Controls VEGF Expression in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zebrafish Caudal Fin Angiogenesis Assay—Advanced Quantitative Assessment Including 3-Way Correlative Microscopy | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. turkjps.org [turkjps.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Specific inhibition of serine/arginine-rich protein kinase attenuates choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of SRPIN803 for SRPK1 over SRPK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of SRPIN803 against Serine/Arginine Protein Kinase 1 (SRPK1) and Serine/Arginine Protein Kinase 2 (SRPK2), supported by available experimental data. This compound is a dual inhibitor, also targeting Casein Kinase 2 (CK2), with demonstrated antiangiogenic properties.[1][2][3] Understanding its specificity is crucial for its application as a chemical probe in research and for potential therapeutic development.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activity of this compound against SRPK1 and SRPK2. The data clearly indicates a preferential inhibition of SRPK1 over SRPK2.
| Target Kinase | Parameter | Value | Reference |
| SRPK1 | % Inhibition at 10 µM | 59.9% | |
| IC50 | 2.4 µM | [1][4] | |
| IC50 | 7.5 µM | [5] | |
| SRPK2 | % Inhibition at 10 µM | 13.7% | |
| CK2α1/β | % Inhibition at 10 µM | 82.5% | |
| IC50 | 203 nM | [1][4] | |
| CK2α2/β | % Inhibition at 10 µM | 70.9% | |
| IC50 | 0.68 µM | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparative Analysis of SRPK Inhibitors
To provide a broader context for the selectivity of this compound, the table below includes IC50 values for other known SRPK inhibitors against both SRPK1 and SRPK2.
| Inhibitor | SRPK1 IC50 | SRPK2 IC50 | Selectivity |
| SRPKIN-1 | 35.6 nM | 98 nM | Pan-SRPK1/2 inhibitor |
| MSC-1186 | 2.7 nM | 81 nM | Pan-SRPK inhibitor |
Experimental Protocols
The following is a generalized methodology for an in vitro kinase assay to determine the inhibitory activity of this compound against SRPK1 and SRPK2, based on commonly used protocols.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for SRPK1 and SRPK2.
Materials:
-
Recombinant human SRPK1 and SRPK2 enzymes
-
SRPK substrate, e.g., a synthetic peptide derived from a known SRPK substrate like LBRNt(62-92) or a generic substrate like myelin basic protein (MBP).[5]
-
This compound (dissolved in DMSO)
-
Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP) or unlabeled for non-radioactive detection methods
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter or appropriate detection instrument for non-radioactive methods (e.g., luminescence plate reader)
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the respective kinase (SRPK1 or SRPK2), and the substrate.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. A DMSO control (vehicle) is run in parallel.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution (e.g., phosphoric acid).
-
Detection of Phosphorylation:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method (e.g., ADP-Glo™ Kinase Assay): Measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection system.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the cellular context of SRPK1 and SRPK2 and the experimental approach to determining inhibitor specificity, the following diagrams are provided.
Caption: SRPK1 Signaling Pathway.
Caption: SRPK2 Signaling Pathway.
Caption: Kinase Inhibition Assay Workflow.
References
A Comparative Guide: SRPIN803 vs. Bevacizumab in Angiogenesis Inhibition
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of SRPIN803 and bevacizumab, two angiogenesis inhibitors with distinct mechanisms of action. While bevacizumab is a well-established monoclonal antibody targeting vascular endothelial growth factor A (VEGF-A), this compound is a newer small molecule dual inhibitor of casein kinase 2 (CK2) and serine/arginine-rich protein kinase 1 (SRPK1). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available preclinical and clinical data to inform future research and development.
At a Glance: Key Differences and Mechanisms of Action
| Feature | This compound | Bevacizumab |
| Target | Casein Kinase 2 (CK2) and Serine/Arginine-rich Protein Kinase 1 (SRPK1) | Vascular Endothelial Growth Factor A (VEGF-A)[1] |
| Molecule Type | Small molecule | Humanized monoclonal antibody[1] |
| Mechanism of Action | Inhibits CK2 and SRPK1, leading to reduced VEGF production and anti-angiogenic effects. | Directly binds to and neutralizes VEGF-A, preventing its interaction with VEGF receptors on endothelial cells.[1] |
| Administration | Preclinical studies have used topical (eye ointment) and systemic administration. | Intravenous infusion for cancer indications; intravitreal injection for age-related macular degeneration.[1][2] |
| Clinical Status | Preclinical | FDA-approved for various cancers and age-related macular degeneration.[1] |
Signaling Pathway Overview
The distinct mechanisms of this compound and bevacizumab are illustrated in the following signaling pathway diagrams.
Caption: this compound's dual inhibition of SRPK1 and CK2.
Caption: Bevacizumab's direct inhibition of VEGF-A.
Preclinical Efficacy of this compound
To date, the efficacy of this compound has been evaluated in various preclinical models, demonstrating its anti-angiogenic and anti-proliferative potential.
In Vitro Cytotoxicity
This compound has shown cytostatic or cytotoxic effects against a range of human cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) |
| A549 | Lung Cancer | 61-79 | - |
| Hcc827 | Lung Adenocarcinoma | 80-98 | - |
| PC3 | Prostate Cancer | 80-98 | - |
| U87 | Glioblastoma | 80-98 | 77 |
| MCF7 | Breast Cancer | - | 61 |
| HeLa | Cervical Cancer | 61-79 | - |
| MRC5 | Normal Lung Fibroblasts | - | 63 |
GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% cell killing.
Anti-Angiogenic Activity
In a zebrafish model, this compound demonstrated significant, dose-dependent inhibition of intersegmental vessel (ISV) formation, a key process in angiogenesis.
| Treatment | Concentration | % Inhibition of Angiogenesis |
| This compound | 100 µM | Statistically significant inhibition |
Clinical Efficacy of Bevacizumab
Bevacizumab, marketed as Avastin®, has undergone extensive clinical evaluation and is approved for the treatment of various solid tumors and age-related macular degeneration (AMD).
Metastatic Colorectal Cancer (mCRC)
In combination with chemotherapy, bevacizumab has consistently demonstrated improved clinical outcomes in patients with mCRC.
| Clinical Trial | Treatment Arm | Objective Response Rate (ORR) | Progression-Free Survival (PFS) (months) | Overall Survival (OS) (months) |
| AVF2107g (First-line) | IFL + Placebo | 35% | 6.2 | 15.6 |
| IFL + Bevacizumab | 45% | 10.6 | 20.3 | |
| E3200 (Second-line) | FOLFOX4 | 10% | 2.7 | 10.8 |
| FOLFOX4 + Bevacizumab | 23% | 4.7 | 12.9 |
IFL: Irinotecan, 5-fluorouracil, leucovorin. FOLFOX4: Oxaliplatin, 5-fluorouracil, leucovorin.
Advanced Non-Squamous Non-Small Cell Lung Cancer (NSCLC)
The addition of bevacizumab to standard chemotherapy regimens has shown a significant survival benefit in patients with advanced non-squamous NSCLC.
| Clinical Trial | Treatment Arm | Objective Response Rate (ORR) | Progression-Free Survival (PFS) (months) | Overall Survival (OS) (months) |
| ECOG 4599 (First-line) | Paclitaxel + Carboplatin | 15% | 4.5 | 10.3 |
| Paclitaxel + Carboplatin + Bevacizumab | 35% | 6.2 | 12.3 |
Neovascular (Wet) Age-Related Macular Degeneration (AMD)
Intravitreal bevacizumab has been shown to be effective in improving visual acuity and reducing retinal thickness in patients with neovascular AMD.
| Clinical Outcome | Result |
| Visual Acuity | Significant improvement from baseline observed in multiple studies. |
| Central Retinal Thickness | Significant reduction observed, indicating resolution of macular edema. |
Experimental Protocols
This compound In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (A549, Hcc827, PC3, U87, MCF7, HeLa, MRC5) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for formazan crystal formation by viable cells.
-
Solubilization: The formazan crystals were solubilized by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 and IC50 values were calculated from the dose-response curves.
This compound Zebrafish Angiogenesis Assay
-
Embryo Collection: Zebrafish (Danio rerio) embryos were collected and maintained in E3 medium.
-
Compound Exposure: At 24 hours post-fertilization (hpf), embryos were transferred to 24-well plates and exposed to different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Embryos were incubated until 72 hpf.
-
Imaging: The development of intersegmental vessels (ISVs) was visualized and imaged using fluorescence microscopy in transgenic zebrafish expressing GFP in their vasculature (e.g., Tg(fli1:EGFP)).
-
Quantification: The number and length of complete ISVs were quantified to assess the extent of angiogenesis inhibition.
Bevacizumab Clinical Trial Protocol for Metastatic Colorectal Cancer (Example: AVF2107g)
-
Patient Population: Patients with previously untreated metastatic colorectal cancer.
-
Randomization: Patients were randomized to receive either IFL chemotherapy plus placebo or IFL chemotherapy plus bevacizumab (5 mg/kg).
-
Treatment Administration: Treatments were administered intravenously every 2 weeks.
-
Efficacy Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival, objective response rate, and duration of response.
-
Tumor Assessment: Tumor assessments were performed every 6-8 weeks using RECIST criteria.
-
Safety Monitoring: Patients were monitored for adverse events throughout the study.
Summary and Future Directions
Bevacizumab is a cornerstone of anti-angiogenic therapy with a well-documented efficacy and safety profile across multiple indications. Its direct targeting of VEGF-A has proven to be a successful strategy in clinical practice.
This compound, with its novel dual-inhibitory mechanism targeting SRPK1 and CK2, presents an alternative approach to inhibiting angiogenesis by modulating the cellular machinery responsible for VEGF production. The preclinical data for this compound are promising, demonstrating both anti-angiogenic and anti-proliferative effects.
A direct comparison of the efficacy of this compound and bevacizumab is not yet available from head-to-head studies. The available data suggest that both agents effectively inhibit angiogenesis, albeit through different mechanisms. Future research should focus on:
-
In vivo cancer models for this compound: Evaluating the efficacy of this compound in various cancer xenograft and patient-derived xenograft (PDX) models will be crucial to understand its potential as a cancer therapeutic.
-
Head-to-head preclinical studies: Direct comparative studies of this compound and bevacizumab in relevant in vitro and in vivo models would provide a clearer understanding of their relative potencies and potential for synergistic effects.
-
Biomarker development: Identifying biomarkers to predict response to either this compound or bevacizumab could help in patient stratification and personalized medicine approaches.
The distinct mechanisms of action of this compound and bevacizumab may offer opportunities for combination therapies or for treating tumors resistant to conventional anti-VEGF-A therapies. Further investigation into the full therapeutic potential of this compound is warranted.
References
Validating the Anti-Angiogenic Mechanism of SRPIN803: A Comparative Guide Using Knockout and Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of SRPIN803, a dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). A core aspect of this compound's therapeutic potential, particularly in age-related macular degeneration, lies in its anti-angiogenic properties, which are attributed to the inhibition of these two kinases, leading to reduced production of Vascular Endothelial Growth Factor (VEGF).[1][2] This guide outlines how knockout and knockdown models can be employed to validate this proposed mechanism and compares this compound with alternative inhibitors targeting the same pathways.
Mechanism of Action of this compound
This compound is a potent small molecule that demonstrates dual inhibitory activity against SRPK1 and CK2.[1][2][3] The primary downstream effect of this dual inhibition is the modulation of VEGF splicing and expression, ultimately leading to a reduction in angiogenesis.[1][2]
-
SRPK1 Inhibition: SRPK1 is a key regulator of splicing factors, particularly the Serine/Arginine-rich (SR) proteins like SRSF1. By phosphorylating SRSF1, SRPK1 promotes the splicing of VEGF pre-mRNA into pro-angiogenic isoforms (e.g., VEGF-A165a). Inhibition of SRPK1 by this compound is expected to shift the splicing balance towards anti-angiogenic isoforms (e.g., VEGF-A165b), thereby reducing the overall pro-angiogenic signaling.
-
CK2 Inhibition: CK2 is a pleiotropic kinase involved in numerous cellular processes, including cell proliferation, survival, and angiogenesis. CK2 can promote angiogenesis through various mechanisms, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor for VEGF. By inhibiting CK2, this compound can further suppress VEGF expression and other pro-angiogenic pathways.
The following diagram illustrates the proposed signaling pathway and the points of intervention by this compound.
Validating this compound's Mechanism with Knockout/Knockdown Models
The most direct way to validate that the anti-angiogenic effects of this compound are mediated through SRPK1 and CK2 is to utilize cell or animal models where these kinases have been genetically silenced. The expected outcome is that in the absence of the target kinase, the effect of this compound on angiogenesis would be significantly diminished or abolished.
The following diagram outlines a typical experimental workflow for this validation.
Performance Comparison: this compound vs. Alternatives
While no studies have been identified that directly test this compound in SRPK1 or CK2 knockout/knockdown models, the phenotypic effects of silencing these kinases are consistent with the observed effects of this compound. This section compares the reported activities of this compound with other known inhibitors of SRPK1 and CK2.
SRPK1 Inhibitors
| Inhibitor | Target(s) | IC50/Ki | Key Findings in Angiogenesis |
| This compound | SRPK1, CK2 | SRPK1: 2.4 µM (IC50) | Inhibits choroidal neovascularization in a mouse model.[2][3] |
| SPHINX31 | SRPK1 | 5.9 nM (IC50) | Decreases pro-angiogenic VEGF-A165a mRNA expression. |
| SRPIN340 | SRPK1 | 0.89 µM (Ki) | Reduces pro-angiogenic VEGF isoforms and prevents angiogenesis in vivo. |
| SRPKIN-1 | SRPK1/2 | 35.6 nM (IC50 for SRPK1) | Exhibits anti-angiogenesis effects. |
CK2 Inhibitors
| Inhibitor | Target(s) | IC50 | Key Findings in Angiogenesis |
| This compound | CK2, SRPK1 | CK2: 203 nM (IC50) | Dual inhibition contributes to reduced VEGF production.[1][2] |
| CX-4945 (Silmitasertib) | CK2 | 0.17 nM (Ki) | Suppresses pericyte-mediated angiogenesis. |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | ~0.15 µM (IC50) | Reduces retinal neovascularization in a mouse model. |
| Emodin | CK2 | ~0.7 µM (IC50) | Inhibits endothelial cell migration and proliferation. |
Detailed Experimental Protocols
Generation of Knockdown Cell Lines (siRNA/shRNA)
Objective: To transiently or stably reduce the expression of SRPK1 or CK2 in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or ARPE-19).
Materials:
-
Target-specific siRNA or shRNA constructs for SRPK1 or CK2
-
Scrambled (non-targeting) control siRNA/shRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium and supplements
-
6-well plates
Protocol (siRNA):
-
Cell Seeding: One day prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA into 100 µl of Opti-MEM.
-
In a separate tube, dilute 2-8 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the medium and add the siRNA-Lipofectamine complex to the cells.
-
Incubate for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-transfection: Add 1 ml of normal growth medium containing serum.
-
Validation: After 24-72 hours, harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR.
In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Matrigel or other basement membrane extract
-
96-well plate, pre-chilled
-
Endothelial cells (wild-type, knockdown, or knockout)
-
This compound and vehicle control (DMSO)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw Matrigel on ice. Add 50 µl of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest and resuspend endothelial cells in a serum-free medium at a concentration of 1-2 x 10^5 cells/ml.
-
Treatment: Add this compound or vehicle control to the cell suspension at the desired final concentration.
-
Seeding: Add 100 µl of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
(Optional) Add Calcein AM to the wells and incubate for 30 minutes for fluorescent imaging.
-
Capture images of the tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Western Blot for VEGF Isoforms
Objective: To determine the relative protein levels of pro- and anti-angiogenic VEGF isoforms.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Primary antibodies specific for total VEGF and the VEGF-A165b isoform
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total VEGF and VEGF-A165b overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the VEGF isoform levels to a loading control (e.g., GAPDH or β-actin).
Conclusion
The validation of this compound's mechanism through the use of knockout and knockdown models is a critical step in its preclinical development. While direct evidence of this compound's effects in genetically silenced models is currently lacking in the published literature, the existing data strongly supports the hypothesis that its anti-angiogenic properties are mediated through the dual inhibition of SRPK1 and CK2. The experimental protocols provided in this guide offer a robust framework for researchers to directly test this hypothesis and to compare the efficacy and specificity of this compound against other inhibitors targeting these key angiogenic pathways. Such studies will be invaluable in further elucidating the therapeutic potential of this compound for the treatment of angiogenesis-dependent diseases.
References
Comparative Efficacy of SRPIN803 Across Diverse Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
SRPIN803, a potent dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), has emerged as a compound of interest in oncology research. Its ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis makes it a compelling candidate for anti-cancer therapies. This guide provides a comparative analysis of this compound's performance in various cancer cell lines, supported by experimental data and detailed methodologies.
Performance of this compound and Alternatives: A Quantitative Comparison
The anti-proliferative effects of this compound and its alternatives have been evaluated across a range of cancer cell lines, with results quantified by metrics such as the half-maximal growth inhibition (GI50), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50).
Table 1: Comparative Anti-Proliferative Activity (GI50/IC50/EC50 in µM) of this compound and Alternatives in Various Cancer Cell Lines
| Compound | A549 (Lung) | Hcc827 (Lung) | PC3 (Prostate) | U87 (Glioblastoma) | MCF7 (Breast) | HeLa (Cervical) | K562 (Leukemia) | HepG2 (Liver) | HT-29 (Colon) | Caco2 (Colon) |
| This compound | >100 (EC50)[1] | 80-98 (GI50)[2] | 80-98 (GI50)[2] | 80-98 (GI50)[2] | >100 (EC50)[1] | >100 (EC50)[1] | >100 (EC50)[1] | >100 (EC50)[1] | >100 (EC50)[1] | >100 (EC50)[1] |
| geo35 (this compound conjugate) | 10-16 (GI50) | 10-16 (GI50) | 10-16 (GI50) | - | 61 (IC50) | - | - | - | - | - |
| geo15 (this compound conjugate) | >100 (EC50)[1] | - | - | - | - | 45.3 (EC50)[1] | >100 (EC50)[1] | >100 (EC50)[1] | 83.2 (EC50)[1] | >100 (EC50)[1] |
| SPHINX31 (SRPK1 inhibitor) | - | - | - | - | - | - | - | - | - | - |
| CX-4945 (CK2 inhibitor) | - | - | - | - | - | - | - | - | - | - |
Note: Values are presented as reported in the cited literature. Dashes (-) indicate that data was not available in the reviewed sources. The metrics GI50, IC50, and EC50, while all measuring drug potency, are calculated based on different experimental endpoints and are not directly interchangeable.
Deciphering the Mechanism: this compound's Impact on Cellular Signaling
This compound exerts its anti-cancer effects by simultaneously inhibiting SRPK1 and CK2, two kinases implicated in tumor progression. This dual inhibition disrupts multiple downstream signaling cascades crucial for cancer cell survival and proliferation.
Experimental Workflow for Efficacy Assessment
The evaluation of this compound's anti-cancer activity typically involves a series of in vitro assays to determine its effect on cell viability and proliferation. A standard experimental workflow is outlined below.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or alternative compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50/IC50/EC50 values.
2. Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after drug treatment, providing insight into long-term cytotoxicity.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well in a 6-well plate) and allow them to attach.
-
Drug Treatment: Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours).
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 1-2 weeks until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition compared to the untreated control.
3. Western Blotting
This technique is used to detect and quantify specific proteins to understand the effect of this compound on signaling pathways.
-
Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., phosphorylated Akt, β-catenin) and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
References
Assessing the Synergistic Potential of SRPIN803 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SRPIN803, a potent dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), has garnered attention for its anti-angiogenic properties. While preclinical data on this compound as a standalone agent exist, its potential in combination with other therapeutics to achieve synergistic effects is an area of growing interest. This guide provides a comparative overview of the potential synergistic effects of this compound by examining data from studies on other inhibitors of its primary targets, SRPK1 and CK2, when used in combination with conventional chemotherapeutic agents.
Synergistic Effects of Targeting SRPK1 and CK2
Direct experimental data on the synergistic effects of this compound co-administered with other drugs is limited in publicly available literature. However, studies on other specific inhibitors of SRPK1 and CK2 provide strong rationale and a predictive framework for the potential synergistic activity of this compound.
SRPK1 Inhibition and Chemotherapy
Targeting SRPK1 has been shown to enhance the sensitivity of cancer cells to platinum-based chemotherapy.[1] For instance, the SRPK1 inhibitor SRPIN340 has demonstrated a synergistic enhancement of the cytotoxic effects of cisplatin in extranodal NK/T-cell lymphoma cells.[2] This suggests that inhibiting SRPK1 could be a valuable strategy to overcome resistance to DNA-damaging agents.
CK2 Inhibition and Chemotherapy
Similarly, the inhibition of CK2 has been extensively studied in combination with various anticancer drugs, revealing significant synergistic interactions. The CK2 inhibitor CX-4945 has been shown to augment the efficacy of DNA-targeted agents like cisplatin and gemcitabine in ovarian cancer cells by suppressing the DNA repair response.[3] Furthermore, strong synergistic effects have been observed when CX-4945 is combined with doxorubicin in B-cell acute lymphoblastic leukemia (B-ALL) cell lines and a murine patient-derived xenograft model.[4]
Given that this compound inhibits both SRPK1 and CK2, it is plausible that it could exhibit even more potent synergistic effects with chemotherapeutic agents than inhibitors targeting either kinase alone.
Quantitative Data on Synergistic Interactions
The following tables summarize the quantitative data from studies on SRPK1 and CK2 inhibitors in combination with standard chemotherapeutics. This data serves as a benchmark for the potential synergistic efficacy of this compound.
Table 1: Synergistic Effects of SRPK1 Inhibitor (SRPIN340) with Cisplatin
| Cell Line | Combination | Effect | Reference |
| YT (NK/T-cell lymphoma) | SRPIN340 + Cisplatin | Synergistically enhanced cytotoxic effects | [2] |
Table 2: Synergistic Effects of CK2 Inhibitor (CX-4945) with Chemotherapeutic Agents
| Cancer Type | Cell Line(s) | Combination | Effect | Reference |
| Ovarian Cancer | A2780, OVCAR3 | CX-4945 + Cisplatin/Gemcitabine | Strong enhancement of antiproliferative activity | [3] |
| B-cell ALL | SEM, NALM-6 | CX-4945 + Doxorubicin | Strong synergy in decreasing metabolic activity and increasing survival in vivo | [4] |
| Multidrug-Resistant Leukemia | CEM | CX-4945 + Vinblastine/Doxorubicin | Sensitization of resistant cells and increased doxorubicin accumulation | [4] |
Experimental Protocols for Assessing Synergy
A robust assessment of drug synergy is crucial for the preclinical development of combination therapies. The following outlines a standard experimental workflow for determining the synergistic potential of a drug combination using the Combination Index (CI) method.
Key Experimental Methodologies:
-
Cell Viability Assays: Assays such as MTT, XTT, or CellTiter-Glo are used to determine the dose-response curves for each drug individually and in combination.
-
Combination Index (CI) Calculation: The Chou-Talalay method is a widely accepted method for quantifying drug interactions. The CI is calculated based on the dose-effect data of single agents and their combinations.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: A graphical representation of synergy, additivity, or antagonism. The experimental data points for a specific effect level (e.g., IC50) are plotted and compared to a theoretical line of additivity.
Caption: Experimental workflow for assessing drug synergy.
Signaling Pathways and Potential for Synergy
The dual inhibitory action of this compound on SRPK1 and CK2 targets multiple pathways crucial for cancer cell survival, proliferation, and resistance to therapy. This multi-pronged attack provides a strong mechanistic basis for synergy with other anticancer agents.
Caption: this compound signaling pathways and points of synergy.
By inhibiting SRPK1, this compound can modulate the alternative splicing of key proteins involved in cell survival and angiogenesis, potentially reversing chemoresistance.[5] Simultaneously, by inhibiting CK2, this compound can disrupt multiple pro-survival signaling cascades, including the PI3K/Akt/mTOR pathway, and impair DNA damage repair mechanisms.[3] The combination of these effects with a DNA-damaging agent like cisplatin or a topoisomerase inhibitor like doxorubicin is expected to lead to a synergistic increase in cancer cell death.
References
- 1. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating In Vitro Anti-Angiogenic Effects of SRPIN803 in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to SRPIN803
This guide provides an objective comparison of the dual SRPK1/CK2 inhibitor, this compound, with other alternatives, supported by experimental data. We delve into the validation of its in vitro findings through in vivo studies, offering detailed methodologies and data presented for easy comparison.
This compound is a potent inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), both of which are implicated in angiogenesis, the formation of new blood vessels.[1][2][3] Dysregulated angiogenesis is a hallmark of several pathologies, including age-related macular degeneration (AMD) and cancer. This guide will focus on the anti-angiogenic properties of this compound and its validation in relevant preclinical models.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and its in vivo efficacy in comparison to other relevant SRPK inhibitors.
Table 1: In Vitro Inhibitory Activity of SRPK Inhibitors
| Compound | Target(s) | IC50 (SRPK1) | IC50 (CK2) | Key In Vitro Effects |
| This compound | SRPK1, CK2 | 2.4 µM | 0.203 µM | Inhibits SRPK1 and CK2 activity, prevents VEGF production. [1][2] |
| SRPIN340 | SRPK1/2 | 0.89 µM (Ki) | - | Reduces pro-angiogenic VEGF isoforms. |
| SPHINX31 | SRPK1 | 5.9 nM | - | Inhibits SRSF1 phosphorylation, decreases pro-angiogenic VEGF-A165a mRNA.[4] |
Table 2: In Vivo Anti-Angiogenic Efficacy of SRPK Inhibitors
| Compound | Animal Model | Administration | Key Findings |
| This compound | Zebrafish (Tg(kdrl:gfp)) | Added to embryo water | Dose-dependent inhibition of intersegmental vessel (ISV) formation. [5] |
| This compound | Mouse (Laser-induced CNV) | Topical eye ointment | Significantly inhibited choroidal neovascularization. [3] |
| SRPIN340 | Mouse (Laser-induced CNV) | Intravitreal injection, Topical eye drops | Dose-dependently suppressed CNV (EC50 = 0.32 ng/µl for injection; 3.2 µg/ml for eye drops). |
| SPHINX31 | Rat (Diabetic retinopathy) | Topical eye drops | Blocked increased retinal permeability and thickness.[6][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's anti-angiogenic action and a typical experimental workflow for its in vivo validation.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
-
Enzyme and Substrate Preparation : Recombinant human SRPK1 or CK2 and a suitable substrate (e.g., a specific peptide) are prepared in a kinase buffer.
-
Compound Preparation : this compound is serially diluted to various concentrations in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction : The kinase, substrate, and ATP are mixed with the test compound or vehicle control.
-
Incubation : The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection : The amount of phosphorylated substrate is quantified using methods such as radioactive ATP incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
IC50 Determination : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
In Vivo Zebrafish Angiogenesis Assay
-
Animal Model : Transgenic zebrafish embryos expressing a fluorescent protein in their vasculature (e.g., Tg(kdrl:gfp)) are used.
-
Treatment : At 24 hours post-fertilization (hpf), embryos are placed in multi-well plates containing embryo water with varying concentrations of this compound or a vehicle control.
-
Incubation : The embryos are incubated at 28.5°C until 72 hpf.
-
Imaging : Embryos are anesthetized and mounted for fluorescence microscopy. Images of the trunk vasculature are captured.
-
Quantification : The total length of the intersegmental vessels (ISVs) is measured using image analysis software.
-
Analysis : The effect of this compound on angiogenesis is determined by comparing the ISV length in treated embryos to that in control embryos.
In Vivo Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
-
Animal Model : Adult C57BL/6J mice are used.
-
Anesthesia and Pupil Dilation : Mice are anesthetized, and their pupils are dilated.
-
Laser Photocoagulation : A laser is used to create burns on the retina, rupturing Bruch's membrane and inducing CNV.
-
Treatment : Immediately after laser treatment, a topical eye ointment containing this compound or a vehicle control is administered to the eye. Treatment may be repeated daily or as per the study design.
-
Evaluation : After a set period (e.g., 7-14 days), the mice are euthanized, and the eyes are enucleated.
-
Quantification of CNV : The size of the CNV lesions is quantified using techniques such as choroidal flat mounts stained with an endothelial cell marker (e.g., isolectin B4) followed by imaging and area measurement.
-
Analysis : The CNV size in the this compound-treated group is compared to the control group to determine the inhibitory effect.
References
- 1. Topical Antiangiogenic SRPK1 Inhibitors Reduce Choroidal Neovascularization in Rodent Models of Exudative AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting senescent retinal pigment epithelial cells facilitates retinal regeneration in mouse models of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Involvement of Protein Kinase CK2 in Angiogenesis and Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between sodium iodate and lipid peroxide murine models of age-related macular degeneration for drug evaluation—a narrative review - Kim - Annals of Eye Science [aes.amegroups.org]
- 7. Topical administration of a multi-targeted kinase inhibitor suppresses choroidal neovascularization and retinal edema - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SRPIN803 IC50 Values: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values for SRPIN803, a dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). The data presented here, compiled from multiple studies, is intended to offer researchers, scientists, and drug development professionals a clear and objective overview of this compound's inhibitory potency, highlighting the variations observed across different experimental setups. Understanding these differences is crucial for the accurate interpretation of existing data and the design of future experiments.
Quantitative Data Summary
The inhibitory activity of this compound has been reported with some variability across different studies. The following table summarizes the IC50 values for this compound against its primary targets, SRPK1 and CK2.
| Target Kinase | IC50 Value (µM) | Reference Study |
| SRPK1 | 2.4 | Morooka S, et al. (2015)[1] |
| SRPK1 | 7.5 | Leonidis G, et al. (2021)[2][3] |
| CK2 | 0.203 | Morooka S, et al. (2015)[4] |
| CK2 | 0.68 | Leonidis G, et al. (2021)[3] |
Experimental Protocols
The observed differences in IC50 values can often be attributed to variations in experimental protocols. Below are the detailed methodologies employed in the key studies cited.
Methodology from Morooka S, et al. (2015)
This study identified this compound through a large-scale chemical library screening.
In Vitro Kinase Assay:
-
Principle: The inhibitory activity of this compound was determined by measuring the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in ATP consumption is indicative of kinase inhibition.
-
Procedure:
-
The kinase reaction was performed in a mixture containing the respective kinase (SRPK1 or CK2), a suitable substrate, and ATP.
-
This compound was added at various concentrations to the reaction mixture.
-
The reaction was incubated at 30°C for 15 minutes.
-
Following incubation, the residual amount of ATP was measured using the Kinase-Glo® Luminescent Kinase Assay (Promega).
-
IC50 values were calculated from the dose-response curves.
-
Methodology from Leonidis G, et al. (2021)
This study synthesized and evaluated a peptide conjugate of this compound.
SRPK1 Kinase Assay:
-
Substrate: A well-known substrate for SRPK1, LBRNt(62–92), was used.
-
Procedure: The inhibitory activity of this compound against SRPK1 was assessed by an in-vitro kinase assay measuring the phosphorylation of the LBRNt(62–92) substrate.
CK2 Kinase Assay:
-
Principle: A radiometric assay was used to measure the incorporation of radiolabeled phosphate into a substrate.
-
Procedure:
-
The reaction was carried out in a final volume of 25 μL.
-
The reaction mixture contained:
-
100 units of CK2
-
1.5 μg of dephosphorylated casein (substrate)
-
25 μM ATP
-
1 μCi of [γ-32P]ATP
-
50 mM Tris-HCl (pH 7.5)
-
10 mM MgCl2
-
Varying concentrations of this compound.
-
-
The final concentration of the solvent (DMSO) was kept constant at 4%.
-
Reactions were incubated for 30 minutes at 30°C.
-
The IC50 values were determined from the resulting data.
-
Signaling Pathways and Experimental Workflow
To provide a clearer context for the action of this compound, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for IC50 determination.
Caption: this compound inhibits SRPK1 and CK2, impacting angiogenesis.
Caption: A typical workflow for determining IC50 values in vitro.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Independent Verification of SRPIN803's Anti-Tumor Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor properties of SRPIN803 with alternative Serine/Arginine-Rich Protein Kinase 1 (SRPK1) inhibitors. The data presented is collated from various independent studies to offer a comprehensive overview for researchers in oncology and drug development.
Executive Summary
This compound is a dual inhibitor of SRPK1 and Casein Kinase 2 (CK2), exhibiting anti-angiogenic properties by preventing the production of Vascular Endothelial Growth Factor (VEGF).[1][2] Its primary anti-tumor effect is cytostatic, showing growth inhibition in several cancer cell lines. This guide compares this compound with other notable SRPK1 inhibitors, including SRPIN340, SPHINX, SPHINX31, and JH-VII-139-1, as well as the conventional antimetabolite chemotherapeutic agents, 5-Fluorouracil and Gemcitabine. While direct comparative studies are limited, this guide synthesizes available data to facilitate an informed assessment of these compounds.
Comparative Analysis of Anti-Tumor Activity
The anti-tumor efficacy of this compound and its alternatives has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of their potency. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound | Hcc827 | Non-small cell lung cancer | GI50 = 80-98 | [2] |
| PC3 | Prostate Cancer | GI50 = 80-98 | [2] | |
| U87 | Glioblastoma | GI50 = 80-98 | [2] | |
| A549 | Non-small cell lung cancer | GI50 = 10–16 (as geo35 conjugate) | [3] | |
| MCF7 | Breast Cancer | IC50 = 61 (as geo35 conjugate) | [3] | |
| SRPIN340 | HL60 | Acute Myeloid Leukemia | IC50 = 44.7 | |
| Molt4 | Acute Lymphoblastic Leukemia | IC50 = 92.2 | ||
| Jurkat | T-cell Leukemia | IC50 = 82.3 | ||
| SPHINX | - | - | IC50 for SRPK1 = 0.58 | [4] |
| SPHINX31 | - | - | IC50 for SRPK1 = 0.0059 | [5] |
| JH-VII-139-1 | HeLa | Cervical Cancer | low micromolar IC50 (as geo75/77 conjugate) | [6][7] |
| K562 | Chronic Myelogenous Leukemia | low micromolar IC50 (as geo75/77 conjugate) | [6][7] | |
| MDA-MB-231 | Breast Cancer | low micromolar IC50 (as geo75/77 conjugate) | [6][7] | |
| MCF7 | Breast Cancer | low micromolar IC50 (as geo75/77 conjugate) | [6][7] | |
| 5-Fluorouracil | A431 | Skin Squamous Cell Carcinoma | IC50 = 47.02 | |
| HT29 | Colorectal Adenocarcinoma | IC50 = 85.37 | ||
| HeLa | Cervical Cancer | IC50 = 43.34 | ||
| Gemcitabine | HeLa | Cervical Cancer | EC50 values presented for combination studies | [8] |
| K562 | Chronic Myelogenous Leukemia | EC50 values presented for combination studies | [8] | |
| A549 | Non-small cell lung cancer | EC50 values presented for combination studies | [8] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: SRPK1-VEGF Signaling Pathway and this compound Inhibition.
Caption: Sulforhodamine B (SRB) Cytotoxicity Assay Workflow.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SRPIN803: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of SRPIN803, a potent dual inhibitor of Casein Kinase 2 (CK2) and SRPK1. By providing clear, procedural guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.
While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), and therefore a specific Safety Data Sheet (SDS) is not required, adherence to standard laboratory safety protocols is essential.[1] This guide synthesizes best practices for handling and disposal based on the chemical properties of this compound as a thiadiazole and pyrimidinone derivative.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing are essential to prevent skin contact. |
| Respiratory Protection | In situations where dust or aerosols may be generated, a respirator with an appropriate particulate filter is recommended. For solutions, work in a well-ventilated area or fume hood. |
Spill and Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent environmental contamination.
-
Avoid Dust Formation : Take measures to prevent the generation of dust for solid this compound.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the material to enter drains or waterways.
-
Cleanup : For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area and collect the material for disposal.
-
Ventilation : Ensure adequate ventilation of the area after a spill has been cleaned up.
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.
Waste Characterization and Containerization
-
Waste Characterization : The waste must be characterized to determine the appropriate disposal method. This includes identifying whether it is the pure solid compound, a solution, or mixed with other materials.
-
Containerization : Use approved, sealed, and properly labeled containers for waste collection. The label should clearly identify the contents as "this compound waste" and include any other components of the waste mixture.
Disposal Route
The primary recommended disposal method for chemical waste of this type is through a licensed professional waste disposal service. The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Protocols
While a specific experimental protocol for the disposal of this compound is not available, the following general workflow can be adapted from guidelines for similar chemical compounds.
Disposal Workflow
References
Personal protective equipment for handling SRPIN803
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling SRPIN803, a potent CK2 and SRPK1 dual inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of this equipment is mandatory to prevent exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | Use only in areas with appropriate exhaust ventilation. A NIOSH-approved respirator may be required for handling large quantities or in case of inadequate ventilation. |
Operational Plan for Handling this compound
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Keep the container tightly sealed when not in use.[1]
2. Handling and Use:
-
All handling of this compound should be conducted within a properly functioning chemical fume hood to ensure adequate ventilation.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent all contact with eyes and skin by wearing the appropriate PPE.[1]
-
Avoid inhalation of any vapors, mists, or dust.[1]
3. Accidental Release Measures:
-
In the event of a spill, immediately evacuate personnel to a safe area.[1]
-
Ensure the area is well-ventilated.
-
Wear full personal protective equipment, including respiratory protection if necessary.[1]
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]
5. Fire Fighting Measures:
-
Use water spray, dry chemical, foam, or a carbon dioxide fire extinguisher.[1]
-
During a fire, irritant fumes may be emitted.[1]
-
Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]
6. Disposal Plan:
-
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or water courses.[1]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
